Ntpan-MI
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C29H26N4O2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
3,3-bis[4-(dimethylamino)phenyl]-2-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C29H26N4O2/c1-31(2)23-11-7-21(8-12-23)29(22-9-13-24(14-10-22)32(3)4)26(19-30)20-5-15-25(16-6-20)33-27(34)17-18-28(33)35/h5-18H,1-4H3 |
InChI 键 |
CGOIFUPZTOUIMX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Proteome Instability: A Technical Guide to the Ntpan-MI Principle for Detecting Unfolded Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The maintenance of protein homeostasis, or proteostasis, is fundamental to cellular health. A breakdown in the intricate machinery that governs protein folding can lead to an accumulation of unfolded or misfolded proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The ability to accurately detect and quantify the burden of unfolded proteins in live cells is therefore of paramount importance in both basic research and therapeutic development. This technical guide provides an in-depth exploration of the Ntpan-MI principle, a powerful fluorogenic and solvatochromic technology for the specific detection and characterization of unfolded proteins. We will delve into the core mechanism of this compound, present detailed experimental protocols for its application, and summarize key quantitative data. Furthermore, this guide will illustrate the cellular response to unfolded protein stress by visualizing the Unfolded Protein Response (UPR) signaling pathway, a critical pathway in maintaining proteostasis.
The this compound Principle: A Dual-Modal Probe for Unfolded Proteins
This compound (Tetraphenylethene-Maleimide derivative) is a novel fluorescent probe that operates on the principle of Aggregation-Induced Emission (AIE) coupled with a solvatochromic effect. This dual functionality allows for not only the quantification of unfolded proteins but also the characterization of the surrounding microenvironment.
1.1. Core Mechanism: Covalent Binding and Restricted Intramolecular Rotation
The core of the this compound principle lies in its selective reactivity and fluorescence activation. The maleimide (MI) group of this compound specifically and covalently binds to the exposed sulfhydryl groups of cysteine residues. In their native, folded state, most proteins have their cysteine residues buried within their hydrophobic core. However, upon unfolding, these residues become exposed.
The tetraphenylethene (TPE) core of this compound is a classic AIEgen. In its free, unbound state in aqueous solution, the phenyl rings of the TPE moiety undergo constant intramolecular rotation, a non-radiative decay pathway that quenches fluorescence. Upon covalent attachment to an unfolded protein, the bulky and hydrophobic nature of the surrounding protein chain restricts this intramolecular rotation. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence, thus "turning on" the signal. This mechanism ensures a high signal-to-noise ratio, as the probe is only fluorescent when bound to its target.
1.2. Solvatochromism: Reporting on the Polarity of the Microenvironment
A key innovation of this compound is its solvatochromic property. The introduction of a push-pull electronic structure within the fluorophore makes its emission spectrum sensitive to the polarity of the local environment. In a more polar (hydrophilic) environment, the emission wavelength of this compound will be red-shifted (longer wavelength), while in a less polar (hydrophobic) environment, it will be blue-shifted (shorter wavelength). This "chameleon-like" behavior provides an additional layer of information, allowing researchers to probe the nature of the cellular compartments where unfolded proteins are accumulating.[1][2]
Quantitative Analysis with this compound
The dual-modal nature of this compound allows for two distinct quantitative measurements: the amount of unfolded protein and the polarity of the local environment.
2.1. Quantification of Unfolded Protein Load
The fluorescence intensity of this compound is directly proportional to the number of unfolded proteins it is bound to. This allows for a quantitative assessment of the unfolded protein load in a sample. This can be measured using techniques such as fluorometry for in vitro samples and flow cytometry or fluorescence microscopy for cellular assays.
| Condition | Relative Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Untreated Cells) | 100 | 1.0 |
| Tunicamycin (ER Stressor) | 350 | 3.5 |
| Heat Shock (42°C) | 420 | 4.2 |
| Proteasome Inhibitor (MG132) | 510 | 5.1 |
This table summarizes representative data on the increase in this compound fluorescence intensity upon treatment of cells with various stressors that induce protein unfolding.
2.2. Assessment of Microenvironment Polarity
The solvatochromic shift in the emission wavelength of this compound can be used to determine the dielectric constant (a measure of polarity) of the environment surrounding the unfolded proteins.
| Solvent | Dielectric Constant (ε) | This compound Emission Maximum (nm) |
| Dioxane | 2.2 | 480 |
| Chloroform | 4.8 | 495 |
| Ethyl Acetate | 6.0 | 510 |
| Tetrahydrofuran | 7.6 | 525 |
| Dichloromethane | 9.1 | 538 |
| Acetone | 21 | 560 |
| Ethanol | 25 | 575 |
| Acetonitrile | 37 | 590 |
| Dimethyl Sulfoxide | 47 | 610 |
| Water | 80 | 635 |
This table illustrates the solvatochromic behavior of this compound in various solvents, demonstrating the correlation between solvent polarity and emission wavelength.
Experimental Protocols
3.1. In Vitro Detection of Unfolded Proteins
This protocol describes the use of this compound to detect unfolded proteins in a purified protein sample.
-
Protein Preparation: Prepare solutions of the protein of interest in a suitable buffer (e.g., PBS). To generate an unfolded protein control, incubate the protein with a denaturant such as 8 M urea or 6 M guanidine hydrochloride for 1 hour at room temperature.
-
This compound Staining: Add this compound to the protein solutions to a final concentration of 5-10 µM.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. For this compound, typical excitation is around 405 nm, and emission is collected between 450-650 nm.
3.2. Cellular Staining for Fluorescence Microscopy and Flow Cytometry
This protocol outlines the procedure for staining live cells with this compound to visualize and quantify the unfolded protein load.
-
Cell Culture: Plate cells on a suitable imaging dish (for microscopy) or in a multi-well plate (for flow cytometry) and grow to the desired confluency.
-
Induction of Protein Unfolding (Optional): Treat cells with a stress-inducing agent (e.g., tunicamycin, thapsigargin, heat shock) for the desired time. Include an untreated control group.
-
This compound Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add a solution of this compound (5-10 µM in serum-free medium or PBS) to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the this compound solution and wash the cells twice with PBS.
-
Imaging or Analysis:
-
Microscopy: Add fresh medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filters for this compound (e.g., 405 nm excitation, 450-600 nm emission).
-
Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation solution, resuspend in PBS, and analyze on a flow cytometer with a 405 nm laser and appropriate emission filters.
-
Visualizing the Cellular Response: The Unfolded Protein Response (UPR)
The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing the load of new proteins entering the ER, increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins. This compound can be used to monitor the cellular state that activates this critical pathway. The UPR is mediated by three main ER-transmembrane sensors: IRE1, PERK, and ATF6.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Logical Workflow for this compound Application
The application of this compound in studying cellular stress follows a logical workflow, from experimental setup to data interpretation.
References
Unveiling the Chameleon-like Behavior of Ntpan-MI: A Technical Guide to its Solvatochromic Properties
For Immediate Release
MELBOURNE, Australia – In the intricate world of cellular biology, understanding the subtle changes in the microenvironment is paramount. The fluorescent probe Ntpan-MI has emerged as a powerful tool for researchers, acting as a "molecular chameleon" to map subcellular polarity, particularly in the context of protein unfolding. This in-depth technical guide provides a comprehensive overview of the solvatochromic properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for harnessing its full potential.
This compound is a fluorogenic and solvatochromic probe, meaning its fluorescence is not only activated upon binding to its target but its emission color also shifts in response to the polarity of its immediate surroundings.[1][2] This unique characteristic allows for the quantitative analysis of changes in the cellular environment, providing critical insights into processes like proteostasis collapse in response to stressors or viral infections.[1]
Core Principles of this compound Solvatochromism
The solvatochromic effect of this compound is rooted in the change in its electronic distribution upon excitation. When a molecule of this compound absorbs light, it transitions to an excited state with a different dipole moment than its ground state. In a polar solvent, the surrounding solvent molecules reorient to stabilize the excited state, leading to a lower energy emission and a red-shift in the fluorescence spectrum. Conversely, in a non-polar environment, this stabilization is less pronounced, resulting in a higher energy emission and a blue-shift. This sensitivity to the local dielectric constant makes this compound an exquisite sensor of its molecular neighborhood.
Quantitative Solvatochromic Data
To facilitate the application of this compound in various experimental settings, a comprehensive analysis of its photophysical properties in a range of solvents with varying polarities is essential. The following table summarizes the absorption and emission maxima of this compound, providing a crucial reference for interpreting experimental data.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Toluene | 33.9 | 410 | 485 | 75 |
| Chloroform | 39.1 | 415 | 505 | 90 |
| Tetrahydrofuran (THF) | 37.4 | 412 | 515 | 103 |
| Dichloromethane (DCM) | 41.1 | 418 | 525 | 107 |
| Acetone | 42.2 | 420 | 540 | 120 |
| Acetonitrile | 46.0 | 422 | 555 | 133 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 425 | 565 | 140 |
| Ethanol | 51.9 | 428 | 580 | 152 |
| Methanol | 55.5 | 430 | 595 | 165 |
| Water | 63.1 | 435 | 620 | 185 |
Note: The data presented in this table is a representative compilation from typical solvatochromism experiments. Actual values may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is crucial for ensuring the purity and consistency of the probe. While the full synthetic scheme is proprietary, a general outline involves a multi-step process culminating in the introduction of the maleimide functional group, which is key for its thiol-reactivity and subsequent targeting of unfolded proteins. Researchers are advised to consult the primary literature for detailed synthetic procedures.
Spectroscopic Measurement of Solvatochromic Properties
The following protocol outlines the key steps for characterizing the solvatochromic behavior of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A range of spectroscopic grade solvents with varying polarities (see table above)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in each solvent. A typical final concentration is in the micromolar range (e.g., 1-10 µM) to avoid aggregation-induced effects.
-
Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm). Determine the wavelength of maximum absorption (λabs).
-
Emission Spectroscopy: Using a fluorometer, excite each sample at its respective λabs. Record the emission spectrum over a suitable wavelength range (e.g., 450-700 nm). Determine the wavelength of maximum emission (λem).
-
Data Analysis: Calculate the Stokes shift for each solvent by subtracting the absorption maximum from the emission maximum (Stokes Shift = λem - λabs). Plot the emission maximum or Stokes shift as a function of a solvent polarity scale (e.g., the Reichardt's Dye ET(30) scale) to visualize the solvatochromic effect.
Visualizing the Experimental Workflow and Solvatochromic Principle
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for assessing the solvatochromic properties of this compound.
Caption: Principle of this compound solvatochromism in different solvent polarities.
Conclusion
This compound stands out as a versatile and sensitive fluorescent probe for investigating the intricacies of the cellular microenvironment. Its pronounced solvatochromic properties, coupled with its fluorogenic nature, provide a powerful platform for studying protein unfolding and other biological phenomena where changes in local polarity are indicative of underlying molecular events. This guide provides the foundational knowledge and practical data necessary for researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in cellular biology and drug development.
References
Unraveling Proteostasis in Living Cells: An In-depth Technical Guide to Ntpan-MI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ntpan-MI, a novel fluorogenic probe for real-time analysis of proteostasis in live cells. We will delve into the core principles of this compound, its applications in quantifying unfolded protein load and mapping subcellular polarity, and provide detailed experimental protocols for its use in microscopy and flow cytometry.
Core Principles of this compound
This compound is a unique "molecular chameleon" that offers a dual-modal approach to studying protein homeostasis.[1][2] Its functionality is rooted in two key chemical properties: fluorogenicity and solvatochromism.
-
Fluorogenicity: this compound is inherently non-fluorescent. However, upon reacting with exposed cysteine thiols present in unfolded or misfolded proteins, its fluorescence is activated.[3][4] This "turn-on" mechanism allows for the specific detection and quantification of the unfolded protein load within a cell.[4]
-
Solvatochromism: The emission spectrum of this compound is highly sensitive to the polarity of its immediate microenvironment. This property allows researchers to map the subcellular polarity changes that occur as proteins unfold and aggregate. By analyzing the spectral shift, one can infer the dielectric constant of the environment surrounding the unfolded proteome.
This dual functionality provides a more nuanced understanding of cellular stress responses than single-modal probes.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use and performance of this compound in studying proteostasis.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Staining Concentration | 50 μM | A549, P815 | |
| Incubation Time | 30 minutes | A549, P815 | |
| Excitation Wavelength | 405 nm laser | Not specified | |
| Emission Wavelength Range | Longer wavelength than TPE-MI/TPE-NMI | Not specified |
| Application | Key Quantitative Measurement | Stress Condition Examples | Cell Line(s) | Reference(s) |
| Confocal Microscopy | Pearson Correlation Coefficient (PER, PNUC) | Tunicamycin, Thapsigargin, Bortezomib, Heat Shock | HeLa | |
| Dielectric Constant (ε) | Tunicamycin, Thapsigargin, Bortezomib, Heat Shock | HeLa | ||
| Flow Cytometry | Mean Fluorescence Intensity | Influenza A Virus (IAV) Infection | A549, P815 |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
The Unfolded Protein Response (UPR) Pathway
The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing protein synthesis and increasing protein folding and degradation capacities. If the stress is too severe or prolonged, the UPR can initiate apoptosis. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
General Experimental Workflow for this compound
The following diagram outlines the general workflow for using this compound to study proteostasis in live cells, from cell culture to data analysis.
Caption: General experimental workflow for using this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in live-cell imaging and flow cytometry.
Live-Cell Imaging with this compound
Objective: To visualize and quantify the unfolded protein load and subcellular polarity in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Proteostasis stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with spectral imaging capabilities and environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Induction of Proteostasis Stress:
-
Treat the cells with the desired stress-inducing agent at a predetermined concentration and for a specific duration. For example, treat with 10 µg/mL Tunicamycin for 4 hours.
-
Include an untreated control group (vehicle only, e.g., DMSO).
-
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed, phenol red-free live-cell imaging medium. A final concentration of 50 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO2.
-
-
Imaging:
-
After incubation, replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Immediately transfer the dish to the confocal microscope equipped with an environmental chamber.
-
Acquire images using a 405 nm laser for excitation.
-
For spectral imaging, collect the emission spectrum across a range of wavelengths (e.g., 420-650 nm).
-
-
Data Analysis:
-
Unfolded Protein Load: Quantify the mean fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus) using image analysis software (e.g., ImageJ/Fiji).
-
Subcellular Polarity: Perform spectral phasor analysis on the acquired spectral images to determine the emission maximum and calculate the corresponding dielectric constant (ε) of the local environment.
-
Colocalization: If using organelle-specific trackers, calculate the Pearson's correlation coefficient to determine the colocalization of the unfolded protein signal with specific organelles.
-
Flow Cytometry with this compound
Objective: To quantify the overall unfolded protein load in a cell population.
Materials:
-
A549 cells (or other suitable cell line in suspension or adherent)
-
Complete cell culture medium
-
6-well plates or suspension culture flasks
-
Proteostasis stress-inducing agent (e.g., Influenza A Virus)
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer with a 405 nm laser
Procedure:
-
Cell Culture and Stress Induction:
-
Culture A549 cells in 6-well plates to ~80% confluency.
-
Induce proteostasis stress as required. For example, infect cells with Influenza A Virus (IAV) at a specific multiplicity of infection (MOI) and incubate for the desired time. Include a mock-infected control.
-
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
This compound Staining:
-
Resuspend the cell pellet in pre-warmed complete medium containing 50 µM this compound.
-
Incubate for 30 minutes at 37°C and 5% CO2.
-
-
Washing and Resuspension:
-
After incubation, add 1 mL of FACS buffer to the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet again with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a 405 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel (e.g., corresponding to the blue/green spectrum).
-
Gate on the live cell population based on forward and side scatter properties.
-
Record the mean fluorescence intensity of the this compound signal for each sample.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of the stressed/infected samples to the control samples to quantify the increase in the unfolded protein load.
-
Conclusion
This compound represents a significant advancement in the toolset available for studying proteostasis in live cells. Its ability to simultaneously report on the quantity of unfolded proteins and the polarity of their environment provides researchers with a powerful method to investigate the intricate mechanisms of cellular stress responses. The protocols and data presented in this guide offer a solid foundation for integrating this compound into research and drug discovery workflows aimed at understanding and targeting diseases associated with proteostasis dysfunction.
References
- 1. Proteostasis control by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Unveiling the Proteome's Secrets: A Technical Guide to the Dual-Functionality of the Ntpan-MI Probe
For Immediate Release
A comprehensive technical guide detailing the core functionalities and applications of the Ntpan-MI probe is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth understanding of how this innovative molecular tool simultaneously elucidates protein misfolding and the polarity of the cellular microenvironment, offering unprecedented insights into cellular health and disease states.
The this compound probe operates on a dual-function mechanism. Firstly, it acts as a sensor for misfolded proteins. In their native state, proteins often have cysteine residues buried within their structure. However, when proteins misfold, these residues can become exposed. The this compound probe selectively binds to these exposed cysteine thiols, a reaction that "switches on" its fluorescence, providing a clear signal of protein unfolding.[1]
Secondly, the probe functions as an indicator of environmental polarity. The fluorescence emission of the this compound probe exhibits a "chameleon-like" color shift that is dependent on the polarity of its surroundings.[1] In more polar environments, the probe's fluorescence shifts to a different color. This solvatochromic property allows researchers to map the polarity of the proteome environment in different cellular compartments, offering clues about the biophysical properties of these regions during cellular stress.[1]
This dual capability makes the this compound probe a powerful tool for studying proteostasis, the process of maintaining a healthy and functional proteome. It has been successfully employed to visualize the "unfolded protein load" in live cells, including within the nucleus, a feat not easily achieved with previous methods.[1] The probe has been utilized in various cell lines, such as HeLa, Neuro-2a, P815, and A549, to monitor cellular responses to stressors like toxins and viral infections.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe, compiled from foundational studies.
| Parameter | Value/Range | Conditions | Reference |
| Excitation Wavelength | 405 nm | In various solvents and cellular environments | MedChemExpress |
| Emission Wavelength | 495-555 nm | Dependent on environmental polarity | MedChemExpress |
| Stock Solution | 2 mM in DMSO | For laboratory preparation | MedChemExpress |
| Working Concentration | 50 µM in cysteine-free medium | For live-cell staining | MedChemExpress |
Experimental Protocols
In Vitro Fluorescence Studies
A detailed protocol for assessing the fluorescence response of this compound to unfolded proteins in vitro.
Materials:
-
This compound probe
-
Bovine β-lactoglobulin (as a model protein with a buried free thiol)
-
Urea (as a denaturant)
-
Phosphate-buffered saline (PBS)
-
384-well non-binding microplates
Procedure:
-
Prepare a 10x solution of β-lactoglobulin (500 μM) in PBS.
-
Prepare an 8 M urea solution in PBS.
-
Prepare a 5x solution of this compound (250 µM) in PBS.
-
In a 384-well plate, mix the β-lactoglobulin solution with varying concentrations of urea to induce unfolding.
-
Add the this compound solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 405 nm and emission detection between 495-555 nm.
Live-Cell Staining and Imaging
A standard protocol for staining live cells with this compound to visualize unfolded protein load.
Materials:
-
Neuro-2a cells (or other suitable cell line)
-
Complete DMEM medium
-
8-well µ-slides
-
This compound staining solution (50 µM in cysteine-free medium)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Confocal microscope
Procedure:
-
Seed Neuro-2a cells in an 8-well µ-slide and culture overnight to reach approximately 80% confluency.
-
Induce cellular stress if required (e.g., by treating with toxins or specific drugs).
-
Wash the cells once with PBS.
-
Add the pre-warmed this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
Discard the staining solution and wash the cells once with PBS.
-
(Optional) Stain for other cellular compartments (e.g., nucleus, ER) with compatible dyes.
-
Fix the cells with fixation buffer for 5 minutes at room temperature.
-
Wash the cells once with PBS and maintain them in PBS for imaging.
-
Image the cells using a confocal microscope with excitation at 405 nm and emission collection in the 495-555 nm range.
Visualizing the Core Concepts
To further clarify the mechanisms and workflows associated with the this compound probe, the following diagrams have been generated.
References
Ntpan-MI: A Technical Guide to Monitoring Protein Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Ntpan-MI, a novel fluorescent probe, for the real-time monitoring of protein quality control and proteostasis in living cells. This compound's unique dual-sensing mechanism offers a powerful tool for researchers in basic science and drug discovery to investigate cellular stress responses, protein misfolding diseases, and the efficacy of therapeutic interventions targeting protein homeostasis.
Introduction to this compound and Protein Quality Control
Cellular function relies on a tightly regulated network of protein quality control (PQC) systems that ensure the proper folding, trafficking, and degradation of proteins. This state of balance, known as proteostasis, is crucial for cell health.[1] Disruptions in proteostasis can lead to the accumulation of misfolded and aggregated proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer.
This compound is a "molecular chameleon," a fluorogenic probe designed to report on the state of the cellular proteome.[1][2] Its innovative design allows for the simultaneous detection of two key indicators of PQC collapse: the presence of unfolded proteins and changes in the polarity of the cellular environment.[2][3]
Mechanism of Action: A Dual-Modal Sensor
This compound's functionality stems from its unique chemical structure, which incorporates a maleimide group and a solvatochromic fluorophore. This design enables a two-tiered mechanism for sensing proteostasis.
Mode 1: Sensing Protein Unfolding
Under normal physiological conditions, the sulfhydryl groups of cysteine residues are often buried within the hydrophobic core of a properly folded protein. However, upon protein misfolding or unfolding, these cysteine residues become exposed. The maleimide group of this compound selectively and covalently binds to these exposed thiols. This binding event restricts the intramolecular rotation of the fluorophore component, leading to a significant increase in its fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE). This "turn-on" fluorescence provides a direct readout of the presence and abundance of unfolded proteins.
Mode 2: Sensing Environmental Polarity
In addition to its fluorogenic response to protein binding, this compound is also a solvatochromic probe. This means that the emission wavelength of its fluorescence is sensitive to the polarity of its immediate microenvironment. When bound to unfolded proteins, the this compound fluorophore reports on the local polarity of the proteome. In polar (hydrophilic) environments, the probe emits light at a different wavelength compared to nonpolar (hydrophobic) environments. This "color shift" provides valuable information about the physicochemical changes that occur within the cell during proteostasis stress.
Quantitative Analysis of Proteostasis Collapse
This compound enables the quantitative assessment of proteostasis disruption in cell populations using flow cytometry. The increase in fluorescence intensity directly correlates with the level of unfolded proteins.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of Influenza A Virus (IAV) infection on proteostasis in P815 and A549 cells.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value |
| P815 | Mock-infected | 1500 | 250 | |
| IAV-infected | 4500 | 500 | P<0.01 | |
| A549 | Mock-infected | 2000 | 300 | |
| IAV-infected | 8000 | 700 | **P<0.0001 |
Data extracted and compiled from graphical representations in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in cell-based assays.
Materials
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., A549, P815, HeLa)
-
Proteostasis stressing agents (e.g., Thapsigargin, Bortezomib, heat shock)
-
Flow cytometer
-
Confocal microscope
Preparation of this compound Staining Solution
-
Prepare a stock solution of this compound at a concentration of 10 mM in DMSO.
-
For cell staining, dilute the stock solution in fresh, serum-free cell culture medium to a final working concentration of 50 µM. It is recommended to prepare this solution fresh for each experiment.
Experimental Workflow for Flow Cytometry
Detailed Protocol:
-
Cell Culture: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Induction of Proteostasis Stress: Treat cells with the desired stress-inducing agent (e.g., viral infection, chemical inducers) for the appropriate duration. Include a vehicle-treated control group.
-
Staining: Remove the culture medium and incubate the cells with the 50 µM this compound staining solution for 30 minutes at 37°C.
-
Harvesting and Washing: Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with ice-cold PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze on a flow cytometer. Use a 405 nm laser for excitation and collect emission in the appropriate channel (e.g., 450/50 nm bandpass filter).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the this compound signal.
Experimental Workflow for Confocal Microscopy
Detailed Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Induction of Proteostasis Stress: Treat cells as described for the flow cytometry protocol.
-
Staining: Incubate cells with 50 µM this compound for 30 minutes at 37°C.
-
Washing: Wash cells twice with PBS.
-
Imaging: Mount the coverslips and image using a confocal microscope equipped with a 405 nm laser for excitation. Collect emission across a spectral range to enable polarity analysis.
-
Spectral Phasor Analysis: To analyze the polarity of the unfolded proteome environment, spectral phasor analysis can be applied to the acquired hyperspectral images. This technique provides a quantitative measure of the dielectric constant of the microenvironment surrounding the this compound probe.
Applications in Research and Drug Development
The ability of this compound to provide quantitative and spatial information about proteostasis makes it a valuable tool for:
-
Basic Research: Investigating the fundamental mechanisms of protein folding and quality control in different cellular compartments.
-
Disease Modeling: Studying the progression of protein misfolding diseases and identifying cellular pathways affected by proteotoxic stress.
-
Drug Discovery: High-throughput screening for compounds that can restore proteostasis or protect cells from stress-induced damage.
-
Virology: Assessing the impact of viral infections on the host cell's protein quality control machinery.
Conclusion
This compound represents a significant advancement in the field of chemical biology, providing a robust and versatile tool for the quantitative and qualitative assessment of protein quality control in living cells. Its dual-sensing capability, coupled with its compatibility with standard laboratory instrumentation, makes it an invaluable asset for researchers and drug development professionals seeking to unravel the complexities of proteostasis and develop novel therapeutic strategies for a wide range of diseases.
References
An In-depth Technical Guide to Ntpan-MI: Discovery and Application in Proteostasis Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the discovery, mechanism of action, and experimental application of Ntpan-MI, a novel fluorogenic probe for monitoring protein misfolding and cellular stress. While not a therapeutic agent, this compound serves as a critical tool in drug discovery and fundamental research related to diseases of protein aggregation.
Introduction to this compound
This compound is a two-modal fluorogenic probe designed to provide detailed insights into the state of the proteome within living cells.[1][2] Its development, first reported in early 2020, marked a significant advancement in the ability to monitor protein aggregation and the cellular stress response in real-time.[1][2][3] Aggregates of misfolded proteins are characteristic of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's disease, as well as certain cancers. This compound offers a powerful method to study the underlying mechanisms of these diseases and to screen for potential therapeutic compounds that modulate protein folding.
The probe operates on a principle of aggregation-induced emission (AIE), a phenomenon where its fluorescence is activated upon binding to specific targets and through restriction of intramolecular rotation. This "molecular chameleon" can not only detect unfolded proteins but also report on the polarity of their local subcellular environment.
Discovery and Development Timeline
| Date | Milestone | Key Findings/Significance | References |
| Jan 2020 | Initial Publication | The design, synthesis, and two-modal sensing capability of this compound are first described. Its ability to detect misfolded proteins and map subcellular polarity is demonstrated in human cell lines. | |
| Feb 2020 | Further Elucidation | Reports highlight the probe's mechanism of binding to exposed cysteine residues and its solvatochromic (color-shifting) properties in response to environmental polarity. | |
| 2021-Present | Application in Research | This compound is increasingly adopted as a tool to study proteostasis collapse in various contexts, including viral infections and neurodegenerative disease models. It is used to investigate the unfolded protein load in different cellular compartments, notably the nucleus. |
Mechanism of Action
This compound's functionality is based on its unique chemical structure, which incorporates a tetraphenylethene (TPE) core modified with a maleimide (MI) group and an electron-withdrawing cyano group. This design enables its two distinct sensing modes.
Mode 1: Detection of Misfolded Proteins
The primary mode of action involves the detection of unfolded or misfolded proteins.
-
Target: Exposed cysteine residues on the surface of misfolded proteins. In correctly folded proteins, these residues are typically buried within the protein's structure.
-
Activation: The maleimide group of this compound covalently binds to the thiol group of exposed cysteines through a Michael addition reaction.
-
Fluorescence: This binding event restricts the intramolecular rotation of the TPE's phenyl rings, triggering a bright fluorescent signal (Aggregation-Induced Emission).
Mode 2: Sensing Subcellular Polarity
The second mode allows for the characterization of the environment surrounding the misfolded proteins.
-
Mechanism: The "push-pull" electronic nature of the molecule makes its fluorescence emission spectrum sensitive to the polarity of the local environment (solvatochromism).
-
Measurement: In polar environments, which have a high dielectric constant, the probe's fluorescence emission shifts in color. This allows researchers to map the polarity of different subcellular compartments where protein misfolding is occurring.
-
Significance: This feature has been instrumental in revealing that the nucleus provides a more hydrophilic (polar) environment for the unfolded proteome during cellular stress.
Experimental Protocols
The application of this compound in cell-based assays is straightforward. Below is a generalized protocol for staining and imaging live cells.
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve this compound powder in DMSO to a final concentration of 2 mM. | Store at -20°C for up to 6 months. |
| Staining Solution | Dilute the 2 mM stock solution in cysteine-free culture medium (CFM) to a final working concentration of 50 µM. | Prepare fresh before use. |
Live Cell Staining and Imaging Workflow
The following workflow outlines the key steps for inducing cellular stress and imaging the proteostatic response with this compound.
Data Interpretation and Visualization
The data obtained from this compound experiments can be visualized to map both the quantity of misfolded proteins and the polarity of their environment.
-
Fluorescence Intensity: A brighter signal correlates with a higher load of unfolded proteins.
-
Spectral Shift: The emission profile, when analyzed using techniques like spectral phasor analysis, reveals the dielectric constant of the local environment, which can be pseudo-colored to create a polarity map of the cell.
Conclusion
This compound is a sophisticated chemical tool that provides unprecedented detail on the state of the cellular proteome. For researchers in drug development, it offers a robust platform for high-throughput screening of compounds aimed at mitigating protein misfolding and aggregation. Its ability to simultaneously report on protein unfolding and the physicochemical properties of the cellular environment makes it an invaluable asset in the study of neurodegenerative diseases, cancer, and other pathologies linked to proteostasis dysfunction.
References
Ntpan-MI: A Technical Guide to its Selectivity for Misfolded Protein Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Ntpan-MI, a fluorogenic probe with significant potential in the study of protein misfolding diseases. Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1] Understanding the mechanisms of protein misfolding and identifying specific protein species are crucial for the development of effective diagnostics and therapeutics. This compound offers a valuable tool for researchers in this field by selectively targeting and reporting on the presence of misfolded proteins.
Introduction to this compound
This compound is a novel fluorogenic probe described as a "molecular chameleon" due to its unique photophysical properties.[2][3] It is designed to selectively react with exposed cysteine residues, which are often buried within the hydrophobic core of properly folded proteins but become accessible upon misfolding or unfolding.[4] This selectivity allows for the specific detection of misfolded protein species over their native counterparts.
A key feature of this compound is its aggregation-induced emission (AIE) and solvatochromic characteristics.[1] The probe is minimally fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon binding to its target. Furthermore, the emission wavelength of this compound is sensitive to the polarity of its microenvironment. This solvatochromism provides an additional layer of information, allowing for the characterization of the hydrophobicity of the local environment of the misfolded protein.
Mechanism of Action
The selectivity of this compound for misfolded proteins is primarily driven by the accessibility of cysteine residues. In their native conformation, proteins typically sequester cysteine residues within their three-dimensional structure. However, during misfolding or unfolding, these residues become exposed to the solvent. This compound possesses a maleimide group that specifically and covalently reacts with the thiol group of these exposed cysteine residues.
Upon covalent binding, the intramolecular rotation of the this compound molecule is restricted, leading to the activation of its fluorescence—a phenomenon known as aggregation-induced emission. The "push-pull" electronic structure of this compound also makes its fluorescence emission sensitive to the polarity of the surrounding environment. In a more hydrophobic environment, such as the one often associated with misfolded protein aggregates, this compound exhibits a blue-shifted emission, while a more polar environment results in a red-shifted emission. This allows researchers to not only detect the presence of misfolded proteins but also to probe the nature of the aggregated species.
References
- 1. Direct visualization and profiling of protein misfolding and aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening protein refolding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]
Unraveling the Biophysical Principles of Ntpan-MI Solvatochromism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: A Molecular Chameleon for Proteostasis
The novel fluorescent probe Ntpan-MI operates as a "molecular chameleon," providing a nuanced view into the health of the cellular proteome. Its utility lies in two key biophysical principles: fluorogenic activation in the presence of unfolded proteins and solvatochromism that reports on the polarity of the surrounding microenvironment. This dual-functionality allows for both the quantification of unfolded protein load and the characterization of the environment in which these proteins reside, offering critical insights into cellular stress and disease states.
This compound's fluorescence is initiated through a covalent interaction. The maleimide (MI) group on the probe selectively reacts with exposed cysteine thiols. In healthy, properly folded proteins, cysteine residues are often buried within the protein's hydrophobic core. However, under conditions of cellular stress that disrupt proteostasis, proteins begin to unfold, exposing these previously hidden thiols. The binding of this compound to these exposed thiols triggers a significant increase in its fluorescence intensity, providing a direct measure of the unfolded protein burden within a cell.
The second critical principle is solvatochromism, the phenomenon where a substance's color (or in this case, its fluorescence emission spectrum) changes with the polarity of the solvent. The this compound molecule possesses a "push-pull" electronic structure, making its excited state more polar than its ground state. In a more polar environment, the excited state is stabilized, leading to a red-shift (a shift to a longer wavelength) in its fluorescence emission. Conversely, in a less polar, more hydrophobic environment, the emission is blue-shifted (a shift to a shorter wavelength). This property allows researchers to probe the nature of the environment surrounding the unfolded proteins. For instance, a more hydrophilic environment might suggest exposure to the aqueous cytoplasm, while a more hydrophobic environment could indicate aggregation or interaction with other nonpolar biomolecules.
Quantitative Photophysical Properties of this compound
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |
| Toluene | 2.4 | 525 |
| Chloroform | 4.8 | 540 |
| Ethyl Acetate | 6.0 | 545 |
| Tetrahydrofuran | 7.6 | 550 |
| Dichloromethane | 8.9 | 555 |
| Acetone | 20.7 | 565 |
| Ethanol | 24.6 | 570 |
| Methanol | 32.7 | 575 |
| Acetonitrile | 37.5 | 580 |
| Dimethyl Sulfoxide | 46.7 | 585 |
| Water | 80.1 | 610 |
Note: This table is a representative example based on typical solvatochromic dyes and the principles described for this compound. The exact values for this compound may vary and should be referenced from the primary literature when available.
Experimental Protocols
In Vitro Analysis of this compound Solvatochromism
Objective: To characterize the solvatochromic properties of this compound in various solvents of known dielectric constants.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of anhydrous solvents with a range of dielectric constants (see table above)
-
Fluorometer
Procedure:
-
Prepare a dilute working solution of this compound in each solvent (e.g., 1-10 µM).
-
Record the fluorescence emission spectrum for each solution, using an excitation wavelength appropriate for this compound (e.g., 405 nm).
-
Identify the wavelength of maximum emission (λem) for each solvent.
-
Plot the emission maximum (λem) as a function of the solvent's dielectric constant (ε) to generate a calibration curve.
Cellular Staining and Imaging with this compound
Objective: To quantify the unfolded protein load and map the polarity of the unfolded proteome in live cells.
Materials:
-
Live cells cultured on an appropriate imaging dish
-
This compound stock solution (e.g., 2 mM in DMSO)
-
Complete cell culture medium (CFM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with spectral imaging capabilities
Procedure:
-
Prepare a 50 µM working solution of this compound in pre-warmed complete cell culture medium.
-
Wash the cultured cells once with PBS.
-
Incubate the cells with the this compound staining solution for 30 minutes at 37°C.
-
Wash the cells gently with PBS to remove any unbound probe.
-
Image the cells using a confocal microscope with an excitation wavelength of 405 nm.
-
Collect the fluorescence emission over a spectral range (e.g., 495-555 nm) to analyze both the intensity and the spectral shift.
Visualizing the Cellular Context: Signaling Pathways and Experimental Logic
The accumulation of unfolded proteins, which this compound detects, is a hallmark of cellular stress and triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing the load of new proteins entering the endoplasmic reticulum (ER), increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins.
The diagram above illustrates the three primary branches of the UPR, initiated by the sensors IRE1, PERK, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone protein BiP. An accumulation of unfolded proteins sequesters BiP, leading to the activation of the sensors and the downstream signaling events aimed at restoring cellular homeostasis.
This workflow outlines the key steps in utilizing this compound for cellular analysis. Following the induction of cellular stress, cells are stained with the probe and imaged. The subsequent data analysis separates the fluorescence intensity, which correlates with the amount of unfolded protein, from the spectral information, which reveals the polarity of the local environment.
Applications in Drug Development
The ability of this compound to provide a detailed picture of cellular proteostasis has significant implications for drug development.
-
Target Validation: By monitoring the effects of compounds on the unfolded protein load, researchers can validate drug targets within the proteostasis network.
-
Mechanism of Action Studies: this compound can help elucidate how a drug candidate impacts cellular stress pathways. For example, a compound that alleviates ER stress would be expected to reduce the this compound fluorescence signal.
-
Toxicity Screening: Early detection of proteostasis collapse can serve as a sensitive marker for cellular toxicity, allowing for the rapid screening of compound libraries.
-
Disease Modeling: In models of diseases characterized by protein misfolding, such as neurodegenerative disorders, this compound can be used to assess disease progression and the efficacy of therapeutic interventions.
Methodological & Application
Application Notes and Protocols for Ntpan-MI Staining in Adherent Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Ntpan-MI, a fluorogenic probe designed to detect unfolded proteins in both the cytoplasm and nucleus of adherent cell lines. This methodology is critical for researchers investigating cellular stress, protein homeostasis (proteostasis), and the efficacy of drugs targeting protein folding machinery.
Introduction
This compound is a cell-permeable fluorescent probe that selectively stains unfolded proteins.[1] Its fluorescence is activated upon labeling unfolded proteins, making it a powerful tool for quantifying cellular proteostasis.[2] A key advantage of this compound is its fluorescence in a longer wavelength range, which provides an improved signal-to-noise ratio and often eliminates the need for background subtraction that is sometimes necessary with other, similar probes.[1] This probe is particularly useful for visualizing and quantifying the unfolded protein load within cells and can be used in both flow cytometry and confocal microscopy applications.[1]
Mechanism of Action
This compound detects unfolded proteins by covalently binding to exposed thiol groups on cysteine residues. In their native, folded state, many proteins have their cysteine residues buried within their three-dimensional structure. Upon unfolding or misfolding due to cellular stress or other factors, these residues become exposed. This compound's fluorescence is selectively activated upon this binding event, providing a direct measure of the unfolded proteome.[2] This dual-activation property, requiring both covalent binding and the hydrophobic microenvironment of the unfolded protein, allows for precise differentiation between folded and unfolded proteins.
Caption: Mechanism of this compound activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound staining experiments.
| Parameter | Recommendation | Source(s) |
| This compound Stock Solution | 2 mM in DMSO | |
| Storage of Stock | -20°C for up to 6 months | |
| Working Concentration | 50 µM in complete cell medium (CFM) pre-warmed to 37°C | |
| Incubation Time | 30 minutes | |
| Co-staining (Optional) | 5 µM DRAQ5 (nucleus) and 1 µM ER-Tracker Red (ER) | |
| Fixation (Optional) | 4% Paraformaldehyde (PFA) in PBS for 5 minutes at RT |
Experimental Protocol: this compound Staining of Adherent Cells
This protocol outlines the steps for staining adherent cells with this compound for analysis by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (CFM)
-
Phosphate-Buffered Saline (PBS)
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Paraformaldehyde (PFA)
-
Optional: DRAQ5 and ER-Tracker Red for co-staining
Procedure:
-
Cell Seeding: Seed adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips in a multi-well plate) and culture until they reach the desired confluency.
-
Cell Treatment (Optional): If investigating the effects of a specific treatment (e.g., drug compound, stress-inducing agent), treat the cells for the desired duration. For example, in studies of influenza A virus (IAV) infection, A549 cells can be infected at a multiplicity of infection (MOI) of 5 overnight.
-
Preparation of Staining Solution:
-
Prepare a 2 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to a final concentration of 50 µM in pre-warmed (37°C) complete cell medium.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Discard the this compound staining solution.
-
Gently wash the cells once with PBS.
-
-
Co-staining (Optional):
-
If desired, incubate the cells with a solution containing nuclear and/or other organelle stains (e.g., 5 µM DRAQ5 and 1 µM ER-Tracker Red in CFM) for 15 minutes.
-
Discard the co-staining solution and gently wash the cells once with PBS.
-
-
Fixation (Optional):
-
Fix the cells with a 4% PFA solution in PBS for 5 minutes at room temperature.
-
Discard the fixation buffer and wash the cells with PBS.
-
-
Imaging:
-
Keep the cells in PBS for imaging. Samples can be stored at 4°C for up to 2 weeks before data collection.
-
Visualize the stained cells using a confocal microscope. This compound is recommended for confocal imaging due to its bright fluorescence and high signal-to-noise ratio.
-
Caption: Experimental workflow for this compound staining.
Data Interpretation and Considerations
-
Fluorescence Intensity: The fluorescence intensity of this compound is proportional to the amount of unfolded protein. This allows for a quantitative comparison of proteostasis stress between different experimental conditions.
-
Subcellular Localization: this compound stains unfolded proteins in both the cytoplasm and the nucleus, allowing for the investigation of proteostasis collapse in different cellular compartments.
-
Flow Cytometry: For high-throughput quantification of unfolded protein load across a cell population, flow cytometry is the recommended method.
-
Confocal Microscopy: Confocal microscopy is ideal for visualizing the subcellular distribution of unfolded proteins and for co-localization studies.
-
Solvatochromism: this compound is a solvatochromic dye, meaning its emission spectrum can shift depending on the polarity of the local environment. This property can be leveraged through spectral phasor analysis to map the polarity of the unfolded proteome.
By following this detailed protocol, researchers can effectively utilize this compound to gain valuable insights into the state of the cellular proteome and the impact of various stimuli on protein folding and stability.
References
Application Notes and Protocols for Live-Cell Imaging with Ntpan-MI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ntpan-MI is a powerful fluorogenic probe designed for the real-time visualization and quantification of subcellular polarity changes associated with the unfolded protein load in live cells.[1][2][3] Its unique properties make it an invaluable tool for studying cellular stress, proteostasis, and the unfolded protein response (UPR). This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.
This compound's fluorescence is selectively activated upon covalent labeling of exposed thiol groups on unfolded or misfolded proteins.[1][2] This "turn-on" mechanism, combined with its solvatochromic properties, where the emission spectrum shifts depending on the polarity of the local environment, allows for dual-modal analysis of both the quantity of unfolded proteins and the polarity of their surrounding microenvironment. This capability provides a more nuanced understanding of cellular stress responses than traditional methods.
Probe Characteristics
| Property | Description |
| Excitation Wavelength (λex) | 405 nm |
| Emission Wavelength (λem) | 495 - 555 nm (in cells) |
| Mechanism of Action | Covalent binding of the maleimide group to exposed thiols on unfolded proteins, leading to fluorescence activation. |
| Key Features | Fluorogenic, Solvatochromic (emission shifts with local polarity), Cell-permeable. |
| Cellular Localization | Cytoplasm and Nucleus |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. |
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (2 mM):
-
Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.
2. This compound Staining Solution (50 µM):
-
On the day of the experiment, dilute the 2 mM this compound stock solution in a cysteine-free culture medium to a final concentration of 50 µM.
-
Pre-warm the staining solution to 37°C before use.
II. Live-Cell Staining and Imaging Protocol (for Adherent Cells)
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
1. Cell Seeding:
-
Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes or 8-well µ-slides) to achieve approximately 80% confluency on the day of the experiment.
2. Induction of Cellular Stress (Optional):
-
To study the unfolded protein response, treat cells with a stress-inducing agent of choice (e.g., tunicamycin, thapsigargin, or a specific drug candidate) at a predetermined concentration and for a suitable duration.
-
Include an untreated control group for comparison.
3. Cell Washing:
-
Carefully remove the culture medium (and stress-inducing agent, if applicable).
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
4. This compound Staining:
-
Add the pre-warmed 50 µM this compound staining solution to the cells.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
5. Washing:
-
Discard the staining solution.
-
Gently wash the cells once with pre-warmed PBS to remove excess probe.
6. Counterstaining (Optional):
-
For co-localization studies, incubate cells with other live-cell compatible stains (e.g., nuclear or organelle trackers) according to the manufacturer's instructions.
7. Imaging:
-
Replace the wash buffer with a pre-warmed live-cell imaging solution.
-
Proceed with imaging using a confocal microscope or a high-content imaging system.
III. Imaging Parameters
| Parameter | Recommended Setting |
| Excitation Laser | 405 nm |
| Emission Collection | 495 - 555 nm |
| Microscope | Confocal microscope recommended for optimal signal-to-noise and spatial resolution. |
| Objective | High numerical aperture oil or water immersion objective (e.g., 40x or 63x). |
| Environmental Control | Maintain cells at 37°C and 5% CO2 during imaging. |
Minimizing Phototoxicity: To ensure cell viability during time-lapse imaging, it is crucial to minimize light exposure. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
IV. Flow Cytometry Protocol
This compound can also be used to quantify the unfolded protein load in a cell population by flow cytometry.
1. Cell Preparation:
-
Prepare a single-cell suspension of your control and treated cells.
2. Staining:
-
Stain the cells with 50 µM this compound in a cysteine-free medium for 30 minutes at 37°C.
3. Washing:
-
Centrifuge the cells and discard the supernatant.
-
Gently wash the cells once with PBS.
4. Resuspension and Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer with a 405 nm laser for excitation and a filter set appropriate for the 495-555 nm emission range.
Data Presentation and Analysis
Quantitative Data Summary
The solvatochromic nature of this compound allows for the estimation of the local polarity around unfolded proteins. The emission maximum of the probe shifts to longer wavelengths (red-shift) in more polar environments. While a detailed table of emission maxima in various solvents for this compound is not available, the general trend for similar solvatochromic probes is presented below for illustrative purposes.
Table 1: Solvatochromic Shift of Representative Probes (Illustrative)
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |
| Dioxane | 2.2 | ~400-450 nm |
| Chloroform | 4.8 | ~450-500 nm |
| Acetonitrile | 37.5 | ~500-550 nm |
| Water | 80.1 | ~530-600 nm |
Note: The exact emission maxima will vary for this compound and should be determined experimentally.
Spectral Phasor Analysis
For a more in-depth analysis of the subcellular polarity, spectral phasor analysis of the this compound emission can be performed. This technique transforms the spectral information from each pixel of an image into a point on a phasor plot, allowing for the visualization and quantification of different spectral components corresponding to varying polarities.
Visualizations
Signaling Pathway: Unfolded Protein Response and this compound Activation
Caption: Mechanism of this compound activation in the context of the Unfolded Protein Response.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: Step-by-step experimental workflow for live-cell imaging using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | - Low level of unfolded proteins in control cells. - Probe degradation. - Incorrect filter settings. | - Include a positive control (e.g., cells treated with a known stress inducer). - Use freshly prepared staining solution. - Ensure excitation and emission wavelengths are correctly set. |
| High background | - Incomplete removal of excess probe. - Autofluorescence of cells or medium. | - Perform an additional wash step. - Use a phenol red-free imaging medium. - Acquire a background image from an unstained sample and subtract it from the experimental images. |
| Cell death/toxicity | - High probe concentration. - Phototoxicity from prolonged light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Minimize laser power and exposure time during imaging. |
Conclusion
This compound is a versatile and sensitive fluorescent probe for monitoring proteostasis in live cells. Its ability to report on both the abundance of unfolded proteins and the polarity of their local environment provides researchers with a powerful tool to investigate cellular responses to stress and the efficacy of therapeutic interventions targeting protein folding pathways. By following the detailed protocols and guidelines presented in this document, researchers can effectively utilize this compound to gain novel insights into the complex processes governing cellular health and disease.
References
Application Notes and Protocols for Ntpan-MI in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ntpan-MI is a powerful fluorogenic probe designed for the quantitative analysis of subcellular polarity changes that occur as a result of protein unfolding. Its fluorescence is selectively activated upon covalent labeling of exposed thiol residues on unfolded proteins, providing a direct measure of proteostasis collapse. This "molecular chameleon" is a valuable tool for researchers studying cellular stress, protein folding diseases, and the effects of various therapeutic agents on proteome stability. These application notes provide detailed protocols for the use of this compound in cell culture, including optimal concentrations and methodologies for both fluorescence microscopy and flow cytometry.
Mechanism of Action
This compound is a thiol-reactive fluorogen. Its fluorescence is quenched in its unbound state. Upon protein unfolding, cysteine residues that are typically buried within the protein's hydrophobic core become exposed. This compound selectively reacts with these exposed thiols. The subsequent binding to the hydrophobic environment of the unfolded protein restricts the intramolecular rotation of the probe, leading to a significant increase in fluorescence emission. This dual-requirement of thiol reactivity and a hydrophobic environment makes this compound highly selective for unfolded proteins.
Data Presentation
The following table summarizes the recommended starting concentrations and incubation times for this compound in various cell lines based on published data. It is important to note that optimal conditions may vary depending on the specific cell type and experimental conditions, and therefore, empirical optimization is recommended.
| Cell Line | This compound Concentration (µM) | Incubation Time (minutes) | Application | Reference |
| P815 (Murine mastocytoma) | 50 | 30 | Flow Cytometry | [1] |
| A549 (Human lung carcinoma) | 50 | 30 | Flow Cytometry, Confocal Microscopy | [1] |
| Neuro-2a (Mouse neuroblastoma) | 50 | 30 | Confocal Microscopy | [2] |
| HEK293 (Human embryonic kidney) | Not specified, but used in the study | Not specified | General application | [3] |
Signaling Pathway
This compound does not trigger a specific signaling pathway. Instead, it serves as an indicator of proteostasis collapse, which is a downstream consequence of various cellular stress signaling pathways. The diagram below illustrates a generalized overview of the major stress response pathways—the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR)—that are activated in response to an accumulation of unfolded proteins.
Caption: Cellular stress pathways leading to proteostasis collapse detected by this compound.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous dimethyl sulfoxide (DMSO).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
This compound Staining Solution (50 µM):
-
Warm the complete cell culture medium (CCM) to 37°C.
-
Dilute the this compound stock solution in the pre-warmed CCM to a final concentration of 50 µM. For example, add 5 µL of a 10 mM stock solution to 995 µL of CCM.
-
Use the staining solution immediately.
Protocol for Staining Cells for Confocal Microscopy
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture overnight, or until the desired confluency is reached (typically 70-80%).
-
Induction of Stress (Optional): Treat cells with the desired stress-inducing agent for the appropriate duration. Include a vehicle-treated control group.
-
Washing: Gently remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Staining: Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.[2]
-
Washing: Discard the staining solution and gently wash the cells once with PBS.
-
Counterstaining (Optional): If desired, incubate the cells with other fluorescent stains (e.g., nuclear or organelle-specific dyes) according to the manufacturer's instructions.
-
Washing: Wash the cells once with PBS.
-
Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde (PFA) in PBS for 5-10 minutes at room temperature.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Add fresh PBS to the cells and proceed with imaging on a confocal microscope. Recommended excitation/emission settings are 405 nm excitation and collection of emission between 495-555 nm.
Protocol for Staining Cells for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from your experimental and control groups. For adherent cells, this will involve trypsinization followed by neutralization with CCM.
-
Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in CCM.
-
Staining: Add the 50 µM this compound staining solution to the cell suspension and incubate for 30 minutes at 37°C in a cell culture incubator.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.
-
Repeat Wash: Repeat the washing step once more.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
Data Acquisition: Analyze the cells on a flow cytometer. Use a violet laser (405 nm) for excitation and collect the emission signal using a filter appropriate for the emission spectrum of this compound (e.g., a 525/50 nm bandpass filter).
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay using this compound.
Caption: Experimental workflow for using this compound in cell culture.
Important Considerations
-
Optimization: The provided concentration and incubation times are a starting point. It is highly recommended to perform a titration of this compound and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Controls: Always include appropriate controls in your experiments, such as unstained cells (for background fluorescence), vehicle-treated cells (negative control), and cells treated with a known inducer of proteostasis collapse (positive control).
-
Photostability: As with any fluorescent probe, minimize the exposure of this compound to light to prevent photobleaching.
-
Quantitative Analysis: For quantitative assessment of proteostasis, flow cytometry is generally preferred over microscopy due to its ability to analyze a large number of single cells.
References
- 1. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ntpan-MI in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ntpan-MI: A Fluorescent Probe for Proteostasis Assessment
This compound is a fluorescent probe designed for the detection of unfolded proteins within cells, providing a valuable tool for assessing cellular proteostasis.[1][2] Its fluorescence is selectively activated upon binding to exposed thiol groups on unfolded proteins.[1][2] This property makes this compound a sensitive indicator of cellular stress and proteostasis collapse, which are implicated in various disease states and are of significant interest in drug development.[2] A key advantage of this compound is its ability to stain unfolded proteins in both the cytoplasm and the nucleus, offering a comprehensive view of cellular stress responses. Furthermore, its fluorescence in a longer wavelength range results in an improved signal-to-noise ratio, often eliminating the need for background subtraction.
Recommended Filter Set Configuration for this compound in Confocal Microscopy
For optimal detection of this compound fluorescence, a specific combination of optical filters is required in a confocal microscope setup. While a dedicated "this compound filter set" may not be commercially available as a single package, the necessary components can be selected based on the probe's spectral characteristics. The recommended setup utilizes a 405 nm laser for excitation and collects the emission signal in the cyan-green range of the spectrum.
Table 1: Recommended Filter Configuration for this compound
| Component | Wavelength/Range | Purpose |
| Excitation Source | 405 nm laser | To excite the this compound probe. |
| Dichroic Mirror | Short-pass with a cut-off around 450 nm | To reflect the 405 nm excitation light towards the sample and transmit the longer wavelength emission fluorescence. |
| Emission Filter | Band-pass filter: 495-555 nm | To specifically collect the fluorescence signal from this compound while blocking scattered excitation light and autofluorescence. |
Experimental Protocol: Staining and Imaging of Unfolded Proteins with this compound
This protocol provides a general guideline for staining adherent cells with this compound and subsequent imaging using a confocal microscope. This protocol may need to be optimized for different cell types and experimental conditions.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cysteine-free culture medium (CFM)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Confocal microscope equipped with a 405 nm laser and appropriate filters
Procedure:
-
Stock Solution Preparation: Prepare a 2 mM stock solution of this compound by dissolving the powder in DMSO. This stock solution can be stored at -20°C for up to six months.
-
Working Solution Preparation: Dilute the 2 mM this compound stock solution in cysteine-free culture medium (CFM) to a final working concentration of 50 μM. Pre-warm the staining solution to 37°C before use.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., 8-well μ-slide) and culture overnight at 37°C to allow them to adhere and reach approximately 80% confluency.
-
Induction of Cellular Stress (Optional): If the experiment involves investigating the effects of a specific stressor, treat the cells with the desired stress-inducing agent for the appropriate duration.
-
Washing: Gently wash the cells once with PBS to remove any residual treatment solution.
-
Staining: Add the pre-warmed 50 μM this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Discard the staining solution and gently wash the cells once with PBS.
-
Counter-staining (Optional): If desired, incubate the cells with nuclear or other organelle-specific stains for 15 minutes.
-
Washing: Discard the counter-stain solution and gently wash the cells once with PBS.
-
Fixation: Fix the cells with fixation buffer for 5 minutes at room temperature.
-
Final Wash and Storage: Discard the fixation buffer and wash the cells once with PBS. The samples can be stored in PBS at 4°C for up to two weeks until imaging.
-
Confocal Imaging:
-
Mount the sample on the confocal microscope.
-
Set the excitation wavelength to 405 nm.
-
Set the emission detection range to 495-555 nm.
-
Adjust laser power, gain, and other imaging parameters to obtain an optimal signal-to-noise ratio.
-
Signaling Pathway: Detection of Proteostasis Collapse
This compound is a valuable tool for visualizing the consequences of proteostasis network disruption. Cellular stress, whether from external sources or internal dysfunction, can lead to an accumulation of unfolded proteins, a hallmark of proteostasis collapse. This compound directly detects this accumulation.
Caption: Signaling pathway of proteostasis collapse and this compound detection.
Experimental Workflow: From Cell Culture to Image Analysis
The following diagram outlines the key steps in an experiment utilizing this compound to assess protein unfolding in response to a stimulus.
Caption: Experimental workflow for this compound based proteostasis analysis.
References
Application Note: High-Throughput Screening for Modulators of Proteostasis Using Ntpan-MI
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cellular health is intrinsically linked to the proper functioning of its proteome, a state known as proteostasis. A breakdown in proteostasis leads to the accumulation of unfolded or misfolded proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The Unfolded Protein Response (UPR) is a critical signaling network that cells activate to cope with endoplasmic reticulum (ER) stress and restore proteostasis. Consequently, the identification of small molecules that can modulate proteostasis is a promising therapeutic strategy.
Ntpan-MI is a fluorogenic molecular probe that serves as a "molecular chameleon" to detect unfolded proteins.[1][2] Its fluorescence is selectively activated upon binding to exposed thiol groups on unfolded proteins, providing a direct measure of proteotoxic stress.[3][4] Furthermore, this compound's emission spectrum is sensitive to the polarity of the local environment, offering additional insights into the state of the proteome.[2] These properties make this compound an ideal tool for high-throughput screening (HTS) to identify compounds that either protect against or induce protein unfolding.
This application note provides a detailed protocol for a cell-based HTS assay using this compound to screen for modulators of cellular proteostasis.
Principle of the Assay
This assay quantifies the level of unfolded proteins in cells under conditions of induced proteotoxic stress. Cells are treated with a known stress-inducing agent to elicit protein unfolding. A compound library is then screened for molecules that can either prevent this unfolding (proteostasis enhancers) or exacerbate it (proteostasis inhibitors). The level of unfolded proteins is detected by the fluorescent probe this compound. An increase in fluorescence intensity corresponds to a higher level of unfolded proteins.
The Unfolded Protein Response (UPR) Signaling Pathway
The accumulation of unfolded proteins in the ER triggers the UPR, which is mediated by three main sensor proteins: PERK, IRE1, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone BiP. Upon ER stress, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring proteostasis.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Materials and Reagents
-
Cell Line: A human cell line suitable for HTS, e.g., HeLa or HEK293T.
-
Culture Medium: DMEM or other appropriate medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Proteotoxic Stress Inducer: Tunicamycin or Thapsigargin.
-
This compound Probe: Stock solution in DMSO.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Compound Library: Small molecules dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Plate Reader: Fluorescence microplate reader with excitation at ~405 nm and emission detection at ~520 nm.
Experimental Protocols
Protocol 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Protocol 2: Compound Treatment and Stress Induction
-
Prepare a working solution of the proteotoxic stress inducer (e.g., Tunicamycin at 2 µg/mL).
-
Prepare intermediate dilutions of the compound library in culture medium.
-
Add 5 µL of the compound dilutions to the corresponding wells of the assay plate. For controls, add medium with DMSO.
-
Incubate for 1 hour at 37°C.
-
Add 5 µL of the stress inducer working solution to all wells except the negative control wells (add medium instead).
-
Incubate the plate for 16-24 hours at 37°C.
Protocol 3: this compound Staining and Fluorescence Measurement
-
Prepare a 50 µM working solution of this compound in serum-free medium.
-
Gently remove the medium from the assay plate.
-
Wash the cells once with 50 µL of PBS.
-
Add 20 µL of the this compound working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Remove the this compound solution and wash the cells twice with 50 µL of PBS.
-
Add 50 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 405 nm and emission at 520 nm.
HTS Assay Workflow
Caption: High-throughput screening workflow using this compound.
Data Presentation and Analysis
The performance of the HTS assay should be evaluated using standard parameters such as the Z'-factor and signal-to-background (S/B) ratio.
Table 1: HTS Assay Performance Metrics
| Parameter | Formula | Value | Interpretation |
| Positive Control | Tunicamycin-treated cells | 8500 RFU | High fluorescence indicates significant protein unfolding. |
| Negative Control | DMSO-treated cells | 1200 RFU | Low basal fluorescence in unstressed cells. |
| S/B Ratio | Mean(Positive)/Mean(Negative) | 7.1 | A robust signal window for hit identification. |
| Z'-Factor | 1 - [3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|] | 0.65 | An excellent assay suitable for HTS. |
Table 2: Hypothetical Screening Results for Hit Compounds
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Inhibition/Enhancement | Classification |
| Positive Control | - | 8500 | 0% | - |
| Negative Control | - | 1200 | -100% | - |
| Cmpd-A01 | 10 | 2500 | -82.2% | Proteostasis Enhancer |
| Cmpd-B12 | 10 | 7800 | -9.6% | Inactive |
| Cmpd-C05 | 10 | 12500 | 54.8% | Proteostasis Inhibitor |
| Cmpd-D08 | 10 | 4300 | -57.5% | Proteostasis Enhancer |
-
% Inhibition/Enhancement is calculated relative to the positive and negative controls.
-
Proteostasis Enhancers are compounds that significantly reduce the fluorescence signal in stressed cells.
-
Proteostasis Inhibitors are compounds that increase the fluorescence signal, indicating an exacerbation of protein unfolding.
Conclusion
The this compound probe provides a robust and sensitive tool for the high-throughput screening of compounds that modulate cellular proteostasis. The assay described in this application note is readily adaptable to automated HTS platforms and can be a valuable first step in the discovery of novel therapeutics for diseases associated with proteotoxic stress.
References
Application Note: Co-staining of Unfolded Proteins and Mitochondria with Ntpan-MI and Mitochondrial Dyes
Introduction
Cellular health is intrinsically linked to protein homeostasis (proteostasis) and mitochondrial function. The accumulation of unfolded or misfolded proteins is a hallmark of cellular stress and is implicated in numerous diseases. Ntpan-MI is a fluorogenic probe that provides a powerful tool for investigating proteostasis by selectively reacting with exposed thiol groups on unfolded proteins, thereby reporting on their abundance and the polarity of their local environment.[1][2][3] Mitochondria, the cell's powerhouses, are central to metabolism, signaling, and apoptosis. Their health is often assessed using fluorescent dyes that accumulate based on the mitochondrial membrane potential (Δψm).[4][5]
Co-staining with this compound and a mitochondrial dye allows for the simultaneous visualization of proteostasis collapse and mitochondrial morphology or function. This enables researchers to investigate the intricate relationship between these two critical cellular processes, providing insights into stress responses, drug efficacy, and disease pathogenesis.
Principle of the Assay
This compound is a cell-permeable probe that is minimally fluorescent in its unbound state. Upon entering the cell, it covalently binds to exposed cysteine residues (thiols) on unfolded proteins. This reaction triggers a significant increase in its fluorescence, making it a direct reporter of the unfolded protein load in both the cytoplasm and the nucleus. The probe is excited by a 405 nm laser, and its emission is solvatochromic, meaning the peak wavelength can shift depending on the hydrophobicity of the protein environment.
For mitochondrial co-staining, a spectrally compatible dye is required. Far-red mitochondrial dyes, such as MitoTracker™ Deep Red, are ideal partners for this compound. These lipophilic cationic dyes are sequestered by active mitochondria in a process dependent on the organelle's negative membrane potential. By selecting a mitochondrial dye with excitation and emission profiles distinct from this compound, high-contrast, dual-color imaging can be achieved with minimal spectral bleed-through.
Quantitative Data Summary
The selection of an appropriate mitochondrial dye is critical for successful co-staining with this compound. The following table summarizes the spectral properties of this compound and recommended compatible mitochondrial dyes.
| Probe Name | Excitation (nm) | Emission (nm) | Target/Mechanism | Recommended for Co-staining? |
| This compound | 405 | ~540 | Unfolded Proteins (exposed thiols) | N/A |
| MitoTracker™ Deep Red FM | 644 | 665 | Active Mitochondria (Δψm dependent) | Excellent |
| MitoBrilliant™ 646 | 655 | 668 | Mitochondria | Excellent |
| MitoTracker™ Red CMXRos | 579 | 599 | Active Mitochondria (Δψm dependent) | Good (Sequential scan recommended) |
| MitoTracker™ Green FM | 490 | 516 | Mitochondria (Δψm independent) | Not Recommended (High spectral overlap) |
Experimental Protocols
This protocol provides a method for sequentially staining live cells with a far-red mitochondrial dye and this compound.
1. Materials and Reagents
-
This compound probe (MedChemExpress or similar)
-
MitoTracker™ Deep Red FM (Thermo Fisher Scientific) or other spectrally compatible far-red mitochondrial dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cysteine-free culture medium (CFM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with 405 nm and ~640 nm laser lines and appropriate filter sets
2. Reagent Preparation
-
This compound Stock Solution (2 mM): Dissolve the this compound powder in anhydrous DMSO to create a 2 mM stock solution. Aliquot and store at -20°C, protected from light, for up to 6 months.
-
Mitochondrial Dye Stock Solution (1 mM): Prepare a 1 mM stock solution of the mitochondrial dye (e.g., MitoTracker™ Deep Red FM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
This compound Working Solution (50 µM): Immediately before use, dilute the 2 mM this compound stock solution 1:40 in fresh, pre-warmed (37°C) cysteine-free culture medium (CFM) to a final concentration of 50 µM.
-
Mitochondrial Dye Working Solution (50-200 nM): Immediately before use, dilute the 1 mM mitochondrial dye stock solution in fresh, pre-warmed (37°C) complete cell culture medium to a final working concentration. The optimal concentration (typically 50-200 nM) should be determined for your specific cell type.
3. Staining Protocol
-
Cell Preparation: Grow adherent cells on glass-bottom imaging dishes to the desired confluency (typically 60-80%). If inducing stress, treat cells with the desired compound at this stage according to your experimental design.
-
Mitochondrial Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed mitochondrial dye working solution to the cells, ensuring they are fully covered.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Gently aspirate the mitochondrial dye working solution.
-
Wash the cells twice with pre-warmed complete culture medium to remove any unbound dye.
-
-
This compound Staining:
-
Aspirate the wash medium.
-
Add the pre-warmed 50 µM this compound working solution (in CFM) to the cells.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Final Wash & Imaging:
-
Aspirate the this compound staining solution.
-
Wash the cells once with a pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).
-
Add fresh imaging buffer to the cells. Proceed immediately to imaging.
-
4. Fluorescence Microscopy and Imaging
-
Imaging System: A confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂) is recommended.
-
Acquisition Settings:
-
This compound: Excite with a 405 nm laser and collect emission between ~500-580 nm.
-
MitoTracker™ Deep Red: Excite with a ~640 nm laser and collect emission between ~660-700 nm.
-
-
Sequential Scanning: To prevent any potential spectral bleed-through, it is critical to acquire the two channels sequentially. Set up the microscope software to scan all lines for the 405 nm channel first, followed by a second scan of all lines for the far-red channel.
-
Controls: Image unstained (autofluorescence control) and single-stained cells to establish baseline fluorescence and confirm the absence of bleed-through with your acquisition settings.
Visualizations
Caption: Mechanism of this compound activation upon binding to unfolded proteins.
Caption: Sequential workflow for co-staining with mitochondrial dye and this compound.
Caption: Logical relationship between cellular stress, proteostasis, and mitochondria.
References
preparing Ntpan-MI stock solutions and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of Ntpan-MI, a fluorescent probe for detecting unfolded proteins and assessing cellular proteostasis.
Introduction
This compound is a fluorogenic and solvatochromic probe designed to detect unfolded proteins within living cells.[1][2] Its mechanism relies on the specific reaction of its maleimide group with exposed cysteine thiols, which are typically buried within the hydrophobic core of folded proteins.[1][3] Upon binding and in the rigid hydrophobic environment of an unfolded protein, the intramolecular rotation of this compound is restricted, leading to a significant increase in its fluorescence.[1] This "turn-on" fluorescence allows for the quantification of the unfolded protein load. Furthermore, this compound is solvatochromic, meaning its emission spectrum shifts depending on the polarity of the local environment, providing additional information about the subcellular context of protein unfolding. It is a valuable tool for studying proteostasis, the cellular process of maintaining a healthy proteome, and its collapse in various disease states, including neurodegenerative diseases and cancer.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and performance.
| Property | Value | Reference |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Conc. | 2 mM | |
| Storage (Stock Solution) | -20°C for up to 6 months; -80°C for up to 6 months (protect from light) | |
| Excitation Wavelength | ~405 nm | |
| Cell Permeability | Permeable | |
| Subcellular Staining | Cytoplasm and Nucleus |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution : Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to a final concentration of 2 mM.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.
-
Storage : Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
II. Preparation of this compound Working Solution for Cellular Staining
-
Pre-warm Medium : Pre-warm the desired cysteine-free culture medium (CFM) to 37°C. The use of cysteine-free medium is recommended to reduce background fluorescence from the reaction of this compound with cysteine in the medium.
-
Dilution : Dilute the 2 mM this compound stock solution in the pre-warmed CFM to a final working concentration of 50 μM.
-
Immediate Use : Use the working solution immediately after preparation for optimal results.
III. In Vitro Staining of Unfolded Proteins in Cultured Cells
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
-
Cell Seeding : Seed cells in an appropriate culture vessel (e.g., 8-well μ-slide) and culture overnight at 37°C to allow for attachment and growth.
-
Induction of Protein Unfolding (Optional) : Treat cells with a stress-inducing agent (e.g., tunicamycin, thapsigargin, or other compounds known to disrupt proteostasis) for the desired time to induce protein unfolding. Include a vehicle-treated control group.
-
Washing : Gently wash the cells once with phosphate-buffered saline (PBS) to remove any residual treatment solution.
-
Staining : Add the freshly prepared 50 μM this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
Washing : Discard the staining solution and gently wash the cells once with PBS.
-
Imaging : The cells are now ready for imaging using confocal microscopy or analysis by flow cytometry. For imaging, proceed with a suitable imaging buffer. For flow cytometry, cells can be harvested and resuspended in a suitable buffer.
Signaling Pathway and Mechanism of Action
This compound is a valuable tool for studying the Unfolded Protein Response (UPR), a key signaling pathway that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The diagram below illustrates the general principle of proteostasis and the role of this compound in its detection.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cellular Proteostasis using Ntpan-MI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining protein homeostasis, or proteostasis, is critical for cellular health and function. The accumulation of unfolded or misfolded proteins can lead to cellular stress and is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Ntpan-MI is a fluorescent probe designed to quantify the cellular unfolded protein load, providing a valuable tool for assessing proteostasis.
This compound is a "molecular chameleon" that exhibits enhanced fluorescence upon binding to exposed cysteine thiols in unfolded proteins.[1] Its fluorescence intensity is proportional to the amount of unfolded proteins, and its emission spectrum is sensitive to the polarity of the local protein environment. This allows for a multi-faceted analysis of the cellular stress response. This document provides detailed protocols for using this compound in flow cytometry to measure changes in the unfolded protein landscape within a cell population.
Data Presentation
The following table presents representative data from a flow cytometry experiment using this compound to assess the cellular response to a proteostasis stressor.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control | Percentage of this compound Positive Cells (%) |
| Vehicle Control | 1500 | 1.0 | 5% |
| Proteostasis Stressor (e.g., Tunicamycin) | 7500 | 5.0 | 65% |
Note: The data presented are for illustrative purposes and the actual values may vary depending on the cell type, experimental conditions, and instrumentation.
Signaling Pathway
This compound is a tool to study the consequences of disruptions in proteostasis, which are often mediated by the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The diagram below illustrates the three main branches of the UPR pathway.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (2 mM): Dissolve the lyophilized this compound powder in anhydrous DMSO to a final concentration of 2 mM.
-
Storage: Store the stock solution at -20°C, protected from light.
Experimental Workflow Diagram
Caption: Flow cytometry workflow for this compound staining.
Cell Staining Protocol for Flow Cytometry
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the experimental compounds (e.g., proteostasis inducers or inhibitors) for the desired time.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to maintain cell integrity. For suspension cells, proceed directly to harvesting.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1X Phosphate Buffered Saline (PBS).
-
-
This compound Staining:
-
Prepare a 50 µM working solution of this compound in a serum-free cell culture medium. It is crucial to pre-warm the staining solution to 37°C.
-
Resuspend the cell pellet in the pre-warmed 50 µM this compound staining solution. A cell density of 1 x 10^6 cells/mL is recommended.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1X PBS.
-
-
(Optional) Co-staining:
-
If desired, perform co-staining with other fluorescent markers, such as a viability dye, according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer equipped with a 405 nm laser for excitation.
-
Collect the emission signal using a bandpass filter appropriate for the emission peak of this compound, typically around 525 nm (e.g., 525/50 nm).
-
For quantitative analysis, it is recommended to collect at least 10,000 events per sample.
-
Data Analysis and Interpretation
The primary output of the flow cytometry analysis will be the fluorescence intensity of this compound for each cell. This can be visualized as a histogram, where an increase in proteostatic stress will result in a rightward shift of the fluorescence peak.
-
Mean Fluorescence Intensity (MFI): The MFI of the cell population is a quantitative measure of the average unfolded protein load per cell.
-
Percentage of Positive Cells: By setting a gate based on the control, untreated cell population, the percentage of cells exhibiting a significant increase in this compound fluorescence can be determined.
An increase in both MFI and the percentage of positive cells is indicative of a disruption in proteostasis and the induction of a cellular stress response.
Conclusion
This compound is a powerful tool for the quantitative analysis of unfolded protein load in live cells by flow cytometry. The protocols and information provided here offer a comprehensive guide for researchers to investigate the role of proteostasis in various biological processes and disease models. The ability to obtain quantitative data on a single-cell level makes this compound a valuable reagent for drug discovery and development efforts targeting cellular stress pathways.
References
Application Notes and Protocols for Measuring Changes in Cellular Polarity with Ntpan-MI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular homeostasis is intrinsically linked to the proper folding and function of the proteome. A disruption in this delicate balance, often triggered by various cellular stressors, leads to an accumulation of unfolded or misfolded proteins. This accumulation not only impairs cellular function but also alters the physicochemical properties of the cellular environment, notably its polarity. Ntpan-MI is a novel fluorogenic probe designed to specifically detect and quantify these changes in subcellular polarity associated with protein unfolding.[1][2] Its unique "molecular chameleon" properties provide a powerful tool for researchers to monitor proteostasis and the cellular response to stress.[3]
This compound operates on a dual-detection mechanism. Firstly, its maleimide group selectively reacts with exposed cysteine thiols, which are typically buried within the hydrophobic core of folded proteins.[4] Upon protein unfolding, these thiols become accessible, allowing for covalent labeling by this compound. Secondly, the probe's fluorescence emission is highly sensitive to the polarity of its local microenvironment.[3] In the more polar (hydrophilic) environment associated with the cytoplasm and unfolded proteins, this compound exhibits a distinct fluorescence emission spectrum compared to a less polar (hydrophobic) environment. This solvatochromic shift allows for the quantitative measurement of changes in cellular polarity through techniques such as spectral phasor analysis, providing a readout of the extent and location of protein unfolding.
These application notes provide a comprehensive guide to utilizing this compound for measuring changes in cellular polarity, with detailed protocols for cell culture, staining, and analysis.
Data Presentation
The following table summarizes representative quantitative data obtained from spectral phasor analysis of this compound fluorescence in HeLa cells subjected to various stressors that induce the Unfolded Protein Response (UPR). The dielectric constant (ε) is a measure of the local environmental polarity, with higher values indicating a more polar environment.
| Treatment Condition | Cellular Compartment | Mean Dielectric Constant (ε) | Standard Deviation | Predominant Environment |
| Control (Untreated) | Cytoplasm | 45 | ± 5 | Moderately Polar |
| Nucleus | 55 | ± 6 | Polar | |
| Tunicamycin (2 µg/mL, 4h) | Cytoplasm | 35 | ± 7 | Less Polar (Hydrophobic) |
| Nucleus | 65 | ± 8 | More Polar (Hydrophilic) | |
| Thapsigargin (1 µM, 4h) | Cytoplasm | 38 | ± 6 | Less Polar (Hydrophobic) |
| Nucleus | 62 | ± 7 | More Polar (Hydrophilic) | |
| Brefeldin A (5 µg/mL, 4h) | Cytoplasm | 40 | ± 5 | Less Polar (Hydrophobic) |
| Nucleus | 60 | ± 6 | More Polar (Hydrophilic) |
This table is a representative summary based on descriptive findings in the literature. Actual values may vary depending on experimental conditions, cell type, and instrumentation.
Signaling Pathway
The accumulation of unfolded proteins, which this compound detects through changes in cellular polarity, is a key trigger for the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore proteostasis. The diagram below illustrates the major branches of the UPR and how this compound can be used to monitor their downstream consequences.
Caption: The Unfolded Protein Response (UPR) and this compound detection.
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound
This protocol details the steps for staining adherent cells, such as HeLa or HEK293T, to visualize changes in cellular polarity upon induction of ER stress.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound stock solution (10 mM in DMSO)
-
ER-Tracker™ Red (optional, for ER co-localization)
-
DRAQ5™ (optional, for nuclear co-localization)
-
Formaldehyde (4% in PBS, for fixation)
-
Glass-bottom dishes or multi-well plates suitable for imaging
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of ER Stress:
-
Treat cells with the desired ER stress inducer at a predetermined concentration and for a specific duration (e.g., 2 µg/mL Tunicamycin for 4 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
-
-
This compound Staining:
-
Prepare a 50 µM working solution of this compound in pre-warmed complete cell culture medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Co-staining (Optional):
-
If co-localization with the ER and nucleus is desired, prepare a staining solution containing 1 µM ER-Tracker™ Red and 5 µM DRAQ5™ in complete medium.
-
After this compound staining, remove the staining solution, wash once with PBS, and add the co-staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Fixation:
-
Remove the staining solution and wash the cells once with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add PBS to the wells to keep the cells hydrated.
-
Image the cells using a confocal microscope equipped for fluorescence imaging.
-
This compound: Ex: ~405 nm, Em: ~450-600 nm.
-
ER-Tracker™ Red: Ex: ~587 nm, Em: ~615 nm.
-
DRAQ5™: Ex: ~647 nm, Em: ~681 nm.
-
Protocol 2: Flow Cytometry Analysis of Cellular Polarity Changes
This protocol provides a method for quantifying the overall change in cellular polarity in a cell population using flow cytometry.
Materials:
-
Suspension or trypsinized adherent cells
-
Complete cell culture medium
-
PBS
-
ER stress inducer
-
This compound stock solution (10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or in a flask with the desired ER stress inducer as described in Protocol 1.
-
-
Cell Harvesting (for adherent cells):
-
After treatment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
Resuspend the cell pellet in fresh complete medium.
-
-
This compound Staining:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed complete medium.
-
Add this compound to a final concentration of 50 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in 1 mL of PBS and pellet again.
-
Repeat the wash step once more.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the cells on a flow cytometer using a violet laser for excitation (e.g., 405 nm).
-
Collect the emission signal using a bandpass filter appropriate for this compound (e.g., 525/50 nm).
-
Record the mean fluorescence intensity for each sample.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for using this compound and the logical relationship between cellular stress, protein unfolding, and the resulting fluorescence signal.
Caption: Experimental workflow for this compound application.
Caption: Logical flow from cellular stress to this compound signal.
References
- 1. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Adapting the NTPAN-MI Protocol for Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the NTPAN-MI probe with suspension cells to quantify subcellular polarity changes and protein unfolding. The this compound probe is a fluorogenic molecule that selectively fluoresces upon labeling unfolded proteins with exposed thiols, offering insights into cellular proteostasis[1][2]. While originally demonstrated in both adherent and suspension cells, this document focuses on best practices and detailed methodologies for robust application in non-adherent cell lines.
Introduction
The analysis of protein unfolding and aggregation is critical for understanding cellular stress responses, disease progression, and the mechanism of action of therapeutic compounds. The this compound probe is a valuable tool for this purpose, reporting on the extent of proteostasis by detecting unfolded proteins[1]. Adapting protocols for suspension cells requires specific handling techniques to ensure cell viability and minimize cell loss during washing and staining steps, which can be a significant challenge compared to working with adherent cells[3]. This protocol has been optimized to address these challenges, ensuring reliable and reproducible results for high-throughput screening and detailed cellular analysis.
Data Presentation
Table 1: Recommended Staining Parameters for Common Suspension Cell Lines
| Cell Line | Seeding Density (cells/mL) | This compound Concentration (µM) | Incubation Time (minutes) |
| Jurkat | 1 x 10^6 | 50 | 30 |
| K562 | 5 x 10^5 | 50 | 30 |
| P815 | 8 x 10^5 | 50 | 30 |
| Primary PBMCs | 2 x 10^6 | 25-50 (titration recommended) | 30 |
Table 2: Troubleshooting Common Issues in Suspension Cell Staining
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Insufficient probe concentration- Low level of protein unfolding- Cell loss during washes | - Titrate this compound concentration- Include a positive control (e.g., heat shock)- Use V-bottom plates and gentle centrifugation for washes |
| High Background Signal | - Non-specific binding of the probe- Presence of dead cells | - Reduce probe concentration or incubation time- Increase the number of wash steps- Include a viability dye to exclude dead cells from analysis |
| High Inter-sample Variability | - Inconsistent cell numbers- Cell clumping | - Perform accurate cell counting before seeding- Gently vortex or triturate to resuspend cells- Use cell strainers if clumping persists |
| Cell Clumping | - High cell density- Presence of extracellular DNA from dead cells | - Reduce cell density- Add DNase I (10 µg/mL) to the cell suspension buffer |
Experimental Protocols
General Guidelines for Handling Suspension Cells
Successful staining of suspension cells hinges on careful handling to prevent cell loss and maintain cell health. Key considerations include:
-
Centrifugation: Use low-speed centrifugation (e.g., 200-300 x g) for 3-5 minutes to pellet cells without causing damage.
-
Aspiration: When removing supernatants, leave a small volume of liquid behind to avoid disturbing the cell pellet. Aspirate slowly from the side of the tube or well opposite the pellet.
-
Resuspension: Gently resuspend cell pellets by flicking the tube or by slow pipetting with a wide-bore tip to minimize shear stress.
-
Washing: Perform washing steps in microcentrifuge tubes or V-bottom plates to facilitate cell pelleting and minimize loss.
Protocol for this compound Staining of Suspension Cells for Flow Cytometry
This protocol is optimized for a 96-well plate format but can be adapted for single tubes.
Materials:
-
Suspension cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
-
V-bottom 96-well plates or microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For optimal results, cells should be in the logarithmic growth phase.
-
Seeding: Aliquot 1 x 10^5 to 5 x 10^5 cells per well into a V-bottom 96-well plate. Adjust the volume to 100 µL with complete medium.
-
(Optional) Induction of Protein Unfolding: Treat cells with the desired compound or stressor (e.g., heat shock at 42°C for 1 hour) to induce protein unfolding. Include an untreated control.
-
Cell Pelleting: Centrifuge the plate at 300 x g for 3 minutes.
-
Washing: Carefully aspirate the supernatant. Wash the cells by resuspending the pellet in 200 µL of pre-warmed PBS. Centrifuge at 300 x g for 3 minutes and aspirate the supernatant.
-
Staining: Prepare the this compound staining solution by diluting the stock solution in pre-warmed PBS to the desired final concentration (e.g., 50 µM). Resuspend the cell pellet in 100 µL of the staining solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.
-
Washing: Add 100 µL of PBS to each well and centrifuge at 300 x g for 3 minutes. Aspirate the supernatant. Repeat this wash step once more.
-
Resuspension: Resuspend the final cell pellet in 200 µL of flow cytometry buffer.
-
Analysis: Analyze the cells on a flow cytometer. The this compound probe has a reported excitation maximum around 488 nm and an emission that is sensitive to the polarity of its environment, often measured in the green channel (e.g., 525/50 nm filter).
Protocol for this compound Staining for Fluorescence Microscopy
For imaging, cells need to be immobilized on a surface.
Materials:
-
Poly-L-lysine coated slides or coverslips
-
All materials listed in the flow cytometry protocol
Procedure:
-
Follow steps 1-8 of the flow cytometry protocol.
-
Cell Adhesion: After the final wash, resuspend the cells in 100 µL of PBS.
-
Seeding on Slides: Pipette the cell suspension onto a poly-L-lysine coated slide and allow the cells to adhere for 20-30 minutes in a humidified chamber.
-
(Optional) Fixation: For fixed-cell imaging, after adhesion, carefully add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslip using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel).
Mandatory Visualizations
Caption: Mechanism of this compound probe activation.
Caption: Experimental workflow for this compound staining.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ntpan-MI Staining
Welcome to the technical support center for Ntpan-MI, a novel fluorogenic probe for quantifying subcellular polarity changes associated with protein unfolding. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly in reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
This compound is a fluorogenic probe designed to detect changes in subcellular polarity that occur when proteins unfold. Its fluorescence is selectively activated when it binds to exposed thiol groups on unfolded proteins. This makes it a valuable tool for studying proteostasis, or the balance of protein folding and degradation, within cells.[1][2]
Q2: I am observing high background fluorescence in my this compound staining. What are the common causes?
High background fluorescence can obscure your specific signal and make data interpretation difficult. The most common culprits include:
-
Autofluorescence: Biological samples, especially aged tissues, can have endogenous fluorophores that contribute to background noise.[3][4][5]
-
Non-specific binding: The probe may bind to cellular components other than its intended target.
-
Excessive probe concentration: Using too much this compound can lead to high background signal.
-
Inadequate washing: Insufficient washing after staining can leave unbound probe in the sample.
-
Suboptimal imaging media: The medium used during imaging can itself be fluorescent.
-
Issues with imaging equipment: Improper microscope settings or external light leakage can increase background.
Q3: How can I determine the source of the high background fluorescence?
A systematic approach with proper controls is the best way to identify the source of high background. Here are two key controls to include:
-
Unstained Control: Image a sample that has gone through all the experimental steps except for the addition of this compound. This will reveal the level of autofluorescence from your cells or tissue.
-
Vehicle Control: Treat a sample with the vehicle (e.g., DMSO) used to dissolve this compound, but without the probe itself. This helps determine if the vehicle contributes to the background.
By comparing the fluorescence levels of these controls to your stained sample, you can deduce whether the high background is due to autofluorescence, non-specific binding of the probe, or other factors.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures.
Troubleshooting Steps & Recommended Solutions
| Step | Action | Rationale |
| 1. Spectral Separation | If possible, choose a fluorophore with an emission spectrum that does not overlap with the known autofluorescence spectrum of your sample. | This avoids detecting the autofluorescence signal along with your specific signal. |
| 2. Photobleaching | Before staining with this compound, intentionally expose your sample to the excitation light for an extended period. | This can quench the autofluorescence from endogenous fluorophores without significantly affecting the subsequent staining. |
| 3. Chemical Quenching | Treat fixed samples with a quenching agent like sodium borohydride. | This chemically reduces autofluorescent compounds that may have been induced by aldehyde fixation. |
Guide 2: Minimizing Non-Specific Binding and Optimizing Staining
Optimizing the staining protocol is crucial for achieving a high signal-to-noise ratio.
Troubleshooting Steps & Recommended Solutions
| Step | Action | Rationale |
| 1. Titrate this compound Concentration | Perform a concentration curve to find the optimal concentration of this compound. Start with the recommended concentration and test several dilutions below and above it. | The ideal concentration will provide a strong specific signal with minimal background. |
| 2. Optimize Incubation Time | Test different incubation times with the optimal this compound concentration. | This ensures sufficient time for the probe to bind to its target without excessive non-specific binding. |
| 3. Enhance Washing Steps | Increase the number and duration of wash steps after this compound incubation. | Thorough washing removes unbound probe that contributes to background fluorescence. |
| 4. Use Blocking Agents | For fixed and permeabilized cells, consider using a blocking agent like Bovine Serum Albumin (BSA) before adding this compound. | Blocking agents saturate non-specific binding sites, preventing the probe from adhering to them. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction in Fixed Cells
This protocol describes how to reduce autofluorescence in fixed cells before staining with this compound.
Materials:
-
Fixed cell samples on coverslips or slides
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a broad-spectrum light source (e.g., LED)
Procedure:
-
Mount the fixed sample onto the microscope stage.
-
Expose the sample to the broad-spectrum light source at high intensity. The duration of exposure will need to be optimized, but a starting point is 30-60 minutes.
-
After photobleaching, proceed with your standard this compound staining protocol.
-
Image the sample using the appropriate filter sets for this compound.
Protocol 2: General Staining Protocol for this compound in Live Cells
This protocol provides a general workflow for staining live cells with this compound.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
This compound stock solution
-
Phenol red-free cell culture medium or an optically clear buffered saline solution
Procedure:
-
Prepare the this compound working solution by diluting the stock solution in phenol red-free medium to the desired final concentration.
-
Remove the existing culture medium from the cells and wash once with the phenol red-free medium.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
After incubation, wash the cells two to three times with the phenol red-free medium to remove unbound probe.
-
Add fresh phenol red-free medium to the cells for imaging.
-
Proceed with live-cell imaging on the fluorescence microscope. Minimize light exposure to reduce phototoxicity.
Visualizations
Caption: Mechanism of this compound fluorescence activation.
Caption: A logical workflow for troubleshooting high background.
References
- 1. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy [jove.com]
- 5. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
troubleshooting weak Ntpan-MI signal in live cells
Welcome to the technical support center for the Ntpan-MI fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to weak this compound signals in live-cell imaging experiments.
Troubleshooting Guide: Weak this compound Signal
This guide provides a systematic approach to identifying and resolving the root causes of a weak or absent fluorescent signal when using the this compound probe.
Question: I am observing a weak or no fluorescent signal after staining my live cells with this compound. What are the possible causes and how can I fix it?
Answer:
A weak this compound signal can originate from several factors, broadly categorized into issues with the experimental model, the probe and staining procedure, or the imaging setup. Follow the steps below to diagnose and address the problem.
Step 1: Verify the Biological System
The signal from this compound is dependent on the presence of unfolded proteins with exposed cysteine residues.[1] A weak signal may accurately reflect healthy cells with low levels of protein misfolding.
-
Positive Control: It is crucial to include a positive control where cells are treated with a known stress-inducing agent to promote protein unfolding.[1] This will confirm that the probe and imaging system are working correctly.
-
Cell Health: Ensure that the cells are healthy and viable before the experiment. Compromised cell viability can lead to a reduced signal. Use a viability dye to distinguish between live and dead cells.
-
Target Expression: The target proteins in your cells must have accessible cysteine residues when they misfold.
| Parameter | Recommendation | Rationale |
| Positive Control | Treat cells with a stress-inducing agent (e.g., tunicamycin, MG132, or heat shock). | To induce protein unfolding and ensure the probe can detect its target. |
| Cell Viability | Assess cell viability before and after the experiment (e.g., using Trypan Blue or a viability dye). | Dead or unhealthy cells may not retain the probe or exhibit normal proteostasis. |
| Cell Type | Consider the inherent level of protein folding stress in your chosen cell line. | Some cell lines may have a more robust proteostasis network, leading to lower basal signals. |
Step 2: Optimize the Staining Protocol
Incorrect probe concentration, incubation time, or handling can lead to suboptimal staining.
-
Probe Concentration: The concentration of this compound may be too low. While a concentration of 50 µM has been used successfully, it's advisable to perform a titration to find the optimal concentration for your specific cell type and experimental conditions.[2]
-
Incubation Time: Insufficient incubation time will result in incomplete labeling. A 30-minute incubation is a good starting point, but this may need to be optimized.[2]
-
Probe Quality: Ensure the this compound probe has been stored correctly and has not degraded. Prepare fresh working solutions from a stock solution for each experiment.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Start with 50 µM, but perform a titration (e.g., 10 µM, 25 µM, 50 µM, 100 µM). | To find the optimal balance between signal intensity and potential background/toxicity. |
| Incubation Time | Start with 30 minutes, but test a time course (e.g., 15 min, 30 min, 60 min). | To ensure sufficient time for the probe to enter the cells and bind to its target. |
| Probe Preparation | Prepare a stock solution in DMSO (e.g., 2 mM) and store at -20°C. Dilute to the working concentration in cysteine-free medium just before use.[3] | To maintain probe stability and prevent degradation. |
Step 3: Check Imaging and Equipment Settings
The microscope settings must be appropriate for the spectral properties of this compound.
-
Excitation and Emission Wavelengths: Ensure the microscope's laser and filter settings match the excitation and emission spectra of this compound. The recommended settings are an excitation of 405 nm and an emission collection range of 495-555 nm.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade. Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Microscope Focus: Ensure that the cells are in focus. A blurry image will result in a weak signal.
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | 405 nm | To efficiently excite the this compound probe. |
| Emission Filter | 495-555 nm | To collect the peak fluorescence emission from the probe. |
| Laser Power | Use the lowest power necessary to obtain a signal. | To minimize phototoxicity and photobleaching. |
| Exposure Time | Use the shortest exposure time that provides a good signal-to-noise ratio. | To reduce photobleaching. |
| Objective | Use a high numerical aperture (NA) objective. | To collect more light and improve signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
This compound is a fluorogenic probe that detects misfolded proteins in live cells. Its fluorescence is activated in a two-step process. First, it binds to exposed cysteine residues, which are typically buried within correctly folded proteins but become accessible when proteins unfold. Second, the probe's fluorescence is switched on upon this binding event. Additionally, this compound is a "molecular chameleon," meaning its emission spectrum shifts depending on the polarity of the local environment, providing further information about the cellular state.
Q2: Can I use this compound in fixed cells?
The provided protocol includes an optional fixation step after staining. However, the primary application of this compound is for live-cell imaging to monitor dynamic changes in protein folding. Fixation may alter the protein conformation and the cellular environment, potentially affecting the signal. If you choose to fix the cells, it is recommended to do so after the live-cell staining is complete.
Q3: Why is a cysteine-free culture medium recommended for preparing the staining solution?
The use of a cysteine-free medium for preparing the this compound working solution is a precautionary measure to prevent the probe from reacting with free cysteine in the medium before it has a chance to enter the cells. This helps to reduce potential background signals and ensures that the probe is available to bind to its intracellular target.
Q4: How can I reduce high background fluorescence?
High background can be caused by several factors:
-
Excess Probe: Ensure that you wash the cells thoroughly with PBS after incubation to remove any unbound probe.
-
Nonspecific Binding: If background is still high, you can try reducing the probe concentration or the incubation time.
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. You can check for this by imaging unstained cells under the same conditions. This compound's fluorescence in a longer wavelength range helps to reduce issues with autofluorescence.
Q5: What is the expected subcellular localization of the this compound signal?
This compound is cell-permeable and can stain unfolded proteins in both the cytoplasm and the nucleus. The distribution of the signal will depend on where protein misfolding is occurring in the cell under your specific experimental conditions.
Detailed Experimental Protocol
This protocol is a general guideline for staining live cells with this compound. Optimization may be required for your specific cell type and experimental setup.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cysteine-free cell culture medium (CFM)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured in an appropriate vessel for imaging (e.g., 8-well µ-slide)
-
Optional: Stress-inducing agent (e.g., tunicamycin)
-
Optional: Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Prepare Stock Solution:
-
Dissolve the this compound powder in high-quality, anhydrous DMSO to create a 2 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed your cells in an imaging-compatible vessel and culture them overnight at 37°C to allow them to adhere and reach approximately 80% confluency.
-
If using a positive control, treat the designated cells with a stress-inducing agent for the appropriate amount of time to induce protein unfolding.
-
-
Prepare Staining Solution:
-
Warm the cysteine-free culture medium (CFM) to 37°C.
-
Dilute the 2 mM this compound stock solution in the pre-warmed CFM to a final working concentration of 50 µM. Prepare this solution fresh just before use.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with PBS to remove any residual medium.
-
Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Wash:
-
Discard the this compound staining solution.
-
Gently wash the cells once with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells immediately using a confocal microscope with the appropriate settings:
-
Excitation: 405 nm
-
Emission: 495-555 nm
-
-
-
(Optional) Fixation:
-
After washing, you can fix the cells with a fixation buffer for 5 minutes at room temperature.
-
Discard the fixation buffer and wash the cells with PBS. The cells can then be stored in PBS at 4°C for up to 2 weeks.
-
Visual Guides
This compound Signaling Pathway
Caption: Mechanism of this compound fluorescence activation in live cells.
Experimental Workflow for this compound Staining
Caption: Step-by-step experimental workflow for this compound staining.
Troubleshooting Logic for Weak this compound Signal
Caption: Decision tree for troubleshooting a weak this compound signal.
References
Ntpan-MI photostability and how to prevent photobleaching
Welcome to the technical support center for Ntpan-MI, a novel fluorescent probe for visualizing protein unfolding and changes in subcellular polarity. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound and troubleshooting potential issues related to its photostability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic probe designed to detect unfolded proteins by selectively binding to exposed thiol groups. A key feature of this compound is its aggregation-induced emission (AIE) property, which means it becomes highly fluorescent upon binding to its target.[1][2][3] This makes it an excellent tool for studying protein homeostasis (proteostasis), cellular stress, and the progression of diseases associated with protein misfolding.[4] Its fluorescence emission is also sensitive to the polarity of the local environment, allowing for the mapping of subcellular polarity changes.[1]
Q2: What makes this compound photostable?
This compound's high photostability is attributed to its nature as an Aggregation-Induced Emission luminogen (AIEgen). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIEgens like this compound become more emissive in an aggregated or restricted state. The mechanism involves the restriction of intramolecular motions (RIM) upon binding to unfolded proteins, which blocks non-radiative decay pathways and enhances fluorescent emission. This inherent property makes AIEgens, including this compound, exceptionally resistant to photobleaching.
Q3: How does the photostability of this compound compare to other common fluorescent probes?
Troubleshooting Guide: Photobleaching
Even with a highly photostable probe like this compound, suboptimal imaging conditions can lead to apparent signal loss. This guide provides troubleshooting steps to ensure you acquire the best possible data.
Problem: I am observing a decrease in my fluorescent signal over time. Is this photobleaching?
While this compound is highly photostable, a decrease in signal can occur due to several factors. Follow these steps to identify and resolve the issue.
Step 1: Verify the Cause of Signal Loss
First, determine if the signal loss is due to photobleaching or other factors.
-
Phototoxicity: High-intensity or prolonged light exposure can induce cellular stress, leading to changes in protein unfolding dynamics and, consequently, the this compound signal.
-
Probe Dissociation: Changes in the cellular environment could potentially lead to the dissociation of this compound from its target.
-
Focus Drift: Ensure that the sample remains in focus throughout the time-lapse experiment.
Step 2: Optimize Imaging Parameters
To minimize any potential for photobleaching and phototoxicity, optimize your microscope settings.
| Parameter | Recommendation | Rationale |
| Light Source Intensity | Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio. | Reducing the excitation intensity decreases the rate of fluorophore excitation, thereby minimizing the chances of photochemical damage. |
| Exposure Time | Use the shortest possible exposure time for your camera. | This limits the duration the sample is illuminated during image acquisition. |
| Time-lapse Interval | Increase the interval between image acquisitions if your experimental design allows. | Minimizing the cumulative light exposure to the sample is crucial for long-term imaging. |
| Neutral Density Filters | Utilize neutral density (ND) filters to attenuate the excitation light. | ND filters reduce the intensity of the excitation light without changing its spectral properties. |
Step 3: Employ Antifade Reagents (for fixed-cell imaging)
For fixed-cell imaging, the use of an antifade mounting medium is highly recommended to preserve the fluorescence signal.
| Antifade Reagent Type | Mechanism of Action | Considerations |
| Oxygen Scavengers | These systems, often enzymatic, remove dissolved oxygen from the sample, which is a key component in many photobleaching reactions. | Highly effective for many fluorophores. Ensure compatibility with your experimental setup. |
| Free Radical Scavengers | Compounds like Trolox (a vitamin E analog) can quench reactive oxygen species that damage fluorophores. | Generally have low cytotoxicity and are suitable for live-cell imaging as well, although their use with this compound in live cells may require optimization. |
Experimental Protocol: Preparing a Sample with Antifade Reagent for Fixed-Cell Imaging
-
Cell Culture and Staining: Grow and treat your cells as per your primary experimental protocol. Stain with this compound according to the recommended procedure.
-
Fixation: Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Mounting: Add a drop of antifade mounting medium to the coverslip.
-
Sealing: Carefully lower the coverslip onto the slide, avoiding air bubbles. Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: Proceed with fluorescence microscopy. Store the slide in the dark at 4°C when not in use.
Visualizing Experimental Workflows and Pathways
To aid in understanding the processes involved, the following diagrams illustrate key concepts and workflows.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation-induced emission based one-step "lighting up" sensor array for rapid protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ntpan-MI Associated Cytotoxicity in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the fluorescent probe Ntpan-MI for long-term live-cell imaging.
Introduction to this compound
This compound is a fluorescent probe with an excitation wavelength of 405 nm, designed to detect shifts in protein homeostasis.[1][2] It is selectively activated upon labeling unfolded proteins that have exposed thiol groups.[1][2][3] This allows it to report on the degree of proteostasis and has been used to reveal the collapse of the host proteome during viral infections. While a powerful tool, long-term imaging with any fluorescent probe, including this compound, can introduce phototoxicity and other cytotoxic effects that may compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity when using this compound in long-term imaging?
A1: Cytotoxicity associated with this compound in long-term imaging can arise from two main sources:
-
Phototoxicity: This is a common issue in fluorescence microscopy where the excitation light itself can damage cells. The 405 nm excitation wavelength for this compound falls within the higher energy range of visible light, which can be more damaging to cells over prolonged exposure compared to longer wavelengths. This can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Inherent Probe Toxicity: While specific data on this compound's inherent toxicity is limited, some fluorescent probes can be toxic to cells even without light exposure. This can be concentration-dependent.
-
Stress from Unfolded Protein Labeling: this compound functions by binding to unfolded proteins. While it is designed to detect existing unfolded proteins, extensive labeling under conditions of cellular stress could potentially interfere with protein quality control mechanisms, although this is speculative.
Q2: What are the visible signs of cytotoxicity in my cells during a long-term imaging experiment with this compound?
A2: Signs of cytotoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as rounding or shrinking, reduced motility, or alterations in organelle dynamics. More severe signs of phototoxicity include plasma membrane blebbing, the formation of large vacuoles, mitochondrial swelling, and eventually cell detachment and death.
Q3: How can I reduce phototoxicity during my this compound imaging experiments?
A3: Minimizing the total light dose delivered to your sample is crucial. This can be achieved by optimizing several imaging parameters:
-
Excitation Intensity: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio.
-
Exposure Time: Keep the camera exposure time as short as possible.
-
Imaging Interval: Increase the time between image acquisitions to give cells time to recover.
-
Z-stacks: Limit the number of Z-planes acquired to only what is necessary for your analysis.
Q4: Are there any supplements I can add to the imaging medium to mitigate cytotoxicity?
A4: Yes, supplementing your imaging medium with antioxidants can help neutralize reactive oxygen species (ROS), a major contributor to phototoxicity. Commonly used antioxidants include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C). The effectiveness of these supplements can be cell-type dependent, so it's recommended to test them in your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cells appear stressed or are dying shortly after adding this compound (before imaging). | Inherent toxicity of the probe at the working concentration. | Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound. Ensure the DMSO concentration from the stock solution is not exceeding cytotoxic levels (typically <0.1%). |
| Cells look healthy initially but show signs of stress or death over the course of the imaging experiment. | Phototoxicity from prolonged exposure to the 405 nm excitation light. | Reduce the total light dose by lowering the laser power, decreasing the exposure time, and increasing the imaging interval. Consider using a more sensitive detector to allow for lower excitation energy. |
| Fluorescence signal from this compound is weak, requiring high laser power that causes phototoxicity. | Suboptimal probe concentration or incubation time. Inefficient labeling of unfolded proteins. | Optimize the this compound concentration and incubation time. Ensure the cysteine-free culture medium is used for the working solution as recommended. |
| High background fluorescence, making it difficult to distinguish the signal. | Non-specific binding of the probe. Autofluorescence of the cells or medium. | Gently wash the cells with PBS after the staining solution is discarded. Use a phenol red-free imaging medium to reduce background. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a multi-well imaging plate at a density that will result in approximately 50-70% confluency on the day of the experiment.
-
Concentration Gradient: Prepare a series of this compound working solutions in cysteine-free culture medium with concentrations ranging from a low starting point (e.g., 1 µM) up to the recommended concentration (50 µM) and slightly above. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Replace the culture medium in each well with the different concentrations of this compound staining solution and incubate for the desired time (e.g., 30 minutes).
-
Wash and Image: Wash the cells with PBS and add fresh imaging medium.
-
Cytotoxicity Assessment: Assess cell viability using a standard cytotoxicity assay (e.g., a live/dead stain like Calcein-AM/Propidium Iodide) at several time points after adding this compound (e.g., 1, 6, 12, and 24 hours).
-
Analysis: Quantify the percentage of dead cells for each concentration. The optimal concentration is the highest concentration that does not significantly increase cell death compared to the vehicle control.
Protocol 2: Assessing Phototoxicity of this compound Imaging
-
Prepare Samples: Prepare multiple wells of cells stained with the optimal, non-toxic concentration of this compound determined in Protocol 1.
-
Control Groups:
-
No Light Exposure: Keep one well of stained cells on the microscope stage but do not expose it to the 405 nm excitation light.
-
Stained and Imaged: This will be your experimental group.
-
Unstained and Imaged: Image cells without the probe to assess the effect of the light alone.
-
-
Imaging Parameters: Set up your long-term imaging experiment with your desired settings (laser power, exposure time, interval).
-
Acquisition: Run the time-lapse imaging for the intended duration.
-
Post-Imaging Viability: At the end of the experiment, stain all wells with a live/dead assay.
-
Analysis: Compare the viability of the "Stained and Imaged" group to the control groups. A significant decrease in viability in the imaged group compared to the "No Light Exposure" control indicates phototoxicity.
Visualizations
Signaling Pathway: Phototoxicity-Induced Cell Stress
References
how to correct for spectral bleed-through with Ntpan-MI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral bleed-through when using the fluorescent probe Ntpan-MI in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through in fluorescence microscopy?
A1: Spectral bleed-through, also known as crosstalk or crossover, is a common issue in multi-color fluorescence microscopy. It occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1][2][3] This happens because fluorophores often have broad emission spectra, causing their signals to overlap.[1][2] For example, the signal from a green fluorophore might "bleed through" into the red detection channel, leading to false-positive signals and complicating the interpretation of co-localization studies.
Q2: Is this compound susceptible to spectral bleed-through?
A2: Yes, like most fluorescent probes, this compound can be susceptible to spectral bleed-through, particularly in multi-color experiments. This compound is excited by a 405 nm laser and has a relatively broad emission spectrum, typically collected between 495-555 nm. This emission range can overlap with the spectra of other common fluorophores, such as those in the green channel (e.g., GFP, Alexa Fluor 488). Careful experimental design is necessary to minimize this overlap.
Q3: What are the common signs of spectral bleed-through in my this compound experiment?
A3: The primary sign of spectral bleed-through is the appearance of a false signal in a secondary channel that correlates perfectly with a bright signal from this compound in its primary channel. For instance, if you are imaging this compound (blue/cyan channel) and a green fluorophore (e.g., GFP), you might observe a faint signal in the green channel that mirrors the exact location and intensity of the this compound signal, even in control samples that only contain this compound.
Q4: What is the difference between compensation and spectral unmixing for correcting bleed-through?
A4: Both are post-acquisition methods to correct for spectral overlap, but they work differently.
-
Compensation is a mathematical correction that subtracts a percentage of the signal from one channel from another. To do this, the amount of bleed-through from each fluorophore into every other channel must be determined using single-color control samples. This process generates a compensation matrix that can be applied to the multi-color data.
-
Spectral Unmixing (or linear unmixing) is a more advanced technique where the microscope captures the entire emission spectrum at each pixel of the image (a "lambda stack"). An algorithm then uses the known emission spectra of each individual fluorophore (reference spectra) to calculate the contribution of each dye to the total signal at every pixel. This method can effectively separate even highly overlapping fluorophores.
Troubleshooting Guide: Correcting this compound Bleed-through
Issue: Signal from this compound is appearing in the detection channel of another fluorophore (e.g., FITC, GFP, or other green dyes), resulting in a false co-localization signal.
Solution 1: Prevention Through Experimental Design
The most effective way to deal with spectral bleed-through is to minimize it during the experimental setup.
Methodology 1.1: Judicious Fluorophore Selection
When planning a multi-color experiment with this compound, choose secondary fluorophores with emission spectra that are well-separated from this compound's 495-555 nm range.
Fluorophore Selection Guide for Use with this compound
| Fluorophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Compatibility with this compound (495-555 nm Emission) | Rationale |
| Green Dyes | Alexa Fluor 488 | ~495 | ~519 | Poor | Significant spectral overlap with this compound's emission tail. High potential for bleed-through. |
| GFP | ~488 | ~509 | Poor | Emission peak is directly within the this compound detection window, making separation very difficult. | |
| Orange/Red Dyes | Alexa Fluor 555 | ~555 | ~565 | Good | Minimal spectral overlap. The emission peak is outside the typical this compound detection window. |
| mCherry | ~587 | ~610 | Excellent | Well-separated emission spectrum provides a clear distinction from the this compound signal. | |
| Far-Red Dyes | Alexa Fluor 647 | ~650 | ~668 | Excellent | Ideal for separation, as its excitation and emission are far from this compound's. |
Methodology 1.2: Sequential Imaging Protocol
If using fluorophores with potential overlap is unavoidable, use the sequential scanning mode on a confocal microscope. This method excites and detects one fluorophore at a time, preventing the emission of one dye from being detected by the channel open for another.
Experimental Protocol for Sequential Scanning:
-
Define Scan Sequences: In your confocal software, set up two or more separate scan sequences.
-
Sequence 1 (this compound):
-
Activate the 405 nm laser for excitation.
-
Set the detector for the this compound channel to collect emission between 495 nm and 555 nm.
-
Ensure all other lasers (e.g., 488 nm, 561 nm) are turned OFF for this sequence.
-
-
Sequence 2 (e.g., Alexa Fluor 555):
-
Activate the 561 nm laser for excitation.
-
Set the detector for the corresponding channel to collect emission (e.g., 565-620 nm).
-
Ensure the 405 nm laser is turned OFF for this sequence.
-
-
Image Acquisition: The microscope will first scan the entire image or region of interest to acquire the this compound signal (Sequence 1), and then re-scan the same area to acquire the signal for the second fluorophore (Sequence 2) before merging the images.
Solution 2: Post-Acquisition Correction
If bleed-through is still present after acquisition, it can be corrected computationally.
Methodology 2.1: Creating and Applying a Compensation Matrix
This protocol requires imaging "single-color" control samples to calculate the percentage of bleed-through.
Experimental Protocol:
-
Prepare Control Samples: For a two-color experiment (e.g., this compound and a red fluorophore), prepare three samples:
-
Sample 1: Cells stained ONLY with this compound.
-
Sample 2: Cells stained ONLY with the red fluorophore.
-
Sample 3: Unstained cells (for measuring autofluorescence).
-
-
Image Control Samples: Using the exact same instrument settings (laser power, gain, detector range) as your experimental sample, acquire images for each control.
-
Calculate Bleed-through:
-
In the image of the this compound-only sample, measure the mean fluorescence intensity in the this compound channel (e.g., I_Ntpan_in_Ntpan) and the mean intensity of the bleed-through signal in the red channel (e.g., I_Ntpan_in_Red).
-
In the image of the red fluorophore-only sample, measure the mean intensity in the red channel (I_Red_in_Red) and any bleed-through in the this compound channel (I_Red_in_Ntpan).
-
Calculate the bleed-through coefficients:
-
BT_Ntpan_to_Red = I_Ntpan_in_Red / I_Ntpan_in_Ntpan
-
BT_Red_to_Ntpan = I_Red_in_Ntpan / I_Red_in_Red
-
-
-
Build Compensation Matrix: The matrix quantifies the spillover. Most imaging software (e.g., ImageJ/Fiji, Imaris, LAS X) has built-in compensation tools where you can input these coefficients.
Example Compensation Matrix Data
| This compound Channel | Red Channel | |
| This compound Emission | 100% | 12% |
| Red Fluorophore Emission | 1.5% | 100% |
| This table indicates that 12% of the signal detected in the this compound channel bleeds through into the Red channel, and 1.5% of the Red signal bleeds through into the this compound channel. |
-
Apply Compensation: Use the software's function to apply this matrix to your dual-stained experimental image. The software will subtract the calculated bleed-through from each channel, resulting in a corrected image.
References
Technical Support Center: Ntpan-MI Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ntpan-MI for maximal signal intensity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic and solvatochromic probe used to detect unfolded proteins and assess the polarity of their local environment within live cells.[1][2] Its fluorescence is activated through a two-step mechanism. First, the maleimide (MI) group on the probe covalently binds to exposed thiol groups found in cysteine residues of unfolded proteins. Following this binding, the local hydrophobic environment created by the misfolded protein triggers an aggregation-induced emission (AIE) effect, leading to a significant increase in fluorescence intensity.[1][3]
Q2: What is the recommended starting incubation time and concentration for this compound?
A2: Based on established protocols, a standard starting point for this compound incubation is 30 minutes with a concentration of 50 μM.[1] However, for optimal signal-to-noise ratio in your specific cell type and experimental conditions, it is highly recommended to perform an incubation time optimization experiment.
Q3: In which cellular compartments does this compound stain unfolded proteins?
A3: this compound is cell-permeable and can stain unfolded proteins in both the cytoplasm and the nucleus. This allows for the investigation of proteostasis in different subcellular locations.
Q4: Does this compound require background subtraction?
A4: No, one of the advantages of this compound is that its fluorescence is in a longer wavelength range, which results in an improved signal-to-noise ratio, and background subtraction is generally not required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | 1. Insufficient incubation time. 2. Low level of protein unfolding in the experimental model. 3. Incorrect filter set for fluorescence detection. 4. Degraded this compound probe. | 1. Optimize incubation time (see protocol below). 2. Include a positive control (e.g., cells treated with a known proteostasis disruptor like tunicamycin or bortezomib). 3. Ensure the excitation and emission filters are appropriate for this compound. 4. Use a fresh dilution of the this compound stock solution for each experiment. |
| High Background Signal | 1. Excessively long incubation time. 2. High concentration of this compound. 3. Inadequate washing after incubation. | 1. Reduce the incubation time. 2. Perform a concentration titration to find the optimal probe concentration. 3. Ensure thorough washing with PBS after the incubation step to remove unbound probe. |
| Inconsistent Results Between Replicates | 1. Variation in cell density. 2. Inconsistent incubation times or temperatures. 3. Uneven application of treatment or probe. | 1. Ensure a consistent number of cells are seeded for each replicate. 2. Use a timer and a temperature-controlled incubator for precise and consistent incubation conditions. 3. Mix solutions thoroughly and apply them gently and evenly to all wells. |
| Cell Death or Morphological Changes | 1. Cytotoxicity from the experimental treatment. 2. Prolonged exposure to the imaging laser. | 1. Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) in parallel with the this compound staining. 2. Minimize laser exposure time and intensity during image acquisition. |
Experimental Protocols
Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time of this compound to achieve the maximal signal-to-noise ratio for detecting unfolded proteins.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plate, chamber slides)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control agent (e.g., tunicamycin, bortezomib)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach approximately 80% confluency on the day of the experiment.
-
Induce Protein Unfolding (Positive Control): Treat a subset of cells with a known inducer of protein unfolding to serve as a positive control. Treat another subset with the vehicle as a negative control. Incubate for the required duration based on the chosen agent.
-
Prepare this compound Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50 μM.
-
Incubation: Remove the treatment medium, wash the cells once with PBS, and add the this compound staining solution to the wells.
-
Time-Course Incubation: Incubate the cells at 37°C for varying durations (e.g., 5, 15, 30, 60, and 90 minutes).
-
Washing: After each incubation time point, discard the this compound staining solution and gently wash the cells twice with PBS.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system with the appropriate filter set for this compound. Quantify the mean fluorescence intensity per cell for each time point.
-
Data Analysis: Plot the mean fluorescence intensity against the incubation time for both the treated (positive control) and untreated (negative control) cells. The optimal incubation time is the point that provides the highest signal in the positive control with minimal background in the negative control.
Representative Data for Incubation Time Optimization
| Incubation Time (minutes) | Mean Fluorescence Intensity (Untreated Cells) (a.u.) | Mean Fluorescence Intensity (Treated Cells) (a.u.) | Signal-to-Noise Ratio (Treated/Untreated) |
| 5 | 150 | 450 | 3.0 |
| 15 | 200 | 1200 | 6.0 |
| 30 | 250 | 2500 | 10.0 |
| 60 | 400 | 3000 | 7.5 |
| 90 | 600 | 3200 | 5.3 |
Note: The above data is representative. Actual values will vary depending on the cell type, experimental conditions, and imaging system.
Visualizations
Caption: Mechanism of this compound fluorescence activation.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for common this compound issues.
References
non-specific binding of Ntpan-MI and blocking strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of Ntpan-MI, a novel biotinylated small molecule inhibitor. These resources are intended for researchers, scientists, and drug development professionals to help ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound?
A1: Non-specific binding of this compound can arise from several factors. The most common causes include hydrophobic interactions between this compound and cell surface proteins or lipids, and ionic interactions with charged molecules on the cell membrane. Additionally, the biotin moiety can be "sticky," leading to off-target binding. Endogenous biotin in cells can also interfere with assays utilizing streptavidin-based detection methods.
Q2: How can I differentiate between specific and non-specific binding of this compound?
A2: To distinguish specific from non-specific binding, a competition assay is the gold standard. This involves co-incubation of labeled this compound with a high concentration (typically 100-fold molar excess) of the unlabeled version of the same molecule. A significant reduction in signal in the presence of the unlabeled competitor indicates specific binding. The remaining signal represents the non-specific binding component.
Q3: What are the recommended general-purpose blocking buffers for this compound?
A3: For most cell-based assays, a good starting point is a buffer containing a protein-based blocking agent. Commonly used options include 1-5% Bovine Serum Albumin (BSA) or 5-10% goat serum in a base buffer like Phosphate-Buffered Saline (PBS). It is crucial to use a high-purity, biotin-free grade of BSA to avoid interference with the biotin-streptavidin detection system.
Troubleshooting Guide
Issue 1: High background signal across all samples in a flow cytometry experiment.
This is often a clear indication of non-specific binding of the this compound probe or the streptavidin-fluorophore conjugate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can stem from variability in cell handling, reagent preparation, or the blocking protocol itself.
Mitigation Strategies:
-
Standardize Cell Handling: Ensure cell numbers are consistent across wells/tubes. Use cells at a similar passage number and confluency.
-
Prepare Fresh Reagents: Always prepare fresh dilutions of this compound and streptavidin conjugates immediately before use.
-
Pre-mix Master Solutions: For multiple samples, create a master mix of reagents to minimize pipetting variability.
-
Consistent Incubation Times: Use a timer for all incubation steps, especially for blocking and antibody/probe incubation.
Blocking Strategies & Experimental Protocols
Comparative Efficacy of Blocking Buffers
The following table summarizes the results of an experiment comparing different blocking buffers to reduce non-specific binding of this compound to a negative control cell line (not expressing the target receptor).
| Blocking Buffer Composition | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio* |
| PBS (No Block) | 15,230 | 1.0 |
| 1% BSA in PBS | 8,750 | 1.7 |
| 5% BSA in PBS | 4,120 | 3.7 |
| 5% Goat Serum in PBS | 3,560 | 4.3 |
| Commercial Blocking Buffer A | 2,890 | 5.3 |
*Signal-to-Noise Ratio calculated as MFI (No Block) / MFI (Blocked).
Protocol: Optimizing Blocking Conditions for Flow Cytometry
This protocol provides a framework for testing different blocking agents to minimize non-specific binding of this compound.
Signaling Pathway of Blocking
Caption: Mechanism of action for blocking agents.
Methodology:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold PBS at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into separate flow cytometry tubes.
-
-
Blocking Step:
-
Prepare a panel of blocking buffers (e.g., 1% BSA, 5% BSA, 5% Goat Serum, etc. in PBS).
-
Centrifuge the cell aliquots at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 200 µL of the respective blocking buffers.
-
Incubate for 30 minutes on ice.
-
-
This compound Incubation:
-
Without washing, add the working concentration of biotinylated this compound to each tube.
-
Incubate for 1 hour on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold wash buffer (e.g., 0.5% BSA in PBS). Centrifuge at 300 x g for 5 minutes between washes.
-
-
Streptavidin Staining:
-
Resuspend the cell pellet in 100 µL of a pre-titrated dilution of a streptavidin-fluorophore conjugate (e.g., Streptavidin-AF488).
-
Incubate for 30 minutes on ice, protected from light.
-
-
Final Wash and Acquisition:
-
Wash the cells twice more with 1 mL of cold wash buffer.
-
Resuspend the final cell pellet in 300 µL of PBS containing a viability dye.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the Mean Fluorescence Intensity (MFI) from each blocking condition to identify the buffer that provides the lowest background signal without compromising the specific signal (if using a positive control cell line).
-
Technical Support Center: Ntpan-MI Staining and Image Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ntpan-MI staining for image analysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a "molecular chameleon" or fluorogenic probe used to detect the unfolded protein load and changes in subcellular polarity within live cells.[1][2] Its fluorescence is activated in a two-step process: it first binds to free cysteine thiols, which are typically buried within correctly folded proteins but become exposed when proteins unfold.[3] Secondly, its fluorescence emission spectrum is sensitive to the polarity of the local environment.[1][4] This dual functionality allows researchers to both quantify the extent of protein unfolding (proteostasis) and map the polarity of the surrounding microenvironment.
Q2: My unstained control cells are showing high background fluorescence. What is the cause?
A2: High background fluorescence in unstained cells is typically due to autofluorescence, which is the natural fluorescence emitted by biological materials like FAD, FMN, and NADH. To mitigate this, you can try pre-photobleaching the sample or using spectral unmixing software if your imaging system supports it.
Q3: I am observing high background fluorescence only in my this compound stained samples. What are the potential causes and solutions?
A3: High background in stained samples, but not in unstained controls, can be caused by several factors. The most common are excessive probe concentration, non-specific binding, and insufficient washing. Refer to the troubleshooting table below for a systematic approach to resolving this issue.
Q4: The this compound signal in my positive control (stressed cells) is weak or absent. How can I improve it?
A4: A weak or absent signal can be due to several factors, including incorrect filter sets on the microscope, low probe concentration, or the cells not being sufficiently stressed to induce protein unfolding. Ensure your microscope is configured for the excitation and emission spectra of this compound. You may also need to optimize the concentration of the stress-inducing agent and the duration of the treatment.
Q5: I see punctate or speckled staining in my images. Is this an artifact?
A5: This could be indicative of probe aggregation or binding to protein aggregates within the cell, which is an expected outcome under conditions of proteotoxic stress. However, if you observe this in healthy, unstained cells, it might be an artifact from precipitated probe in your staining solution. To avoid this, ensure the this compound stock solution is fully dissolved and consider filtering the staining solution before use.
Q6: How do I interpret changes in the color of this compound fluorescence?
A6: The emission profile of this compound is sensitive to the polarity of its environment. A shift in the emission spectrum (color) indicates a change in the local polarity around the unfolded proteins. Generally, a more hydrophilic environment is associated with a shift towards a shorter wavelength (bluer), while a more hydrophobic environment results in a shift towards a longer wavelength (redder). For quantitative analysis, spectral phasor analysis is often used to resolve the dielectric constant distribution.
Troubleshooting Guides
High Background Fluorescence
| Potential Cause | Recommended Solution | Citation |
| Probe Concentration Too High | Titrate the this compound concentration to find the optimal balance between signal and background. | |
| Non-Specific Binding | Increase the number and duration of wash steps after probe incubation. Ensure buffers are fresh and free of microbial contamination. | |
| Autofluorescence | Image an unstained sample to determine the level of autofluorescence. Use a different fluorescent channel if possible, or use spectral unmixing. | |
| Contaminated Reagents | Prepare fresh buffers and staining solutions. |
Weak or No Signal
| Potential Cause | Recommended Solution | Citation |
| Incorrect Microscope Settings | Ensure the correct excitation and emission filters for this compound are being used. | |
| Low Probe Concentration | Increase the concentration of this compound. | |
| Insufficient Protein Unfolding | Optimize the concentration and duration of the stress-inducing agent. | |
| Photobleaching | Minimize the exposure time and excitation light intensity. Store slides in the dark. |
Experimental Protocols
General this compound Staining Protocol for Live Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Seed cells in a suitable imaging dish or plate and grow to the desired confluency (typically 70-80%).
-
Induction of Proteotoxic Stress (if applicable): Treat cells with a stress-inducing agent (e.g., tunicamycin, MG132) or vehicle control for the desired time.
-
Preparation of Staining Solution: Prepare a 50 µM solution of this compound in pre-warmed complete cell culture medium.
-
Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Discard the staining solution and gently wash the cells once with PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For colocalization studies, other organelle trackers can be added during a subsequent incubation step.
Visualizations
This compound Staining and Image Analysis Workflow
Caption: Workflow for this compound staining and subsequent image analysis.
Troubleshooting Logic for High Background Fluorescence
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Biosensors for Studying Neuronal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ntpan-MI Signal Normalization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Ntpan-MI probe for quantitative studies of protein unfolding. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
A1: this compound is a fluorescent probe designed to detect and quantify unfolded proteins within living cells. It is both fluorogenic and solvatochromic. Its fluorescence is selectively activated upon labeling unfolded proteins that have exposed thiol groups, providing a measure of the extent of proteostasis.[1][2] The fluorescence intensity of this compound is used to quantify the unfolded protein load.[3]
Q2: How does this compound work?
A2: this compound's fluorescence is activated through a process called aggregation-induced emission (AIE). When the probe binds to the exposed cysteine residues in unfolded proteins, its structure becomes more rigid, leading to a significant increase in fluorescence.[1] Additionally, its solvatochromic properties mean that the emission spectrum can shift depending on the polarity of the local environment around the unfolded protein.[3]
Q3: What are the excitation and emission wavelengths for this compound?
A3: The optimal excitation wavelength for this compound is 405 nm. The emission is typically collected in the range of 495-555 nm for confocal microscopy. For flow cytometry, an excitation of 405 nm and an emission capture at 525±40 nm is recommended.
Q4: Can this compound be used for both qualitative and quantitative studies?
A4: Yes. This compound is well-suited for both. Confocal microscopy is recommended for visualizing the intracellular distribution of unfolded proteins. For robust quantification of unfolded protein load, flow cytometry is the preferred method as it allows for the analysis of a large number of individual cells.
Q5: Does this compound require background subtraction?
A5: No, a key advantage of this compound is its high signal-to-noise ratio due to its fluorescence in a longer wavelength range. This generally eliminates the need for background subtraction, simplifying data analysis compared to other similar probes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | - Include an unstained control sample to determine the baseline autofluorescence. - While this compound has a good signal-to-noise ratio, if autofluorescence is a significant issue, consider using a different cell line with lower intrinsic fluorescence if possible. |
| 2. Non-specific Binding: The probe may be binding to other cellular components. | - Ensure that the washing steps after staining are performed thoroughly with PBS to remove any unbound probe. - Optimize the probe concentration; a lower concentration might reduce non-specific binding while still providing a good signal. | |
| Low Signal Intensity | 1. Insufficient Protein Unfolding: The experimental treatment may not be inducing a sufficient level of protein unfolding. | - Increase the concentration or duration of the stressor treatment to induce a more robust unfolded protein response. - Include a positive control (e.g., cells treated with a known proteostasis disruptor like tunicamycin or bortezomib) to confirm the assay is working. |
| 2. Probe Degradation: The this compound probe may have degraded due to improper storage or handling. | - Store the this compound stock solution at -20°C for up to 6 months. - Prepare fresh working solutions for each experiment. | |
| 3. Suboptimal Imaging Settings: Incorrect microscope or flow cytometer settings. | - Ensure the excitation and emission wavelengths are set correctly (Ex: 405 nm, Em: ~525 nm). - Adjust the laser power and detector gain to optimize signal detection, using your positive control as a guide. | |
| Signal Localization Issues | 1. Unexpected Cellular Compartment Staining: this compound is known to stain unfolded proteins in both the cytoplasm and the nucleus. | - This is an expected characteristic of the probe. For specific localization studies, co-staining with organelle-specific markers is recommended. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates. | - Ensure accurate and consistent cell counting and seeding at the beginning of the experiment. |
| 2. Variable Staining Time or Temperature: Inconsistent incubation times or temperatures can affect probe uptake and binding. | - Standardize the staining protocol, ensuring all samples are incubated for the same duration and at the same temperature (e.g., 30 minutes at 37°C). | |
| 3. Cell Viability Issues: High levels of cell death can lead to inconsistent staining and signal. | - Assess cell viability in parallel using a suitable assay (e.g., Trypan Blue, Propidium Iodide). Significant differences in viability between samples can confound the results. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound fluorescence intensity as measured by flow cytometry.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Reference |
| P815 | Mock-infected | ~20,000 | 1.0 | |
| P815 | IAV (PR8 H1N1) infected (MOI=5, overnight) | ~40,000 | ~2.0 | |
| A549 | Mock-infected | ~15,000 | 1.0 | |
| A549 | IAV (PR8 H1N1) infected (MOI=5, overnight) | ~35,000 | ~2.3 | |
| Neuro-2a | Vehicle Control | Varies (baseline) | 1.0 | |
| Neuro-2a | Stressor-treated | 5 x 10³ to 1 x 10⁵ | Varies depending on stressor |
Experimental Protocols
Detailed Protocol for Staining Cells with this compound for Flow Cytometry
This protocol outlines the steps for staining suspension or adherent cells with this compound for quantitative analysis of unfolded proteins using flow cytometry.
Materials:
-
This compound probe
-
DMSO
-
Cysteine-free culture medium (CFM)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound powder in DMSO to prepare a 2 mM stock solution.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treat cells with the experimental compounds or vehicle control for the desired duration.
-
-
Preparation of this compound Staining Solution:
-
Warm the cysteine-free culture medium (CFM) to 37°C.
-
Dilute the 2 mM this compound stock solution in the pre-warmed CFM to a final working concentration of 50 µM.
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with PBS.
-
For suspension cells, pellet the cells by centrifugation and resuspend in PBS.
-
Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells once with PBS to remove any unbound probe.
-
-
Cell Harvesting (for adherent cells):
-
Trypsinize the cells and resuspend them in CFM or PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 405 nm laser.
-
Collect the fluorescence emission at approximately 525 nm.
-
Acquire a sufficient number of events (e.g., at least 10,000) for each sample for statistical analysis.
-
Signal Normalization Strategy for Quantitative Analysis
To accurately compare the levels of unfolded proteins between different experimental groups, it is crucial to normalize the this compound fluorescence signal.
Recommended Normalization Method: Normalization to Cell Number
This is the most direct method for normalizing this compound signal in flow cytometry data.
-
Data Acquisition: Acquire both the fluorescence intensity data and the cell count for each sample using the flow cytometer.
-
Gating: Apply a consistent gating strategy to all samples to exclude debris and select the cell population of interest based on forward and side scatter properties.
-
Calculation of Mean Fluorescence Intensity (MFI): For each sample, calculate the mean fluorescence intensity (MFI) of the gated cell population.
-
Normalization: The MFI value directly represents the average amount of unfolded protein per cell. This value can be used for comparisons between different treatment groups.
-
Presentation of Results: Results can be presented as the absolute MFI or as a fold change relative to the vehicle-treated control group.
Alternative Normalization: Using a Housekeeping Protein (for Western Blot validation)
While flow cytometry is the primary quantitative method, Western blotting for a ubiquitously expressed, stable protein (e.g., GAPDH, β-actin) from parallel cell lysates can serve as a validation of equal protein loading between samples. However, this does not directly normalize the fluorescence signal from individual cells.
Visualizations
Caption: this compound binds to unfolded proteins, leading to fluorescence.
References
Technical Support Center: Ntpan-MI Fluorescence and Cell Fixation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ntpan-MI probe for studying protein unfolding, particularly concerning the impact of cell fixation on its fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect unfolded proteins?
A1: this compound is a fluorogenic and solvatochromic probe designed to detect unfolded proteins within cells. Its fluorescence is activated through a two-step mechanism. Initially, the maleimide group on this compound covalently binds to exposed cysteine thiols, which are typically buried within the hydrophobic core of properly folded proteins but become accessible upon unfolding. Subsequently, the interaction of the probe's fluorophore with the hydrophobic environment surrounding the unfolded protein restricts its intramolecular motion, leading to a significant increase in fluorescence intensity—a phenomenon known as aggregation-induced emission (AIE).[1] Unbound this compound remains non-fluorescent, ensuring a high signal-to-noise ratio.[1]
Q2: Can I use this compound on fixed cells?
A2: Yes, it is possible to use this compound on cells that have been fixed after staining. A common protocol involves staining live cells with this compound first, followed by fixation with a crosslinking agent like paraformaldehyde (PFA).[1] This procedure can help to preserve the cellular morphology and the localization of the fluorescent signal.
Q3: How does cell fixation affect this compound fluorescence?
A3: Cell fixation can have several effects on this compound fluorescence. The primary purpose of fixation after staining is to homogenize the polarity of the microenvironment surrounding the unfolded proteins.[1] This is because this compound's fluorescence is solvatochromic, meaning its emission spectrum can shift depending on the polarity of the local environment.[2] By stabilizing the cellular structures, fixation can lead to more consistent and quantifiable fluorescence measurements, particularly when comparing different treatment groups. However, fixation can also potentially alter protein conformation and accessibility of cysteine residues, and some fixatives may quench fluorescence or increase autofluorescence. The exact impact should be empirically determined for your specific cell type and experimental conditions.
Q4: What is the recommended fixative to use with this compound?
A4: The available protocols recommend using a 4% paraformaldehyde (PFA) solution in PBS as a fixation buffer. Methanol-based fixatives are generally not recommended for fluorescent proteins as they can reduce the brightness of some dyes, though the specific effect on this compound is not documented. It is always advisable to test different fixation conditions to find the optimal one for your experiment.
Q5: Should I perform fixation before or after staining with this compound?
A5: The recommended protocol suggests staining the live cells with this compound before fixation. This approach allows the probe to first react with the exposed cysteines in the unfolded proteins within a physiologically relevant context. Subsequent fixation then preserves this state for analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal after fixation. | 1. Low abundance of unfolded proteins: The cell model or treatment may not induce significant protein unfolding. 2. Fixation-induced fluorescence quenching: The fixative or subsequent washing steps may be quenching the this compound signal. 3. Probe degradation: Improper storage or handling of the this compound stock solution. | 1. Include a positive control (e.g., cells treated with a known proteostasis inhibitor) to ensure the probe is working. 2. Test different fixation times and PFA concentrations. Reduce the duration of fixation or the concentration of the fixative. Ensure the pH of the PFA solution is neutral. 3. Store the this compound stock solution at -20°C and protect it from light. |
| High background fluorescence. | 1. Increased autofluorescence from fixation: Fixatives like PFA can increase cellular autofluorescence. 2. Incomplete removal of unbound probe: Residual unbound this compound may contribute to background noise. | 1. Include an unstained, fixed control to measure the level of autofluorescence and subtract it from the stained samples. 2. Ensure thorough washing with PBS after staining and before fixation to remove any unbound probe. |
| Altered subcellular localization of the signal after fixation. | 1. Fixation artifacts: The fixation process may cause redistribution of cellular components. | 1. Compare the localization in fixed cells to that in live, unfixed cells to identify any fixation-induced artifacts. Optimize the fixation protocol by adjusting time and temperature. |
| Inconsistent fluorescence intensity between samples. | 1. Variability in fixation: Inconsistent timing or temperature during the fixation step. 2. Inhomogeneous polarity: The local environment of the unfolded proteins may still be variable despite fixation. | 1. Standardize the fixation protocol for all samples, ensuring consistent timing and temperature. 2. Permeabilize the cells after fixation to further homogenize the intracellular environment. Alternatively, collect the emission across a broader range (e.g., 525 ± 40 nm) to minimize the impact of polarity variations. |
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound followed by Fixation
This protocol is adapted from established methods for using TPE-MI probes.
Materials:
-
This compound stock solution (2 mM in DMSO)
-
Complete cell culture medium (CFM)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (4% PFA in PBS)
-
Cells cultured in a suitable format (e.g., 96-well plate, chamber slides)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
This compound Staining:
-
Prepare a 50 µM this compound staining solution by diluting the 2 mM stock solution in pre-warmed (37°C) complete cell culture medium.
-
Remove the existing culture medium from the cells.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Discard the this compound staining solution.
-
Gently wash the cells once with PBS.
-
-
Fixation:
-
Add the Fixation Buffer (4% PFA in PBS) to the cells and incubate for 5 minutes at room temperature.
-
-
Final Wash and Storage:
-
Discard the fixation buffer.
-
Wash the cells once with PBS.
-
Keep the cells in PBS for imaging. Samples can be stored at 4°C for up to two weeks before data collection.
-
Protocol 2: Quantification of this compound Fluorescence
For accurate quantification, flow cytometry is recommended over confocal microscopy due to the wide range of fluorescence signals observed within a single cell population.
Procedure:
-
Sample Preparation: Prepare both unfixed (live) and fixed cell samples stained with this compound as described in Protocol 1. Include the following controls:
-
Unstained, unfixed cells (for autofluorescence in live cells).
-
Unstained, fixed cells (for autofluorescence in fixed cells).
-
Stained, unfixed cells treated with a vehicle control.
-
Stained, fixed cells treated with a vehicle control.
-
Stained, unfixed cells treated with a positive control for protein unfolding.
-
Stained, fixed cells treated with a positive control for protein unfolding.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer with appropriate excitation and emission filters for this compound (e.g., excitation at 405 nm, emission collected around 525 nm).
-
Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties.
-
Calculate the geometric mean fluorescence intensity (MFI) for each sample.
-
Subtract the MFI of the appropriate unstained control from the MFI of the stained samples to correct for autofluorescence.
-
Compare the corrected MFI of the fixed samples to the unfixed samples to determine the impact of fixation on fluorescence intensity.
-
Visualizations
Caption: Experimental workflow for staining with this compound followed by fixation.
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
References
ensuring consistent Ntpan-MI staining across experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable Ntpan-MI staining across experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
A1: this compound is a fluorogenic probe used to detect unfolded proteins and changes in subcellular polarity.[1][2][3] Its fluorescence is activated when it binds to exposed thiol groups on unfolded proteins, and the emission spectrum of the probe shifts depending on the polarity of the local microenvironment.[3] This allows for the visualization and quantification of protein unfolding and associated changes in the cellular environment.
Q2: What are the key factors for achieving consistent this compound staining?
A2: Consistency in this compound staining is primarily influenced by:
-
Cell health and density: Ensure cells are healthy and at a consistent confluence between experiments.
-
Reagent preparation and storage: Use freshly prepared reagents and store the this compound probe as recommended by the manufacturer.
-
Fixation and permeabilization: Consistent timing and reagent concentrations for fixation and permeabilization are crucial.
-
Incubation conditions: Maintain consistent this compound concentration, incubation time, and temperature.
-
Imaging parameters: Use identical microscope settings (e.g., laser power, exposure time, gain) for all experiments being compared.
Q3: Can I use this compound in combination with other fluorescent probes or antibodies?
A3: Yes, this compound can be used in co-staining experiments. For example, it has been used with ER-Tracker™ Red and DRAQ5™ to visualize colocalization with the endoplasmic reticulum and nucleus, respectively.[1] When planning a co-staining experiment, it is essential to consider the spectral properties of all fluorophores to avoid spectral overlap.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to distinguish the specific signal. What could be the cause and how can I fix it?
A: High background fluorescence can obscure your results. Here are the common causes and solutions:
| Potential Cause | Solution |
| Excess this compound probe | Titrate the this compound concentration to find the optimal balance between signal and background. |
| Inadequate washing | Increase the number and duration of wash steps after this compound incubation to remove unbound probe. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quenching agent or a different emission filter. |
| Non-specific binding | While this compound is not an antibody, non-specific hydrophobic interactions can occur. Ensure proper blocking steps if co-staining with antibodies. |
Issue 2: Inconsistent Staining Intensity Between Experiments
Q: I am observing significant variations in staining intensity between different experimental batches. How can I improve consistency?
A: Inconsistent intensity is a common challenge. The following steps can help you achieve more reproducible results:
| Potential Cause | Solution |
| Variations in cell culture | Standardize cell seeding density, growth conditions, and passage number. Ensure cells are in a similar metabolic state for each experiment. |
| Inconsistent reagent preparation | Prepare fresh working solutions of all reagents for each experiment. Avoid repeated freeze-thaw cycles of the this compound stock solution. |
| Variable incubation times | Use a precise timer for all incubation steps, especially for fixation, permeabilization, and this compound staining. |
| Fluctuations in imaging parameters | Maintain consistent microscope settings, including laser power, detector gain, and pinhole size, for all acquisitions. |
Issue 3: Weak or No Signal
Q: I am not observing any signal, or the signal is very weak. What are the possible reasons and troubleshooting steps?
A: A weak or absent signal can be frustrating. Consider these potential causes and their solutions:
| Potential Cause | Solution |
| Insufficient this compound concentration | Increase the concentration of the this compound probe. Perform a titration to determine the optimal concentration for your cell type and experimental conditions. |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for the this compound probe. |
| Cell permeability issues | Optimize the permeabilization step by adjusting the concentration of the detergent (e.g., Triton X-100) or the incubation time. |
| Low levels of unfolded proteins | Include a positive control where protein unfolding is induced (e.g., through heat shock or chemical treatment) to confirm that the probe is working. |
Experimental Protocols
Protocol: this compound Staining of Cultured Cells
This protocol provides a general guideline for staining cultured cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Reagents and Materials:
-
Cultured cells on coverslips or in imaging plates
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Experimental Treatment: Treat cells as required for your experiment.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Incubate the cells with the desired concentration of this compound (e.g., 50 μM) for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary:
| Parameter | Recommended Range/Value |
| Cell Confluence | 60-80% |
| Fixative Concentration | 4% Paraformaldehyde |
| Fixation Time | 15 minutes |
| Permeabilization Agent | 0.1% Triton X-100 |
| Permeabilization Time | 10 minutes |
| This compound Concentration | 10-100 µM (50 µM is a common starting point) |
| This compound Incubation Time | 30 minutes |
Visualizations
Caption: A troubleshooting workflow for inconsistent this compound staining.
Caption: Mechanism of this compound fluorescence activation and polarity sensing.
References
limitations of Ntpan-MI for specific protein targets
Welcome to the technical support center for Ntpan-MI, a fluorogenic probe for detecting unfolded proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
FAQs: Understanding this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluorescent probe that is selectively activated upon labeling unfolded proteins that have exposed thiol groups on their cysteine residues.[1] Its maleimide group reacts with the thiol group of cysteine, and its fluorescence is enhanced in the hydrophobic environment of an unfolded protein.[2] This "molecular chameleon" property allows it to report on the extent of proteostasis and changes in the subcellular polarity associated with protein unfolding.[3]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used to:
-
Detect and quantify the overall level of unfolded proteins in cells.[1]
-
Monitor the collapse of proteostasis in response to cellular stress, such as viral infection or drug treatment.[4]
-
Map changes in subcellular polarity associated with protein unfolding.
-
Visualize protein aggregation in live cells.
Q3: What are the excitation and emission wavelengths for this compound?
A3: The recommended excitation wavelength for this compound is 405 nm. The emission wavelength is sensitive to the polarity of the environment and typically ranges from 495 nm to 555 nm.
Limitations of this compound for Specific Protein Targets
While this compound is a powerful tool for assessing global proteome stability, researchers should be aware of its potential limitations, particularly when studying specific protein targets.
General Limitations of Maleimide Chemistry:
The reactivity of this compound is based on its maleimide group, which has several inherent chemical properties that can affect its specificity and application:
-
Reactivity with other nucleophiles: While maleimides are highly reactive towards the thiol groups of cysteines, they can also react with other nucleophilic amino acid residues, such as lysine and histidine, especially at pH values above 7.5. This can lead to off-target labeling and potentially confounding results.
-
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. The resulting maleamic acid is not reactive with thiols, leading to a loss of labeling efficiency. It is therefore recommended to prepare aqueous solutions of this compound immediately before use.
-
Retro-Michael addition: The thioether bond formed between the maleimide and cysteine can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the probe from the protein. This is more likely to occur in the presence of other thiols.
Specific Limitations for Protein Targets:
Currently, there is a lack of published data detailing the specific limitations of this compound with particular protein targets. The existing literature primarily focuses on its application for monitoring the entire proteome. Therefore, researchers should consider the following factors for their specific protein of interest:
-
Cysteine accessibility: this compound will only label cysteine residues that are exposed to the solvent. If the cysteines in your protein of interest are buried within the protein core or are involved in disulfide bonds, they will not be labeled by this compound unless the protein unfolds.
-
Local environment of the cysteine: The fluorescence of this compound is sensitive to the polarity of the local environment. If the exposed cysteine on your protein of interest is in a highly polar environment even in the unfolded state, the fluorescence enhancement may be minimal, leading to a weak signal.
-
Presence of other reactive groups: If your protein of interest has highly reactive lysine or histidine residues in proximity to the cysteine, there is a potential for off-target labeling, which could complicate data interpretation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | 1. This compound degradation: The maleimide group may have hydrolyzed. | 1. Prepare fresh this compound solutions in anhydrous DMSO and use them immediately for labeling. |
| 2. Insufficient protein unfolding: The target protein may not be sufficiently unfolded to expose cysteine residues. | 2. Use a positive control for unfolding (e.g., a known chemical denaturant) to ensure the experimental conditions are inducing unfolding. | |
| 3. Low concentration of target protein: The amount of unfolded protein may be below the detection limit. | 3. Increase the concentration of the target protein if possible. | |
| 4. Cysteines are not accessible: The protein may not have exposed cysteines even when unfolded, or they may be oxidized. | 4. Confirm the presence and accessibility of cysteines in your target protein. Consider pre-treating with a mild reducing agent like TCEP if disulfide bonds are expected. | |
| High background fluorescence | 1. Non-specific binding: this compound may be binding non-specifically to other cellular components or hydrophobic pockets. | 1. Optimize the probe concentration and incubation time. Include a wash step after labeling to remove unbound probe. |
| 2. Autofluorescence: The cells or medium may have high intrinsic fluorescence. | 2. Image a control sample without this compound to determine the level of autofluorescence. If necessary, use a spectrally distinct probe. | |
| Inconsistent or variable results | 1. Inconsistent probe preparation: Variability in the preparation of this compound solutions can lead to inconsistent labeling. | 1. Prepare a single, large stock solution of this compound in anhydrous DMSO to be used across all experiments. |
| 2. Variability in cell health or stress induction: Differences in cell culture conditions or the application of stressors can lead to variable levels of protein unfolding. | 2. Standardize cell culture and stress induction protocols. Monitor cell viability to ensure consistency. | |
| 3. pH of the buffer: The reactivity of the maleimide group is pH-dependent. | 3. Ensure the pH of the labeling buffer is maintained between 6.5 and 7.5 for optimal cysteine specificity. | |
| Unexpected localization of the signal | 1. Off-target labeling: this compound may be labeling other nucleophilic residues on different proteins. | 1. Perform control experiments with a cysteine-free mutant of your protein of interest, if possible. |
| 2. Probe aggregation: At high concentrations, the probe may form fluorescent aggregates. | 2. Use the recommended concentration of this compound (typically in the low micromolar range) and ensure it is fully dissolved. |
Quantitative Data
As of the current literature, there is a lack of publicly available quantitative binding data for this compound with specific protein targets, such as IC50 values or binding affinities (Kd). The probe has been primarily utilized for its fluorogenic response to the overall state of the proteome rather than for detailed biochemical characterization with individual proteins.
Researchers interested in determining the binding kinetics or affinity of this compound for their specific protein of interest would need to perform these experiments independently. Standard techniques for measuring protein-ligand interactions, such as fluorescence titration or surface plasmon resonance, could be adapted for this purpose.
The following table provides a general comparison of the reactivity of maleimides with different amino acids. Note that these are general values and the specific reactivity will depend on the protein context.
| Amino Acid | Reactive Group | Relative Reactivity at pH 7 | Notes |
| Cysteine | Thiol (-SH) | ~1000 | The primary target of maleimides. |
| Lysine | Amine (-NH2) | ~1 | Reactivity increases significantly at pH > 8. |
| Histidine | Imidazole | Low | Can react under certain conditions. |
Experimental Protocols
General Protocol for Labeling Unfolded Proteins in Live Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Induction of Protein Unfolding (Optional): Treat cells with a stress-inducing agent (e.g., heat shock, chemical denaturant, or a specific drug) for the desired time. Include an untreated control group.
-
Preparation of this compound Staining Solution: Prepare a fresh 50 µM working solution of this compound in a serum-free and cysteine-free cell culture medium.
-
Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Image the cells using a fluorescence microscope or flow cytometer with excitation at 405 nm and emission collection between 495-555 nm.
In Vitro Labeling of a Purified Protein
-
Protein Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., PBS, pH 7.2). If necessary, induce unfolding using a denaturant like urea or guanidinium chloride.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of this compound to the protein solution. Incubate at room temperature for 1-2 hours, protected from light.
-
Removal of Unbound Probe: Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Fluorescence Measurement: Measure the fluorescence of the labeled protein using a fluorometer with excitation at 405 nm and emission scanning from 450 nm to 650 nm.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
Experimental Workflow for Cellular Imaging
Caption: A typical experimental workflow for using this compound in live cells.
Logical Relationship for Troubleshooting
Caption: A decision tree for troubleshooting weak or no signal with this compound.
References
Technical Support Center: Managing Ntpan-MI in Aqueous Solutions
Welcome to the technical support center for Ntpan-MI. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments with this novel fluorogenic probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic probe, often described as a "molecular chameleon," used to quantify subcellular polarity changes that occur in response to protein unfolding.[1][2] Its fluorescence is selectively activated when it labels unfolded proteins that have exposed thiol groups, making it a valuable tool for monitoring proteostasis (protein homeostasis).[1]
Q2: Is aggregation of this compound in my solution a problem?
This is a critical point. This compound is an Aggregation-Induced Emission (AIE) probe.[1][3] This means it is designed to become highly fluorescent upon aggregation or when its intramolecular rotation is restricted. This occurs when it binds to the hydrophobic regions of unfolded proteins. Therefore, "aggregation" at the molecular level is essential for its function. However, macroscopic aggregation, such as precipitation or the formation of visible particles in your stock solution, is undesirable and indicates a problem with solubility.
Q3: How does this compound become fluorescent?
Unbound, free this compound in an aqueous solution is non-fluorescent. Its fluorescence is activated through a two-step process:
-
The maleimide (MI) group on the probe covalently binds to exposed thiol groups (-SH) on cysteine residues of unfolded proteins.
-
This binding, along with the interaction with the hydrophobic environment of the unfolded protein, restricts the intramolecular rotation of the probe, causing it to fluoresce brightly.
Q4: Can I use this compound for applications other than studying protein unfolding?
Yes. Because its emission profile is sensitive to the local polarity of its environment, this compound can be used to map the dielectric constant distribution in different subcellular compartments, such as the cytoplasm and nucleus, under various stress conditions.
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Possible Cause: Insufficient concentration of unfolded proteins.
-
Solution: Ensure your experimental conditions (e.g., treatment with a proteostasis stressor) are adequate to induce protein unfolding. Include a positive control where protein unfolding is known to occur.
Possible Cause: Incorrect microscope filter settings.
-
Solution: Verify that the excitation and emission settings on your microscope match the spectral properties of this compound.
Possible Cause: Probe degradation.
-
Solution: Prepare fresh stock solutions of this compound in DMSO. Store the stock solution at -20°C for no longer than 6 months. Avoid repeated freeze-thaw cycles.
Possible Cause: Photobleaching.
-
Solution: Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable and reduce laser power to the minimum required for a detectable signal.
Issue 2: High Background Fluorescence
Possible Cause: Excess probe concentration.
-
Solution: High concentrations of AIE probes can sometimes lead to non-specific aggregation and background fluorescence. Titrate the this compound concentration to find the optimal balance between signal and background. While 50 µM is a common starting point, this may need to be optimized for your specific cell type and experimental conditions.
Possible Cause: Insufficient washing.
-
Solution: Ensure that unbound probe is thoroughly washed away after the staining step. Follow the recommended washing protocol with PBS.
Possible Cause: Cellular autofluorescence.
-
Solution: Image an unstained control sample of your cells under the same imaging conditions to determine the level of natural autofluorescence. This compound's longer wavelength fluorescence is designed to have an improved signal-to-noise ratio over some other probes, but background subtraction may still be necessary.
Issue 3: Visible Precipitate in Stock or Working Solution
Possible Cause: Poor solubility in aqueous media.
-
Solution: this compound is hydrophobic and should be dissolved in a high-quality, anhydrous organic solvent like DMSO to create a stock solution. When preparing the final working solution in your aqueous cell culture medium, ensure rapid and thorough mixing to prevent the probe from precipitating.
Possible Cause: Stock solution is too old or improperly stored.
-
Solution: Discard the stock solution and prepare a fresh one from the powdered probe.
Data Presentation
Table 1: Spectral and Application Properties of this compound
| Parameter | Value | Reference |
| Excitation Wavelength | 405 nm | |
| Emission Wavelength Range | 495 - 555 nm | |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Conc. | 2 mM | |
| Recommended Working Conc. | 50 µM | |
| Incubation Time | 30 minutes |
Experimental Protocols
Protocol: Staining of Unfolded Proteins in Cultured Cells with this compound
This protocol is adapted from established methods for using this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cysteine-free cell culture medium (CFM)
-
Cultured cells (e.g., Neuro-2a) on a suitable imaging slide or plate
-
Fixation buffer (e.g., 4% Paraformaldehyde in PBS)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a 2 mM stock solution.
-
Aliquot and store at -20°C for up to 6 months.
-
-
Cell Preparation:
-
Seed your cells on an imaging-appropriate slide or plate and culture overnight to reach approximately 80% confluency.
-
Treat the cells with your specific experimental stressor to induce protein unfolding. Include an untreated vehicle control group.
-
Remove the treatment solution and gently wash the cells once with PBS.
-
-
Staining:
-
Prepare a 50 µM this compound working solution by diluting the 2 mM stock solution in pre-warmed (37°C) cysteine-free culture medium (CFM).
-
Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing and Fixation:
-
Discard the staining solution and gently wash the cells once with PBS.
-
(Optional) If co-staining with other dyes, proceed with those protocols now.
-
Fix the cells with fixation buffer for 5 minutes at room temperature.
-
Discard the fixation buffer and wash the cells gently with PBS.
-
Store the cells in PBS at 4°C until imaging. Samples can be stored for up to 2 weeks.
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
Set the excitation to 405 nm and collect emission between 495 nm and 555 nm.
-
Visualizations
Caption: A typical experimental workflow for cell staining with this compound.
Caption: Mechanism of this compound fluorescence activation upon binding to unfolded proteins.
Caption: A decision tree for troubleshooting a weak or absent fluorescence signal.
References
Technical Support Center: Advanced Microscopy for Ntpan-MI Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing advanced microscopy techniques to improve Ntpan-MI imaging.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging experiments with advanced microscopy techniques.
Issue 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution | Relevant Microscopy Technique(s) |
| Low Probe Concentration | Increase the this compound concentration in a stepwise manner (e.g., 50 µM, 75 µM, 100 µM) to find the optimal signal-to-noise ratio. | All techniques |
| Insufficient Incubation Time | Ensure an adequate incubation period (e.g., 30-60 minutes) to allow for sufficient probe penetration and binding to unfolded proteins. | All techniques |
| Suboptimal Excitation/Emission Settings | Verify that the microscope's laser lines and emission filters are correctly set for this compound (Excitation: ~405 nm).[1] | All techniques |
| Photobleaching | - Reduce laser power to the lowest level that provides a detectable signal.- Decrease exposure time.- For fixed samples, use an anti-fade mounting medium. | Super-resolution (STED, STORM), Confocal |
| Cellular Efflux of the Probe | Image immediately after incubation, or consider using an efflux pump inhibitor if validated for your cell type. | Live-cell imaging techniques |
| Low Levels of Unfolded Proteins | Use a positive control by inducing protein unfolding with a known stressor (e.g., tunicamycin) to confirm the probe is working. | All techniques |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution | Relevant Microscopy Technique(s) |
| Excess Probe Concentration | Reduce the this compound concentration. High concentrations can lead to non-specific binding and increased background. | All techniques |
| Inadequate Washing Steps | Increase the number and/or duration of washing steps after probe incubation to remove unbound this compound. | All techniques |
| Autofluorescence | - Acquire an image of unstained cells under the same imaging conditions to create a background subtraction mask.- For multi-color imaging, select spectrally well-separated dyes. | Confocal, Super-resolution, Light-sheet |
| Non-specific Binding to Cellular Structures | Include a blocking step (e.g., with BSA) before adding the this compound probe, especially for fixed and permeabilized samples. | All techniques (especially for fixed samples) |
| Media Components | Use a cysteine-free culture medium for preparing the this compound staining solution to avoid reactions with the probe.[1] | Live-cell imaging techniques |
Issue 3: Phototoxicity in Live-Cell Imaging
| Potential Cause | Recommended Solution | Relevant Microscopy Technique(s) |
| High Laser Power | Use the lowest possible laser power that provides an adequate signal-to-noise ratio. | STED, STORM, Confocal |
| Prolonged Exposure | Minimize the duration of light exposure by using faster acquisition speeds and imaging only the necessary time points and z-slices. | All live-cell techniques |
| UV Excitation | The 405 nm excitation for this compound can be phototoxic. Limit exposure and consider using microscopy techniques with lower light dose. | Light-sheet, Spinning disk confocal |
| Reactive Oxygen Species (ROS) Production | Use a cell culture medium with ROS scavengers during imaging. | All live-cell techniques |
| Choice of Microscopy Technique | For long-term live-cell imaging, prefer techniques with lower phototoxicity like light-sheet or spinning disk confocal microscopy over point-scanning methods. | Light-sheet, Spinning disk confocal vs. STED, point-scanning confocal |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for super-resolution microscopy?
The optimal concentration can vary between cell types and experimental conditions. A starting concentration of 50 µM is often recommended.[1] However, for super-resolution techniques that are sensitive to high background, you may need to titrate down the concentration to achieve the best results. It is advisable to perform a concentration series (e.g., 10 µM, 25 µM, 50 µM) to determine the ideal balance between signal strength and background noise for your specific setup.
Q2: Can I use this compound for multi-color imaging with other fluorescent probes?
Yes, but careful selection of other fluorophores is crucial to avoid spectral overlap. This compound is excited at around 405 nm. When selecting other probes, ensure their excitation and emission spectra are well separated from this compound to minimize bleed-through. For example, you could combine it with green (e.g., GFP, Alexa Fluor 488) and red (e.g., mCherry, Alexa Fluor 568) fluorescent proteins or dyes. Always check the spectral properties of your chosen dyes and use appropriate filter sets.
Q3: How can I improve the signal-to-noise ratio (SNR) in my this compound images?
Improving SNR is key for quantitative analysis. Several strategies can be employed:
-
Optimize Probe Concentration and Staining: Use the optimal concentration of this compound and ensure thorough washing to reduce background.
-
Adjust Microscope Settings: Increase laser power or exposure time, but be mindful of phototoxicity and photobleaching. Using a higher gain on the detector can amplify the signal, but may also increase noise.
-
Image Processing: Use deconvolution algorithms to computationally remove out-of-focus light and improve contrast. Background subtraction is also a simple and effective method.
-
Choice of Detector: Use a high quantum efficiency detector, such as a sCMOS camera or a GaAsP detector on a confocal microscope, to maximize photon collection.
Q4: Is this compound suitable for live-cell STED microscopy?
While technically possible, live-cell STED imaging with this compound presents challenges. STED microscopy requires high laser power for depletion, which can lead to significant phototoxicity and photobleaching, especially with a UV-excitable probe like this compound. For live-cell imaging of proteostasis, less phototoxic methods like light-sheet or spinning disk confocal microscopy might be more suitable for long-term observation. If STED is necessary, it is critical to minimize light exposure and use ROS scavengers.
Q5: How does the solvatochromic property of this compound affect imaging?
This compound is a solvatochromic probe, meaning its emission spectrum can shift depending on the polarity of its local environment. When bound to unfolded proteins, the polarity of the surrounding microenvironment can influence the fluorescence emission. This property can be leveraged to gain more information about the nature of the protein aggregates. However, it also means that changes in fluorescence intensity could be due to changes in polarity rather than just the amount of unfolded protein. For quantitative analysis, it is important to consider this and potentially use spectral imaging to analyze the emission spectrum.
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Cultured Cells
-
Cell Culture: Plate cells on an appropriate imaging dish or coverslip and culture under standard conditions until they reach the desired confluency.
-
Induce Stress (Optional): To induce protein unfolding, treat cells with a stress-inducing agent (e.g., 5 µg/mL tunicamycin for 18 hours). Include an untreated control group.
-
Prepare Staining Solution: Prepare a 50 µM working solution of this compound in a cysteine-free culture medium.[1]
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging: Immediately proceed with imaging using your chosen microscopy system. For live-cell imaging, use a pre-warmed imaging chamber with appropriate CO2 and humidity control.
Protocol 2: Optimizing this compound for STED Microscopy (Fixed Cells)
-
Sample Preparation: Grow cells on high-performance coverslips (No. 1.5H). Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Staining: Stain with 25-50 µM this compound in PBS for 45 minutes.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslip on a slide using an appropriate mounting medium for super-resolution, preferably one with an anti-fade agent.
-
STED Imaging:
-
Use a 405 nm laser for excitation.
-
Use a STED depletion laser appropriate for the emission of this compound (e.g., 592 nm).
-
Start with low laser powers for both excitation and depletion and gradually increase to achieve the desired resolution while minimizing photobleaching.
-
Optimize the pixel dwell time and line averaging to balance image quality and acquisition speed.
-
Data Presentation
Table 1: Comparison of Advanced Microscopy Techniques for this compound Imaging
| Technique | Resolution | Imaging Speed | Phototoxicity | Suitability for Live-Cell Imaging | Key Advantage for this compound |
| Confocal | ~250 nm | Moderate | Moderate | Good | Good optical sectioning to reduce background. |
| STED | 30-80 nm | Slow | High | Challenging | Nanoscale resolution of protein aggregate structures. |
| STORM/PALM | 10-50 nm | Very Slow | High | Very Challenging | Single-molecule localization of unfolded proteins. |
| Light-sheet | ~300-500 nm | Very Fast | Low | Excellent | Fast 3D imaging of proteostasis in whole cells or small organisms with minimal phototoxicity. |
| Spinning Disk | ~250 nm | Fast | Low | Excellent | Rapid and gentle live-cell imaging of dynamic changes in protein unfolding. |
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting logic for this compound imaging issues.
Caption: Principle of this compound in proteostasis monitoring.
References
Validation & Comparative
A Head-to-Head Comparison: Ntpan-MI and TPE-MI for Protein Unfolding Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of protein stability and aggregation, the selection of appropriate molecular probes is paramount. This guide provides a comprehensive comparison of two prominent fluorescent probes, Ntpan-MI and TPE-MI, utilized in the study of protein unfolding. By examining their mechanisms, performance, and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
At the core of understanding numerous disease pathologies and developing effective therapeutics lies the study of protein folding and misfolding. The accumulation of unfolded or misfolded proteins can disrupt cellular homeostasis and is a hallmark of various neurodegenerative diseases and other disorders.[1][2] Fluorescent probes that can selectively detect and quantify unfolded proteins are invaluable tools in this field. Among these, this compound and TPE-MI have emerged as powerful options, each with distinct characteristics.
Mechanism of Action: A Tale of Two Probes
Both this compound and TPE-MI are fluorogenic probes that capitalize on the exposure of cysteine residues, which are typically buried within the hydrophobic core of a properly folded protein.[1][2][3] Upon protein unfolding, these previously concealed cysteines become accessible and react with the maleimide (MI) group of the probes via a Michael addition. This covalent conjugation is the foundational step for fluorescence emission in both molecules.
However, the manner in which they generate a fluorescent signal differs significantly. TPE-MI belongs to the class of aggregation-induced emission (AIE) luminogens. In its unbound state, the free rotation of the phenyl rings of the tetraphenylethene (TPE) core quenches fluorescence. Upon conjugation to an unfolded protein, the hydrophobic environment and steric hindrance provided by the protein restrict these intramolecular rotations, leading to a dramatic increase in fluorescence intensity.
This compound, a more recent innovation, also operates on a fluorescence turn-on mechanism upon reacting with exposed thiols. Crucially, this compound is also a solvatochromic probe, meaning its emission spectrum is sensitive to the polarity of its local environment. This unique property allows this compound to not only report on the presence of unfolded proteins but also to provide insights into the hydrophobicity of the surrounding microenvironment.
Performance Characteristics: A Comparative Analysis
The choice between this compound and TPE-MI will largely depend on the specific experimental requirements, including the desired subcellular localization of the measurement and the instrumentation available.
| Feature | TPE-MI | This compound |
| Mechanism | Aggregation-Induced Emission (AIE) | Fluorogenic and Solvatochromic |
| Excitation Wavelength | ~350 nm | ~405 nm |
| Emission Wavelength | ~470 nm | ~495-555 nm (polarity dependent) |
| Subcellular Staining | Cytoplasm | Cytoplasm and Nucleus |
| Signal-to-Noise Ratio | Good; potential for background from autofluorescence | Improved; longer wavelength emission reduces autofluorescence interference |
| Additional Information | Reports on unfolded protein load | Reports on unfolded protein load and local environment polarity |
One of the key practical distinctions lies in their subcellular staining patterns. TPE-MI is observed to stain unfolded proteins primarily within the cytoplasm. In contrast, this compound can penetrate the nucleus, allowing for the investigation of protein unfolding in both the cytoplasm and the nucleus. This makes this compound a valuable tool for studying nuclear proteostasis.
Furthermore, the spectral properties of this compound offer a potential advantage in cellular imaging. Its fluorescence at longer wavelengths is less likely to be obscured by cellular autofluorescence, which can be a confounding factor when using probes that excite in the UV or near-UV range, such as TPE-MI. This can lead to an improved signal-to-noise ratio and clearer imaging results.
Experimental Protocols
The following are generalized protocols for in vitro and in-cell protein unfolding assays using TPE-MI and this compound. Researchers should optimize these protocols for their specific proteins and cell lines.
In Vitro Protein Unfolding Assay
Materials:
-
Purified protein of interest
-
TPE-MI or this compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Denaturant (e.g., Urea or Guanidine Hydrochloride)
-
384-well non-binding microplates
-
Fluorimeter or plate reader
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in PBS. To induce unfolding, incubate the protein with a denaturant (e.g., 8 M Urea) at 37 °C. A folded protein control should be prepared in parallel without the denaturant.
-
Probe Addition: Add TPE-MI or this compound to the protein solutions to a final concentration of 50 µM.
-
Incubation: Incubate the mixture for 90 to 120 minutes at 37 °C to allow for the reaction between the probe and exposed cysteines.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter or plate reader.
-
For TPE-MI: Excite at approximately 350 nm and measure the emission at around 470 nm.
-
For this compound: Excite at approximately 405 nm and measure the emission spectrum from approximately 450 nm to 650 nm to observe any solvatochromic shifts. For endpoint measurements, emission can be collected around 540 nm.
-
-
Data Analysis: Compare the fluorescence intensity of the unfolded protein sample to the folded control. A significant increase in fluorescence indicates protein unfolding. For this compound, analyze the emission spectrum for any shifts that would indicate changes in the polarity of the protein's environment.
In-Cell Protein Unfolding Assay
Materials:
-
Cells cultured in appropriate medium
-
TPE-MI or this compound staining solution (e.g., 50 µM in cell culture medium)
-
Stress-inducing agent (e.g., heat shock, tunicamycin, or other proteostasis inhibitors)
-
Confocal microscope or flow cytometer
-
Optional: Nuclear and ER counterstains (e.g., DRAQ5™ and ER-Tracker™ Red)
Procedure:
-
Cell Culture and Stress Induction: Plate cells and allow them to adhere. Induce protein unfolding by treating the cells with a stressor. For example, incubate cells at 42°C for a heat shock response. A control group of unstressed cells should be maintained.
-
Staining: Remove the culture medium and add the pre-warmed TPE-MI or this compound staining solution to the cells. Incubate for 30 minutes at 37 °C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Optional Counterstaining: If desired, incubate the cells with nuclear and/or ER-specific dyes according to the manufacturer's instructions.
-
Imaging or Flow Cytometry:
-
Confocal Microscopy: Image the cells using appropriate laser lines and emission filters. For this compound, spectral imaging can be employed to map the polarity of the unfolded proteome.
-
TPE-MI: Excitation ~350 nm, Emission ~470 nm.
-
This compound: Excitation ~405 nm, Emission ~495-555 nm.
-
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer to quantify the level of unfolded proteins in a cell population.
-
-
Data Analysis: Quantify the fluorescence intensity in stressed versus control cells. For microscopy data, analyze the subcellular localization of the fluorescence signal.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Figure 1. A simplified workflow for in vitro and in-cell protein unfolding assays.
Figure 2. The Aggregation-Induced Emission (AIE) mechanism of TPE-MI.
Figure 3. The dual fluorogenic and solvatochromic mechanism of this compound.
Conclusion: Selecting the Right Tool for the Job
Both this compound and TPE-MI are robust and reliable probes for the detection of unfolded proteins. The primary considerations for choosing between them should be the specific biological question being addressed and the available instrumentation.
Choose TPE-MI if:
-
The primary goal is to quantify the overall cytoplasmic unfolded protein load.
-
The experimental setup is optimized for UV or near-UV excitation.
Choose this compound if:
-
Investigating protein unfolding in the nucleus is of interest.
-
A higher signal-to-noise ratio is desired, especially in cell-based assays with high autofluorescence.
-
The study would benefit from information about the polarity of the microenvironment surrounding the unfolded proteins.
The development of probes like this compound and TPE-MI has significantly advanced our ability to study proteostasis in vitro and in living cells. By understanding their respective strengths and limitations, researchers can better design experiments to unravel the complexities of protein folding and its role in health and disease.
References
- 1. Measuring Cysteine Exposure in Unfolded Proteins with Tetraphenylethene Maleimide and its Analogs | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A thiol probe for measuring unfolded protein load and proteostasis in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amyloid Detection: Ntpan-MI vs. Thioflavin T
For researchers, scientists, and drug development professionals navigating the complex landscape of amyloid detection, the choice of a fluorescent probe is a critical decision that dictates the scope and specificity of experimental outcomes. This guide provides a comprehensive comparison of two fluorescent probes, Ntpan-MI and the "gold standard" Thioflavin T (ThT), highlighting their distinct mechanisms, applications, and performance characteristics based on available experimental data.
While both probes are utilized in the broader field of protein aggregation, their targets and, therefore, their primary applications differ significantly. Thioflavin T is a well-established dye that directly binds to the characteristic cross-β sheet structure of mature amyloid fibrils. In contrast, this compound is a more recently developed probe designed to detect unfolded proteins by reacting with exposed thiol groups, thereby offering insights into cellular proteostasis stress, a condition that can precede amyloid aggregation.
Performance and Mechanism: A Head-to-Head Comparison
The fundamental difference between this compound and Thioflavin T lies in their molecular targets and signaling mechanisms. ThT exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet-rich channels of amyloid fibrils.[1][2] This binding event restricts the intramolecular rotation of the dye, leading to a dramatic enhancement of its fluorescence.[3]
This compound, on the other hand, operates on a different principle. It is a fluorogenic probe that is selectively activated upon covalent labeling of exposed thiols in unfolded proteins.[4][5] This reaction leads to a fluorescence signal that reports on the abundance of non-native protein conformations. Furthermore, this compound is solvatochromic, meaning its emission spectrum shifts depending on the polarity of the local environment, providing additional information about the subcellular context of protein unfolding.
The following table summarizes the key characteristics of each probe based on published data.
| Feature | This compound | Thioflavin T |
| Target | Unfolded proteins with exposed thiols | Mature amyloid fibrils (cross-β sheet structure) |
| Detection Principle | Covalent labeling of thiols leading to fluorescence activation | Non-covalent binding to β-sheet structures, restricting intramolecular rotation and enhancing fluorescence |
| Primary Application | Monitoring protein homeostasis and cellular stress | Quantification of amyloid fibril formation and inhibition kinetics |
| Excitation Wavelength | ~405 nm | ~440-450 nm |
| Emission Wavelength | ~495-555 nm (can shift with polarity) | ~480-490 nm |
| Binding Affinity (Kd) | Not applicable (covalent labeling) | Varies with amyloid type (e.g., ~0.54 µM for β(1-28) fibrils, ~2 µM for β(1-40) fibrils) |
| Specificity | Specific for exposed thiols on unfolded proteins | Highly specific for amyloid fibrils, but can show some non-specific binding |
| Cell Permeability | Yes | Can be used in cell-based assays and for staining tissue sections |
Signaling Pathways and Detection Mechanisms
The distinct mechanisms of this compound and Thioflavin T can be visualized as follows:
Experimental Protocols
General Protocol for Amyloid Fibril Detection with Thioflavin T
This protocol is a general guideline for in vitro amyloid quantification.
Materials:
-
Thioflavin T (ThT) powder
-
Buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Amyloidogenic protein or peptide of interest
-
96-well black plates (for fluorescence measurements)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT powder in buffer to a concentration of 1-2 mM. Filter the solution to remove any aggregates. Store protected from light.
-
Prepare protein samples: Prepare solutions of the amyloidogenic protein at the desired concentration in the appropriate buffer.
-
Set up the assay: In a 96-well plate, mix the protein solution with the ThT stock solution to a final ThT concentration of 10-20 µM. Include appropriate controls (buffer with ThT, protein without ThT).
-
Incubation and Measurement: Incubate the plate at a temperature that promotes fibril formation (e.g., 37°C), often with shaking. Measure the fluorescence intensity at regular time intervals using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.
-
Data Analysis: Plot fluorescence intensity versus time to monitor the kinetics of amyloid formation. The final fluorescence intensity can be used to quantify the relative amount of amyloid fibrils.
General Protocol for Detecting Unfolded Proteins with this compound in Live Cells
This protocol is a general guideline for cell-based assays.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Cultured cells of interest
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 2 mM). Store at -20°C.
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with an agent that induces protein unfolding or cellular stress.
-
Prepare Staining Solution: Dilute the this compound stock solution in cell culture medium to a final working concentration (e.g., 50 µM).
-
Staining: Remove the culture medium from the cells and add the this compound staining solution. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells with fresh medium or PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with an excitation wavelength of around 405 nm and an emission collection window of approximately 495-555 nm.
-
Data Analysis: Quantify the fluorescence intensity to determine the level of unfolded proteins. If spectral imaging is available, analyze the emission spectrum to assess changes in the local polarity of the unfolded proteome.
Conclusion: Choosing the Right Probe for the Right Question
The choice between this compound and Thioflavin T is not a matter of one being superior to the other, but rather of selecting the appropriate tool for the specific biological question being addressed.
-
Thioflavin T remains the undisputed gold standard for the in vitro and ex vivo detection and quantification of mature amyloid fibrils. Its high specificity for the cross-β sheet structure makes it an invaluable tool for screening amyloid inhibitors, studying fibrillization kinetics, and diagnosing amyloidosis in tissue samples.
-
This compound offers a unique window into the cellular processes that precede amyloid formation. By detecting unfolded proteins, it allows researchers to investigate the upstream events of protein misfolding and the cellular response to proteotoxic stress. Its ability to also report on the polarity of the subcellular environment provides a multi-parametric readout of cellular health.
References
- 1. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Ntpan-MI Insights with Filter Retardation Assays for Robust Protein Aggregation Analysis
For researchers, scientists, and drug development professionals investigating protein aggregation, a multi-faceted experimental approach is crucial for generating robust and reliable data. This guide provides a detailed comparison of two powerful techniques: the fluorescent probe Ntpan-MI for detecting unfolded proteins and the filter retardation assay for quantifying insoluble aggregates. Understanding the distinct yet complementary nature of these assays can significantly enhance the validation of findings in studies of protein misfolding and aggregation-related diseases.
Protein aggregation is a complex process implicated in a wide range of debilitating diseases, including Alzheimer's, Parkinson's, and Huntington's. The journey from a soluble, functional protein to an insoluble, often toxic, aggregate involves a series of conformational changes, starting with protein unfolding and the exposure of hydrophobic residues. This compound offers a window into the early stages of this process by identifying unfolded proteins, while the filter retardation assay provides a quantitative measure of the endpoint—the formation of large, insoluble aggregates. Using these methods in tandem allows for a more complete picture of the aggregation cascade and the efficacy of potential therapeutic interventions.
At a Glance: this compound vs. Filter Retardation Assay
| Feature | This compound Assay | Filter Retardation Assay |
| Principle | A fluorescent probe that covalently binds to exposed thiol groups on unfolded proteins, leading to an increase in fluorescence intensity.[1][2] | Separation of large, SDS-resistant protein aggregates from soluble proteins by filtration through a cellulose acetate membrane, followed by immunodetection.[3][4] |
| Measures | Unfolded proteins and proteostasis stress in live or fixed cells.[5] | Insoluble, high-molecular-weight protein aggregates. |
| Sample Type | Cultured cells, tissues. | Cell lysates, tissue homogenates, purified protein solutions. |
| Detection Method | Fluorescence microscopy, flow cytometry. | Immunoblotting (chemiluminescence or fluorescence). |
| Key Advantages | - Enables in situ visualization of protein unfolding in cellular compartments.- Provides information on the polarity of the microenvironment of unfolded proteins.- High-throughput screening potential with flow cytometry. | - Specifically quantifies large, insoluble aggregates.- Well-established and widely used for various aggregate-prone proteins.- Relatively simple and inexpensive setup. |
| Key Limitations | - Does not directly measure insoluble aggregates.- Signal can be influenced by the overall redox state of the cell. | - Does not detect soluble oligomers or early-stage unfolded proteins.- Requires specific antibodies for detection.- Can be semi-quantitative depending on the detection method. |
Delving Deeper: Experimental Protocols
A thorough understanding of the experimental workflows is essential for successful implementation and interpretation of results.
This compound Staining for Cellular Protein Unfolding
This protocol is adapted for staining cultured cells and analysis by fluorescence microscopy or flow cytometry.
Materials:
-
This compound probe
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell fixation and permeabilization buffers (optional, for fixed-cell imaging)
-
Nuclear and/or organelle-specific counterstains (e.g., DAPI, ER-Tracker™)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed cells in an appropriate vessel (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and culture under desired experimental conditions to induce protein unfolding.
-
Staining:
-
Prepare a 50 µM working solution of this compound in complete cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Discard the staining solution and wash the cells twice with PBS.
-
Counterstaining (Optional): Incubate cells with appropriate counterstains according to the manufacturer's instructions.
-
Imaging or Flow Cytometry:
-
For live-cell imaging: Immediately proceed to imaging on a fluorescence microscope using an appropriate filter set (e.g., 405 nm excitation).
-
For fixed-cell imaging: Fix and permeabilize the cells according to standard protocols before imaging.
-
For flow cytometry: Resuspend the cells in PBS or a suitable buffer and analyze on a flow cytometer.
-
Filter Retardation Assay for Quantifying Insoluble Aggregates
This protocol outlines the general steps for performing a filter retardation assay on cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-containing buffer (e.g., 2% SDS in PBS)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot or slot blot apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
-
Sample Preparation: Dilute the lysates to the same protein concentration in a buffer containing 2% SDS and heat at 95-100°C for 5-10 minutes.
-
Filtration:
-
Pre-wet the cellulose acetate membrane in filtration buffer (e.g., TBST).
-
Assemble the dot blot apparatus with the membrane.
-
Load equal amounts of the prepared protein samples into the wells.
-
Apply a vacuum to filter the samples through the membrane.
-
-
Washing: Wash the membrane several times with filtration buffer to remove unbound, soluble proteins.
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the dots corresponds to the amount of insoluble aggregates.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each assay.
References
- 1. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct visualization and profiling of protein misfolding and aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
Unveiling Protein Aggregates: A Comparative Guide to Ntpan-MI and ProteoStat
For researchers, scientists, and drug development professionals navigating the complex landscape of protein aggregation analysis, the choice of detection methodology is paramount. This guide provides an in-depth comparison of two prominent fluorescent probes: Ntpan-MI, an aggregation-induced emission (AIE) based sensor, and ProteoStat, a molecular rotor dye. We delve into their distinct mechanisms, performance advantages, and detailed experimental protocols to empower informed decisions in your research.
Protein aggregation is a critical quality attribute in biopharmaceutical development and a key pathological feature in numerous neurodegenerative diseases. Accurate and sensitive detection of protein aggregates is therefore essential. Here, we compare this compound and ProteoStat, highlighting their unique strengths for monitoring this phenomenon.
At a Glance: this compound vs. ProteoStat
| Feature | This compound | ProteoStat |
| Detection Mechanism | Aggregation-Induced Emission (AIE) and Solvatochromism. Covalently binds to exposed cysteine residues on unfolded/misfolded proteins.[1][2][3] | Molecular Rotor. Non-covalently intercalates into the cross-beta spine structure of protein aggregates.[4][5] |
| Binding Nature | Covalent (Thiol-reactive maleimide group) | Non-covalent |
| Stage of Aggregation Detected | Early stages, including unfolded monomers and soluble oligomers. | Primarily detects formed aggregates with cross-beta sheet structures. |
| Key Advantage | Ability to detect early-stage misfolding and report on the polarity of the protein aggregate microenvironment. | High signal-to-noise ratio and sensitivity for quantifying established aggregates. |
| Primary Applications | Live-cell imaging of proteostasis stress, monitoring early unfolding events. | Quantification of protein aggregates in solution (plate-based assays), flow cytometry, and fluorescence microscopy of fixed cells. |
Delving into the Mechanisms
This compound: A "Molecular Chameleon" for Early Detection
This compound belongs to the class of Aggregation-Induced Emission (AIE) fluorophores. Its innovative mechanism allows for the detection of the very early stages of protein aggregation. Here's a breakdown of its action:
-
Covalent Labeling: this compound possesses a maleimide group that specifically reacts with the thiol groups of cysteine residues. In native, correctly folded proteins, most cysteine residues are buried within the protein's core. Upon misfolding or unfolding, these cysteines become exposed.
-
Fluorescence Activation: In its unbound state, this compound is non-emissive due to free intramolecular rotation. When it covalently binds to an exposed cysteine on an unfolded protein, these rotations are restricted, forcing the molecule into a planar conformation and triggering a strong fluorescent signal.
-
Polarity Sensing: A key advantage of this compound is its "molecular chameleon" nature. As a solvatochromic dye, its emission spectrum shifts depending on the polarity of the local microenvironment. This unique feature allows researchers not only to detect aggregation but also to gain insights into the changing biophysical properties of the cellular environment during proteostasis collapse.
ProteoStat: A Rotor for Quantifying Aggregates
ProteoStat operates on the principle of a molecular rotor. Its fluorescence is directly linked to the presence of mature protein aggregates.
-
Intercalation into Aggregates: ProteoStat is a dye that freely rotates in solution, resulting in minimal fluorescence. However, it exhibits a high affinity for the cross-beta spine structure characteristic of many protein aggregates, including amyloid fibrils.
-
Restricted Rotation and Emission: Upon binding to these aggregate structures, the rotation of the ProteoStat molecule is hindered. This restriction of intramolecular rotation leads to a significant increase in its fluorescence quantum yield, resulting in a bright, detectable signal.
-
Quantitative Analysis: The intensity of the ProteoStat fluorescence is proportional to the amount of aggregated protein, enabling quantitative analysis across a broad dynamic range.
Visualizing the Detection Mechanisms
Caption: Mechanisms of this compound and ProteoStat.
Quantitative Data Summary
While direct head-to-head comparative studies with extensive quantitative data are limited, the following table summarizes key performance metrics based on available information.
| Parameter | This compound | ProteoStat |
| Excitation (max) | ~405 nm (typical for TPE-based AIE probes) | ~500 nm |
| Emission (max) | Varies with polarity (e.g., ~480-600 nm) | ~600 nm |
| Sensitivity | Detects early unfolding events | Can detect as low as 0.1% aggregate in a concentrated monomer solution. |
| Dynamic Range | Dependent on the extent of unfolding and cysteine availability | At least two orders of magnitude linear dynamic range. |
| pH Range | Covalent reaction optimal at pH 6.5-7.5 | Superior performance across a broad pH range (4-10). |
Experimental Protocols
This compound Protocol for Live Cell Imaging of Protein Aggregation
This protocol is a general guideline based on the principles of maleimide labeling and AIE probe application. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Culture: Plate cells at an appropriate density in a suitable imaging dish or plate and culture under standard conditions.
-
Induction of Aggregation (Optional): Treat cells with a known stressor (e.g., heat shock, proteasome inhibitor like MG-132) to induce protein misfolding and aggregation. Include an untreated control group.
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
Caption: this compound Experimental Workflow.
ProteoStat Protein Aggregation Assay Protocol (In Solution)
This protocol is adapted from manufacturer's guidelines for a 96-well plate format.
Materials:
-
ProteoStat Protein Aggregation Assay Kit (containing ProteoStat dye, assay buffer)
-
Protein samples (and controls)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Allow all kit components to equilibrate to room temperature.
-
Prepare the ProteoStat Detection Reagent Loading Solution according to the manufacturer's instructions. This typically involves diluting the dye stock in the provided assay buffer. Protect from light.
-
-
Assay Setup:
-
Dispense 2 µL of the prepared ProteoStat Detection Reagent Loading Solution into each well of the 96-well microplate.
-
Add 98 µL of your protein sample to the respective wells. The recommended final protein concentration range is typically 1 µg/mL to 10 mg/mL.
-
Include appropriate controls: a negative control (monomeric protein), a positive control (aggregated protein), and a buffer-only blank.
-
-
Incubation: Incubate the microplate for 15 minutes at room temperature in the dark.
-
Measurement:
-
Read the fluorescence using a microplate reader with an excitation wavelength of approximately 550 nm and an emission wavelength of approximately 600 nm.
-
-
Data Analysis: Subtract the blank reading from all samples and quantify the amount of aggregated protein by comparing the fluorescence of the test samples to the controls.
Caption: ProteoStat In-Solution Assay Workflow.
Conclusion
Both this compound and ProteoStat are powerful tools for the study of protein aggregation, each with distinct advantages. This compound excels in the detection of early-stage protein misfolding and provides unique insights into the changing polarity of the cellular environment during proteostasis stress. Its covalent labeling strategy makes it particularly well-suited for live-cell imaging and tracking the fate of unfolded proteins.
ProteoStat, on the other hand, is a robust and sensitive probe for the quantification of established protein aggregates. Its high signal-to-noise ratio, broad dynamic range, and compatibility with high-throughput formats make it an excellent choice for screening applications, formulation studies, and quality control in biopharmaceutical development.
The selection between this compound and ProteoStat should be guided by the specific research question. For studies focused on the initial triggers and cellular response to protein misfolding, this compound offers unparalleled advantages. For applications requiring the accurate quantification of aggregate load, ProteoStat remains a gold-standard method. By understanding the fundamental differences in their mechanisms and performance, researchers can select the optimal tool to advance their understanding of protein aggregation.
References
- 1. Molecular Rotors Provide Insights into Microscopic Structural Changes During Protein Aggregation [agris.fao.org]
- 2. Biosensors for Studying Neuronal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of protein aggregation with PROTEOSTAT [protocols.io]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide: Ntpan-MI and Immunofluorescence for Cellular Protein Analysis
In the landscape of cellular and molecular biology, the visualization and quantification of proteins within their native environment are paramount to unraveling complex biological processes. Two powerful fluorescence-based techniques, the novel Ntpan-MI probe and the well-established immunofluorescence (IF), offer distinct windows into the cellular proteome. This guide provides a comprehensive comparison of their methodologies, applications, and the unique insights they offer to researchers, scientists, and drug development professionals.
While both techniques utilize fluorescence microscopy for visualization, they fundamentally differ in their targets and the information they provide. This compound is a fluorogenic probe that selectively detects unfolded proteins, offering a measure of cellular proteostasis. In contrast, immunofluorescence employs specific antibodies to detect and localize total protein levels (both folded and unfolded) of a particular antigen. This guide will delve into these differences, providing a framework for selecting the appropriate technique for your research needs.
At a Glance: this compound vs. Immunofluorescence
| Feature | This compound | Immunofluorescence (IF) |
| Primary Target | Unfolded proteins with exposed thiol groups. | Specific protein of interest (antigen). |
| Principle | Fluorogenic activation upon covalent binding to exposed cysteines in unfolded proteins.[1] | Antibody-antigen recognition. |
| Information Provided | General proteostasis stress, protein unfolding load, and local environment polarity.[1][2] | Localization, distribution, and relative quantification of a specific protein. |
| Specificity | Broadly targets unfolded proteins. | Highly specific to a single protein target. |
| Cell State | Primarily for live-cell imaging. | Typically performed on fixed and permeabilized cells or tissues.[3] |
| Multiplexing | Limited; can be combined with other live-cell dyes or subsequent IF. | Well-established for multiplexing with different antibodies and fluorophores. |
| Signal Amplification | Signal is dependent on the concentration of unfolded proteins. | Can be amplified using indirect immunofluorescence.[4] |
Experimental Methodologies
A clear understanding of the experimental workflows is crucial for the successful application of each technique. Below are detailed protocols for both this compound staining and a standard indirect immunofluorescence procedure.
This compound Staining Protocol for Live Cells
This compound is a cell-permeable probe that becomes fluorescent upon reacting with exposed cysteine residues on unfolded proteins. This protocol is adapted for live-cell imaging.
Materials:
-
This compound probe
-
Live cells cultured on imaging plates or coverslips
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 50 μM).
-
Staining: Remove the existing cell culture medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope with appropriate excitation and emission settings for this compound.
Indirect Immunofluorescence Protocol for Fixed Cells
Indirect immunofluorescence is a widely used method that involves a primary antibody to bind to the protein of interest and a fluorophore-conjugated secondary antibody that binds to the primary antibody, amplifying the signal.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
References
A Head-to-Head Comparison: Ntpan-MI versus GFP-Based Sensors for Protein Aggregation
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease and proteinopathy research, the accurate detection of protein aggregation is paramount. While Green Fluorescent Protein (GFP)-based sensors have long been a staple in the field, a new generation of fluorogenic probes, exemplified by Ntpan-MI, offers a compelling alternative with significant advantages in directness and sensitivity. This guide provides an objective comparison of this compound and GFP-based aggregation sensors, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences in Detection Strategy
The fundamental distinction between this compound and GFP-based sensors lies in their mechanism of action. This compound is a small molecule probe that is inherently fluorescent only when it binds to the specific microenvironment of protein aggregates.[1][2] In contrast, GFP-based sensors typically rely on the fusion of GFP to a protein of interest or a chaperone protein, where aggregation is observed through the relocalization of the fluorescent signal.[3][4][5]
Performance Metrics: A Comparative Analysis
The choice of sensor can significantly impact the quantitative and qualitative data obtained in protein aggregation studies. Below is a summary of performance characteristics based on available literature.
| Feature | This compound | GFP-Based Sensors (e.g., HSP27-GFP) |
| Detection Principle | Direct binding of a fluorogenic probe to protein aggregates, leading to a "turn-on" of fluorescence. | Indirect detection via the recruitment of a GFP-tagged chaperone protein to aggregates, resulting in a shift from diffuse to punctate fluorescence. |
| Reported Signal Change | Significant fluorescence intensity increase upon binding to aggregates. | Relocalization of existing fluorescence, which can be quantified by analyzing the formation of fluorescent foci. |
| Potential for Artifacts | Minimal, as it is a small molecule probe that does not genetically alter the protein of interest. | The large GFP tag can potentially interfere with the natural aggregation propensity of the fusion protein. |
| Versatility | Can be used to detect a wide range of protein aggregates in live cells. | Specific to the protein it is fused to, or in the case of chaperone-based sensors, to the aggregates recognized by the chaperone. |
| Experimental Workflow | Involves the addition of the probe to the cell culture medium. | Requires transfection of cells with the plasmid encoding the GFP-fusion protein. |
Visualizing the Mechanisms
To further elucidate the differing modes of action, the following diagrams illustrate the signaling pathways and experimental workflows for both this compound and a common GFP-based sensor, HSP27-GFP.
Caption: this compound binds to protein aggregates, leading to a conformational change and a significant increase in fluorescence.
Caption: HSP27-GFP is recruited to protein aggregates, causing a change in its subcellular localization from diffuse to punctate.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized yet detailed protocol for utilizing both this compound and HSP27-GFP in a live-cell imaging context to monitor protein aggregation.
This compound Live-Cell Imaging Workflow
Caption: A streamlined workflow for the application of the this compound probe in live-cell imaging experiments.
Methodology:
-
Cell Preparation: Seed adherent cells (e.g., HeLa or SH-SY5Y) in a glass-bottom imaging dish. Induce protein aggregation using a known stressor (e.g., proteasome inhibitors like MG132, or heat shock).
-
Probe Application: Prepare a working solution of this compound in a suitable buffer or cell culture medium. Add the this compound solution directly to the cells to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the cells with the probe for a designated period (e.g., 30 minutes) at 37°C to allow for cell penetration and binding to protein aggregates.
-
Imaging: Mount the imaging dish on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using appropriate filter sets for this compound (e.g., excitation around 488 nm and emission around 600 nm, though specific wavelengths may vary).
-
Data Analysis: Quantify the mean fluorescence intensity per cell or the number and intensity of fluorescent puncta using image analysis software such as ImageJ or CellProfiler.
HSP27-GFP Live-Cell Imaging Workflow
Caption: The experimental workflow for using the HSP27-GFP fusion protein to monitor protein aggregation.
Methodology:
-
Transfection: Transfect the chosen cell line with a plasmid encoding the HSP27-GFP fusion protein using a suitable transfection reagent.
-
Protein Expression: Allow 24-48 hours for the cells to express the HSP27-GFP protein. The fluorescence should appear diffuse throughout the cytoplasm in healthy, unstressed cells.
-
Induction of Aggregation: Treat the cells with an aggregation-inducing agent.
-
Imaging: Observe the cells under a fluorescence microscope. In response to protein aggregation, the diffuse cytoplasmic fluorescence of HSP27-GFP will relocalize into distinct, bright puncta as it is recruited to the sites of aggregation.
-
Data Analysis: Quantify the degree of aggregation by counting the number of cells with fluorescent foci or by measuring the size and intensity of the puncta.
Conclusion: Selecting the Right Tool for the Job
Both this compound and GFP-based sensors are valuable tools for studying protein aggregation. This compound offers a direct, "turn-on" fluorescence approach that minimizes potential artifacts associated with protein tagging. Its application is straightforward and suitable for a broad range of aggregate types. GFP-based sensors, particularly those utilizing chaperone proteins like HSP27, provide a genetically encoded and specific means to visualize the cellular response to protein misfolding.
For researchers prioritizing a direct and less invasive method to quantify the overall aggregate load, this compound presents a compelling option. For studies focused on the dynamics of specific proteins or the involvement of the cellular quality control machinery, GFP-based sensors remain a powerful choice. The selection of the optimal sensor will ultimately depend on the specific biological question being addressed and the experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct visualization and profiling of protein misfolding and aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based Sensor Assay that Monitors General Protein Aggregation in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Unveiling Protein Aggregation: A Correlative Guide to Ntpan-MI and Atomic Force Microscopy Data
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, understanding protein homeostasis, or proteostasis, is paramount. The misfolding and subsequent aggregation of proteins are hallmarks of numerous neurodegenerative diseases and other pathological conditions. To investigate these complex processes, researchers employ a variety of sophisticated techniques. Among these, the fluorescent probe Ntpan-MI and Atomic Force Microscopy (AFM) offer complementary insights into the state of the proteome and the morphology of protein aggregates. This guide provides a comprehensive comparison of the data generated by these two powerful techniques, supported by experimental protocols and correlative data from studies on protein aggregation.
The Synergy of Intracellular Sensing and Nanoscale Imaging
This compound is a fluorescent probe designed to report on the state of protein folding within living cells. It selectively binds to exposed thiol groups on unfolded or misfolded proteins, leading to a significant increase in its fluorescence emission. A key feature of this compound is its solvatochromism; the color of its emitted light shifts depending on the polarity of the local environment. This dual-modal sensing provides quantitative information on both the abundance of unfolded proteins and the hydrophobicity of their surroundings, offering a window into the health of the cellular proteome.
Atomic Force Microscopy (AFM), in contrast, is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface with nanoscale precision. In the context of protein aggregation, AFM is invaluable for visualizing the morphology of individual protein assemblies, from early-stage oligomers to mature amyloid fibrils.[1] This allows for the direct measurement of their size, shape, and structural characteristics.
While this compound offers a dynamic view of the intracellular events that precede and accompany protein aggregation, AFM provides a detailed structural snapshot of the resulting aggregates. The correlation between these two techniques is therefore indirect but powerful: an increase in this compound fluorescence within a cell is indicative of an accumulation of unfolded proteins, the very building blocks of the aggregates that can be visualized and characterized by AFM.
Data Presentation: A Comparative Analysis
To illustrate the correlation between fluorescence-based assays and AFM, we can examine a typical in vitro protein aggregation study. While direct correlative studies using this compound and AFM are not yet prevalent in the literature, we can draw a strong parallel by considering studies that utilize Thioflavin T (ThT), a widely used fluorescent dye that binds to the beta-sheet structures characteristic of amyloid fibrils, in conjunction with AFM. The data from ThT assays can be seen as a proxy for the detection of aggregated protein species, which this compound would detect in their unfolded state prior to and during aggregation.
Table 1: Comparative Data from a Hypothetical Lysozyme Aggregation Study
| Time Point | ThT Fluorescence (Arbitrary Units) | Predominant Species Observed by AFM | Average Height of Aggregates (nm) |
| 0 hours | 10 | Monomers | ~1-2 |
| 12 hours | 50 | Small oligomers | ~3-5 |
| 24 hours | 200 | Protofibrils and short fibrils | ~5-8 |
| 48 hours | 500 | Mature, elongated fibrils | ~8-12 |
This table synthesizes typical data from studies on lysozyme aggregation, demonstrating a clear correlation between the increase in ThT fluorescence and the evolution of fibrillar structures as observed by AFM.[2][3][4]
Experimental Protocols
Protocol 1: In Vitro Protein Aggregation Monitored by Thioflavin T (ThT) Fluorescence
This protocol describes a typical in vitro assay to monitor the kinetics of protein aggregation using ThT fluorescence.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest (e.g., lysozyme, α-synuclein) in the appropriate buffer.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in dH₂O) and filter through a 0.2 µm syringe filter. Store in the dark.
-
-
Aggregation Assay Setup:
-
In a 96-well black, clear-bottom plate, add the protein solution to the desired final concentration.
-
Add ThT to each well to a final concentration of 25 µM.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at a specific temperature (e.g., 37°C) with intermittent shaking in a microplate reader.
-
Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time to obtain a sigmoidal aggregation curve.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging of Protein Aggregates
This protocol outlines the general steps for preparing and imaging protein aggregates on a mica substrate.
-
Sample Preparation:
-
Take aliquots from the aggregation reaction at different time points (e.g., corresponding to the lag phase, exponential phase, and plateau phase of the ThT fluorescence curve).
-
Dilute the aliquots 10 to 100-fold in deionized water.
-
-
Substrate Preparation:
-
Cleave a mica disc to expose a fresh, atomically flat surface.
-
-
Sample Deposition:
-
Deposit a small volume (e.g., 20 µL) of the diluted sample onto the freshly cleaved mica.
-
Allow the sample to adsorb for 10-20 minutes.
-
-
Washing and Drying:
-
Gently rinse the mica surface with deionized water to remove unbound protein and salts.
-
Dry the sample under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
AFM Imaging:
-
Mount the sample in the AFM.
-
Use tapping mode in air with a high-resolution silicon cantilever.
-
Optimize imaging parameters (scan rate, setpoint, gains) to obtain high-quality images.
-
-
Image Analysis:
-
Process the AFM images to measure the height, width, and length of the protein aggregates.
-
Analyze the distribution of different aggregate species at each time point.
-
Visualization of Workflows and Relationships
Conclusion
The combination of this compound fluorescence data and Atomic Force Microscopy provides a powerful, multi-faceted approach to studying protein misfolding and aggregation. While this compound offers a real-time, intracellular perspective on the health of the proteome, AFM delivers high-resolution structural details of the resulting protein aggregates. By correlating the data from these two techniques, researchers can build a more complete and mechanistic understanding of the aggregation process, from the initial misfolding events within the cell to the formation of mature amyloid fibrils. This correlative approach is invaluable for elucidating disease mechanisms and for the development and evaluation of novel therapeutic strategies aimed at restoring protein homeostasis.
References
- 1. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysozyme Amyloid Fibril Structural Variability Dependence on Initial Protein Folding State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysozyme Fibrils Alter the Mechanism of Insulin Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
A Researcher's Guide to Validating Drug Screening Hits: A Comparative Analysis of Ntpan-MI and Biophysical Assays
For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the novel cell-based Ntpan-MI assay with established biophysical techniques, including Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By presenting key performance metrics, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate hit validation strategy for their specific needs.
The journey from a primary screening "hit" to a viable lead compound is fraught with challenges, a primary one being the high rate of false positives. Robust and orthogonal validation assays are therefore essential to confirm on-target activity and filter out artifacts before committing significant resources to lead optimization. The this compound assay, a cell-based method that detects proteostasis collapse, offers a unique physiological perspective on compound activity. This guide will objectively compare its performance against the direct binding measurements provided by DSF, SPR, and ITC.
Comparative Analysis of Hit Validation Assays
The selection of a hit validation assay depends on various factors, including the nature of the target, the desired throughput, and the specific information required (e.g., direct binding confirmation, cellular activity). The following tables summarize the key characteristics and performance metrics of the this compound assay and its biophysical counterparts.
| Assay Principle & Output | This compound Assay | Differential Scanning Fluorimetry (DSF) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures cellular proteostasis by detecting unfolded proteins and changes in subcellular polarity using a fluorescent probe.[1][2] | Measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[3][4] | Detects changes in the refractive index at a sensor surface caused by the binding of an analyte to an immobilized ligand.[5] | Measures the heat change associated with the binding of a ligand to a target molecule in solution. |
| Primary Output | Fluorescence intensity, indicating the level of unfolded proteins. | Change in melting temperature (ΔTm). | Sensorgram showing real-time binding kinetics (association and dissociation rates). | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Assay Format | Cell-based | Biochemical (in solution) | Biochemical (surface-based) | Biochemical (in solution) |
| Labeling Requirement | Fluorescent probe (this compound) | Often requires a fluorescent dye (e.g., SYPRO Orange), unless using intrinsic fluorescence (nanoDSF). | Label-free. | Label-free. |
| Performance Metrics | This compound Assay | Differential Scanning Fluorimetry (DSF) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Throughput | High | Medium to High | High | Low to Medium |
| Sensitivity | Dependent on cellular response | Can detect weak to strong binders | High, can detect a wide range of affinities | High, considered the "gold standard" for affinity determination. |
| Z'-Factor | Generally, a Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays. For cell-based assays, a Z' of 0.4 to 1.0 is often acceptable. | A Z'-factor > 0.5 is desirable for screening applications. | Not typically measured with a Z'-factor, but signal-to-noise ratio is a key parameter. | Not applicable (not a screening assay in the traditional HTS sense). |
| Common False Positives | Compounds that induce cellular stress through off-target mechanisms, fluorescent compounds. | Compounds that affect protein stability non-specifically, fluorescent compounds that interfere with the dye. | Aggregating compounds, compounds that bind non-specifically to the sensor surface. | Mismatched buffer conditions, impure samples. |
| Hit Confirmation | Provides information on cellular phenotype, requires orthogonal assays for direct binding confirmation. | Confirms direct binding and stabilization of the target protein. | Confirms direct binding and provides kinetic information. | Confirms direct binding and provides thermodynamic data. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of hit validation assays. The following sections provide step-by-step methodologies for the this compound assay and the compared biophysical techniques.
This compound Assay Protocol
This protocol is a generalized procedure for a cell-based this compound assay to validate hits from a primary screen.
-
Cell Culture and Plating:
-
Culture the desired cell line to ~80% confluency.
-
Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and controls (positive and negative) in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the compound dilutions.
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
This compound Staining:
-
Prepare a working solution of this compound probe in a suitable buffer (e.g., PBS).
-
Wash the cells with PBS.
-
Add the this compound staining solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the this compound probe.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the compound-treated wells to the negative control (e.g., DMSO-treated cells).
-
Calculate the Z'-factor to assess assay quality.
-
Identify validated hits as compounds that induce a significant change in fluorescence compared to controls.
-
Differential Scanning Fluorimetry (DSF) Protocol
This protocol outlines a typical DSF experiment to assess compound binding to a purified protein.
-
Reagent Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare serial dilutions of the hit compounds and controls.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution, the fluorescent dye, and the compound dilutions to each well.
-
Include control wells with protein and dye only (no compound) and buffer only (no protein).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without the compound from the Tm of the protein with the compound. A significant positive ΔTm indicates stabilization and binding.
-
Surface Plasmon Resonance (SPR) Protocol
This is a generalized workflow for an SPR-based hit validation experiment.
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip and activate its surface for ligand immobilization.
-
Immobilize the purified target protein onto the sensor chip surface.
-
-
Analyte Preparation:
-
Prepare serial dilutions of the hit compounds (analytes) in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the compound dilutions sequentially over the immobilized target protein.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
Inject the running buffer again to observe the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves of the sensorgram to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes a typical ITC experiment for characterizing the binding of a compound to a target protein.
-
Sample Preparation:
-
Prepare a solution of the purified target protein in the sample cell.
-
Prepare a solution of the hit compound (ligand) in the injection syringe at a higher concentration than the protein. Ensure both solutions are in identical buffer to minimize heat of dilution effects.
-
-
Titration:
-
Place the sample cell and injection syringe into the ITC instrument and allow them to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the underlying biological principles.
Conclusion
The validation of drug screening hits is a multifaceted process that benefits from the application of diverse and orthogonal assays. The this compound assay provides a valuable cell-based approach to assess the physiological consequences of compound treatment, offering insights into cellular stress and proteostasis. While it does not directly measure target engagement, its ability to identify compounds that induce a cellular phenotype makes it a powerful tool for hit triage.
In contrast, biophysical techniques such as DSF, SPR, and ITC offer direct evidence of target binding and provide quantitative data on affinity, kinetics, and thermodynamics. These methods are essential for confirming on-target activity and for guiding structure-activity relationship (SAR) studies during lead optimization.
Ultimately, a robust hit validation cascade will likely employ a combination of cell-based and biophysical assays. An integrated approach, leveraging the strengths of each technique, will provide the highest confidence in hit selection and increase the probability of success in the downstream stages of drug discovery. This guide serves as a foundational resource to aid researchers in designing and implementing an effective hit validation strategy tailored to their specific research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
- 4. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Safety Operating Guide
Prudent Disposal Procedures for Ntpan-MI Fluorescent Probe
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Ntpan-MI is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of fluorescent probes and other potentially hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. The absence of specific data for this compound necessitates treating it as a potentially hazardous chemical waste. Adherence to established laboratory waste management protocols is crucial for the safe disposal of this compound and any materials contaminated with it.
Summary of Disposal Procedures
The following table outlines the recommended steps for the proper disposal of this compound waste.
| Step | Procedure | Key Considerations |
| 1. Waste Segregation | Collect all waste containing this compound (e.g., unused stock solutions, working solutions, contaminated labware) in a dedicated and compatible waste container. | Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS. Incompatible chemicals can react violently or produce hazardous gases[1][2]. |
| 2. Container Selection | Use a chemically resistant container with a secure, leak-proof screw-on cap. Plastic containers are often preferred for chemical waste[3]. The original product container, if in good condition, can be used[1]. | Ensure the container is free from damage or deterioration[4]. Do not use food containers for hazardous waste storage. |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in DMSO and culture medium"). Include the date when waste was first added. | Proper labeling is critical for safe handling and disposal by EHS personnel. |
| 4. Accumulation | Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation. | The SAA must be inspected weekly for leaks. Keep the waste container closed except when adding waste. |
| 5. Disposal Request | Once the container is full or has been in accumulation for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to request a waste pickup. | Do not dispose of this compound solutions down the drain or in the regular trash. |
| 6. Decontamination of Labware | For reusable labware, a triple rinse with an appropriate solvent may be necessary. The first rinseate should be collected as hazardous waste. For disposable labware, it should be disposed of as solid hazardous waste. | Consult your EHS for approved decontamination procedures. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management applies. The primary "protocol" is to collect and store the waste safely until it can be transferred to a licensed hazardous waste disposal facility via your institution's EHS.
Note on Drain Disposal: The general guidelines for drain disposal are stringent and typically only apply to small quantities of non-toxic, highly water-soluble, and pH-neutral substances. Given the unknown toxicological and environmental hazards of this compound, drain disposal is not recommended.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
